molecular formula C36H64N2O12 B15061902 Tco-peg8-tco

Tco-peg8-tco

Cat. No.: B15061902
M. Wt: 716.9 g/mol
InChI Key: SPZWBIMXUPJMBJ-LEWNYYKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tco-peg8-tco is a useful research compound. Its molecular formula is C36H64N2O12 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H64N2O12

Molecular Weight

716.9 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C36H64N2O12/c39-35(49-33-11-7-3-1-4-8-12-33)37-15-17-41-19-21-43-23-25-45-27-29-47-31-32-48-30-28-46-26-24-44-22-20-42-18-16-38-36(40)50-34-13-9-5-2-6-10-14-34/h1-3,5,33-34H,4,6-32H2,(H,37,39)(H,38,40)/b3-1-,5-2-

InChI Key

SPZWBIMXUPJMBJ-LEWNYYKSSA-N

Isomeric SMILES

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CC/C=C\CCC2

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC2CCCC=CCC2

Origin of Product

United States

Foundational & Exploratory

TCO-PEG8-TCO: A Technical Guide to a Bifunctional Bioorthogonal Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG8-TCO is a homobifunctional crosslinker playing a pivotal role in the field of bioconjugation and drug development. This molecule features two trans-cyclooctene (B1233481) (TCO) groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive toward tetrazine-functionalized molecules via an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of "click chemistry". This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, detailed experimental protocols for its application, and a visual representation of a typical bioconjugation workflow.

Introduction to this compound

This compound belongs to a class of PEGylated reagents that enable the covalent linkage of two molecular entities. Its utility stems from the bioorthogonal nature of the TCO-tetrazine reaction, which proceeds rapidly under physiological conditions without the need for a catalyst and with no interference from biological functional groups.[1][2] The PEG8 linker enhances aqueous solubility and provides a flexible spacer, minimizing steric hindrance between the conjugated molecules.[1][3] These properties make this compound an ideal tool for applications such as creating protein-protein conjugates, developing antibody-drug conjugates (ADCs), and constructing proteolysis-targeting chimeras (PROTACs).[4]

Chemical Structure and Properties

This compound is characterized by a central polyethylene glycol chain of eight ethylene (B1197577) oxide units, capped at both ends by a trans-cyclooctene (TCO) group.

Structure:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C36H64N2O12[1][5]
Molecular Weight 716.9 g/mol [1][5]
CAS Number 2353409-67-1[1][5]
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[1][5]
Storage Conditions -20°C, protect from light[1][5]
Stability The TCO group has a short half-life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[1][5]

The TCO-Tetrazine Ligation Reaction

The core of this compound's functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine. This reaction is exceptionally fast, with second-order rate constants reported to be as high as 10³ - 10⁶ M⁻¹s⁻¹.[6][7] The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[6][8]

The reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine between 510 and 550 nm.[6]

Experimental Protocols

The following are detailed protocols for the use of TCO-PEG linkers in bioconjugation. While this compound is a bifunctional linker, the principles of conjugating each TCO end are similar to those for monofunctional TCO-PEG reagents.

General Protocol for Protein-Protein Conjugation using this compound

This protocol outlines the steps to crosslink two different proteins (Protein A and Protein B), each functionalized with a tetrazine group, using the bifunctional this compound linker.

Materials:

  • Tetrazine-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

    • Prepare solutions of tetrazine-functionalized Protein A and Protein B in the reaction buffer at a concentration of 1-5 mg/mL.

  • Ligation Reaction:

    • In a reaction vial, combine the tetrazine-functionalized Protein A and Protein B.

    • Add the this compound stock solution to the protein mixture. A 1:2 molar ratio of this compound to total protein is a good starting point, but this may need to be optimized.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or at 4°C for longer incubation times.[1][9]

  • Purification:

    • Purify the resulting protein-protein conjugate from unreacted components using size-exclusion chromatography.[1]

Workflow for PROTAC Synthesis using a TCO-PEG Linker

TCO-PEG linkers are valuable in the modular synthesis of PROTACs. The following workflow illustrates the general steps.

dot

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand Protein of Interest (POI) Ligand Tetrazine_Modification Tetrazine Functionalization POI_Ligand->Tetrazine_Modification E3_Ligase_Ligand E3 Ligase Ligand iEDDA_Reaction iEDDA Click Reaction (TCO-Tetrazine Ligation) E3_Ligase_Ligand->iEDDA_Reaction Tetrazine_Modification->iEDDA_Reaction Tetrazine-modified Ligand TCO_Linker TCO-PEG-Linker TCO_Linker->iEDDA_Reaction PROTAC Synthesized PROTAC iEDDA_Reaction->PROTAC Cell_Treatment Treat Cells with PROTAC PROTAC->Cell_Treatment Target_Degradation_Assay Assess Target Protein Degradation (e.g., Western Blot) Cell_Treatment->Target_Degradation_Assay Mechanism_Verification Verify Mechanism of Action Target_Degradation_Assay->Mechanism_Verification

Caption: PROTAC Synthesis and Evaluation Workflow.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for conjugating two proteins using a TCO-PEG-NHS ester and a tetrazine-PEG-NHS ester, followed by the TCO-tetrazine ligation. The same principle applies when using the bifunctional this compound to link two tetrazine-modified proteins.

dot

Bioconjugation_Workflow cluster_protein_prep Protein Functionalization cluster_ligation TCO-Tetrazine Ligation cluster_purification Purification and Analysis Protein_A Protein A TCO_Protein_A TCO-Protein A Protein_A->TCO_Protein_A Protein_B Protein B Tetrazine_Protein_B Tetrazine-Protein B Protein_B->Tetrazine_Protein_B TCO_NHS_Ester TCO-PEG-NHS Ester TCO_NHS_Ester->TCO_Protein_A Tetrazine_NHS_Ester Tetrazine-PEG-NHS Ester Tetrazine_NHS_Ester->Tetrazine_Protein_B Mix_Reactants Mix TCO-Protein A and Tetrazine-Protein B TCO_Protein_A->Mix_Reactants Tetrazine_Protein_B->Mix_Reactants Incubation Incubate at Room Temp (30-60 min) Mix_Reactants->Incubation Conjugate Protein A-B Conjugate Incubation->Conjugate SEC Size-Exclusion Chromatography (SEC) Conjugate->SEC Analysis SDS-PAGE / Mass Spec SEC->Analysis

Caption: Protein-Protein Conjugation Workflow.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is a key parameter for its application. Table 2 summarizes the reaction kinetics.

Table 2: TCO-Tetrazine Reaction Kinetics

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO and Tetrazine derivatives10³ - 10⁶Aqueous media[6][7]
TCO and 3,6-di-(2-pyridyl)-s-tetrazine~20009:1 Methanol/Water[10]
TCO and Tetrazine> 800Not specified[2][9]

Conclusion

This compound is a powerful and versatile tool for chemical biology and drug development. Its bifunctional nature, combined with the rapid and specific TCO-tetrazine click chemistry, enables the efficient construction of complex biomolecular architectures. The integrated PEG8 spacer enhances its utility by improving solubility and providing optimal spacing. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs for a wide range of applications, from fundamental research to the development of novel therapeutics.

References

TCO-PEG8-TCO for PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two elements. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.

This technical guide focuses on the application of TCO-PEG8-TCO, a homobifunctional linker, in the synthesis of PROTACs. This linker features two trans-cyclooctene (B1233481) (TCO) moieties at the termini of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) chain. The TCO groups enable highly efficient and bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules, while the PEG8 spacer enhances solubility and provides spatial separation between the protein binding ligands.

Core Concepts: The Role of TCO and PEG8 in PROTAC Design

The this compound linker offers a unique combination of features beneficial for PROTAC synthesis and function:

  • Trans-Cyclooctene (TCO) for Bioorthogonal Ligation: TCO groups react with tetrazines via an inverse electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" is exceptionally fast, highly specific, and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst. This allows for the efficient and clean conjugation of a tetrazine-modified POI ligand and a tetrazine-modified E3 ligase ligand to the this compound linker.

  • Polyethylene Glycol (PEG) Spacer: The 8-unit PEG chain is a hydrophilic spacer that imparts several advantageous properties to the PROTAC molecule:

    • Enhanced Solubility: Many POI and E3 ligase ligands are hydrophobic. The PEG linker improves the overall aqueous solubility of the PROTAC, which is crucial for its biological activity and pharmacokinetic properties.

    • Optimized Ternary Complex Formation: The length and flexibility of the PEG8 linker (approximately 28 angstroms) provide the necessary spatial separation and conformational freedom for the POI and E3 ligase to form a stable and productive ternary complex.

    • Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions with other proteins and cellular components.

Quantitative Data on a Representative PEG8-Containing PROTAC

ParameterValueCell LineReference
DC50 (BRD4 Degradation) ~10 nMHeLa--INVALID-LINK--
Dmax (BRD4 Degradation) >90%HeLa--INVALID-LINK--
Binding Affinity (BRD4) Kd = 18 nM---INVALID-LINK--
Binding Affinity (VHL) Kd = 1500 nM---INVALID-LINK--

Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

The following is a generalized, representative protocol for the synthesis of a PROTAC using this compound. This protocol assumes the prior synthesis or acquisition of tetrazine-functionalized ligands for the POI and the E3 ligase.

Protocol 1: Synthesis of a PROTAC via TCO-Tetrazine Ligation

Materials:

  • This compound

  • Tetrazine-functionalized POI ligand (Tz-POI ligand)

  • Tetrazine-functionalized E3 ligase ligand (Tz-E3 ligand)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction vials

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reaction Setup: In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • First Ligation: Add the Tz-POI ligand (1.0-1.2 equivalents) to the reaction mixture. The slight excess of the tetrazine-functionalized ligand can help drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS, looking for the formation of the mono-conjugated intermediate. The reaction is typically complete within 1-4 hours.

  • Second Ligation: Once the first ligation is complete, add the Tz-E3 ligase ligand (1.0-1.2 equivalents) to the reaction mixture.

  • Final Reaction Monitoring: Continue to stir the reaction at room temperature and monitor the formation of the final PROTAC product by LC-MS.

  • Purification: Upon completion of the reaction, purify the crude product by preparative HPLC to isolate the desired PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

Materials:

  • Cultured cells expressing the POI

  • The synthesized PROTAC

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them in an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against the POI and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC binds Poly_Ub_POI Poly-ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ub Ubiquitin E3_Ligase->Ub transfers Ub->POI attaches to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

Caption: General mechanism of action for a PROTAC utilizing a this compound linker.

PROTAC_Synthesis_Workflow cluster_reaction Bioorthogonal Ligation (iEDDA) Tz_POI Tetrazine-functionalized POI Ligand Reactants Tz-POI Ligand This compound Tz-E3 Ligand Tz_POI->Reactants:f0 TCO_PEG8_TCO This compound Linker TCO_PEG8_TCO->Reactants:f1 Tz_E3 Tetrazine-functionalized E3 Ligase Ligand Tz_E3->Reactants:f2 Final_PROTAC Final PROTAC Molecule Reactants->Final_PROTAC Click Reaction

Caption: Synthetic workflow for a PROTAC using the this compound linker.

Signaling_Pathway_Example cluster_pathway Illustrative Signaling Pathway (e.g., BET Protein Action) BET_Protein BET Protein (e.g., BRD4) Chromatin Chromatin BET_Protein->Chromatin binds to Degradation BRD4 Degradation Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription activates Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation promotes PROTAC BET-Targeting PROTAC PROTAC->BET_Protein induces degradation of Degradation->Chromatin prevents binding to

Caption: Example of a signaling pathway inhibited by a PROTAC targeting a BET protein.

A Technical Guide to TCO-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the application of trans-cyclooctene (B1233481) (TCO) based linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) spacers, in the development of next-generation antibody-drug conjugates (ADCs). While this guide addresses the specific query for TCO-PEG8-TCO, a homobifunctional linker, it is important to note that the majority of current research and published data focus on heterobifunctional TCO-PEG linkers. These linkers are pivotal in advanced ADC strategies such as pre-targeting and triggered drug release. The principles, protocols, and data presented herein are foundational for understanding the role of any TCO-PEG linker in ADC development.

Introduction: Bioorthogonal Chemistry in ADC Development

Antibody-drug conjugates (ADCs) combine the exquisite specificity of a monoclonal antibody with the high potency of a cytotoxic payload, creating a targeted therapeutic.[1][2] The linker connecting these two components is critical, dictating the ADC's stability, pharmacokinetics, and mechanism of action.[3]

A revolutionary advancement in linker technology is the use of bioorthogonal chemistry, which employs reactions that can proceed in complex biological environments without interfering with native biochemical processes.[4][5] The fastest and most prominent of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[6][7] This "click chemistry" reaction is exceptionally fast, selective, and requires no catalyst, making it ideal for constructing ADCs with precise control over the conjugation site and drug-to-antibody ratio (DAR).[7][8]

PEG spacers, such as the 8-unit chain in this compound, are often incorporated to enhance the hydrophilicity of the linker, which can improve solubility, reduce aggregation, and optimize the pharmacokinetic profile of the final ADC.[3][9]

Core Application: Pre-targeting and Click-to-Release Strategies

The TCO-tetrazine ligation enables two powerful strategies for ADC therapy that overcome limitations of traditional ADCs.

2.1. Pre-targeted Therapy

In pre-targeting, the antibody and the cytotoxic payload are administered separately.[10][11]

  • A TCO-modified antibody is administered first. Its long circulation half-life allows it to accumulate specifically at the tumor site while clearing from the rest of the body.[12]

  • After a specific time interval (e.g., 24-72 hours), a much smaller, rapidly clearing tetrazine-linked payload is administered.[12][13]

  • The tetrazine payload rapidly finds and undergoes the IEDDA reaction with the TCO-antibody localized at the tumor, ensuring highly specific delivery of the toxin and minimizing systemic exposure.[10][12]

G cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Accumulation & Clearance cluster_step3 Step 3: Payload Administration cluster_step4 Step 4: In Vivo Click Reaction Ab_TCO TCO-Modified Antibody Tumor Tumor Site (Antigen Expression) Ab_TCO->Tumor Tumor Targeting Blood Systemic Circulation (Clearance) Ab_TCO->Blood Circulation Tz_Drug Tetrazine-Payload (Small Molecule) ADC_Tumor ADC Formation on Tumor Tumor->ADC_Tumor Accumulated Antibody Tz_Drug->ADC_Tumor Rapid Ligation at Tumor Site

Caption: Workflow for in vivo pre-targeted ADC therapy.

2.2. Click-to-Release Systems

This innovative approach uses the TCO-tetrazine reaction to directly trigger drug release.[8][13] The TCO group is integrated into a self-immolative linker attached to the drug. The reaction with an activating tetrazine molecule initiates an electronic cascade that cleaves the linker and liberates the active payload.[6] This allows for controlled, extracellular drug release in the tumor microenvironment, which can enhance the "bystander effect"—killing of adjacent, antigen-negative tumor cells.[6][13]

G ADC Antibody-Linker-TCO-Payload (Stable Prodrug) Reaction IEDDA Cycloaddition (Click Reaction) ADC->Reaction Tetrazine Tetrazine Activator (Systemically Administered) Tetrazine->Reaction Elimination Pyridazine Elimination & Linker Fragmentation Reaction->Elimination Spontaneous Release Active Payload Released in Tumor Microenvironment Elimination->Release Bystander Bystander Killing of Neighboring Cells Release->Bystander

Caption: Mechanism of the "Click-to-Release" system.

Quantitative Data and Performance Metrics

The performance of TCO-based ADCs has been quantified in several studies. The tables below summarize key data regarding stability, conjugation efficiency, and in vivo performance.

Table 1: Stability and Conjugation Characteristics of a TCO-based ADC

Parameter Value / Observation Source
Drug-to-Antibody Ratio (DAR) 4 (site-specific conjugation to engineered cysteines) [13]
Storage Stability (PBS, 4°C) No TCO isomerization or spontaneous drug liberation observed over 6 months. [13]
Serum Stability (37°C) No drug release observed after 24 hours of incubation in serum. [13]
In Vivo TCO Half-Life Deactivation half-life of approximately 5.5 days in mice. [13]

| Reaction Kinetics | IEDDA is the fastest bioorthogonal reaction, with rates >800 M⁻¹s⁻¹. |[7] |

Table 2: In Vivo Tumor Uptake and Biodistribution in Pre-targeting Studies

Model System Antibody/Tracer Time Point Tumor Uptake (%ID/g) Tumor-to-Muscle Ratio Source
Pancreatic Cancer Xenograft 5B1-TCO / ¹⁷⁷Lu-DOTA-PEG7-Tz 120 h 16.8 ± 3.9 >100 [10]
Head & Neck Cancer Xenograft U36-TCO / ⁸⁹Zr-DFO-PEG5-Tz 72 h 1.6 ± 0.3 23.49 ± 6.22 [12][14]
Pancreatic Cancer Xenograft 5B1-TCO / ⁶⁴Cu-NOTA-PEG7-Tz 20 h 8.2 ± 1.7 Not Reported [11]

%ID/g = percentage of injected dose per gram of tissue.

Detailed Experimental Protocols

The following protocols provide a generalized workflow for the synthesis of a site-specifically conjugated ADC using TCO-tetrazine chemistry. This process involves modifying the antibody with tetrazine and conjugating a TCO-linker-payload for the final click reaction.[3][15]

Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)

This protocol describes the modification of antibody lysine (B10760008) residues with a tetrazine handle.

  • Materials:

    • Monoclonal Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).

    • Tetrazine-NHS ester.

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

    • Desalting columns (e.g., Zeba™ Spin, 7K MWCO).

    • Reaction Buffer: Borate Buffer (50 mM, pH 8.5).

  • Procedure:

    • Antibody Preparation: Exchange the mAb into the Reaction Buffer using a desalting column. Adjust the final mAb concentration to 2-5 mg/mL.[3]

    • Reagent Preparation: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.[3]

    • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.[3]

    • Purification: Remove excess, unreacted tetrazine by passing the solution through a desalting column equilibrated with PBS (pH 7.4).[3]

    • Characterization: Determine the concentration of the purified mAb-Tz via UV-Vis spectroscopy at 280 nm. The degree of labeling (DOL) can be determined by UV-Vis or mass spectrometry. Store at 4°C.[3]

Protocol 2: Preparation of TCO-Linker-Payload Construct

This protocol outlines the attachment of a cytotoxic payload to a heterobifunctional TCO-PEG linker (e.g., TCO-PEG-Val-Cit-PABC-OH).

  • Materials:

    • Cytotoxic payload with a reactive handle (e.g., MMAE).

    • TCO-Linker with an appropriate functional group (e.g., TCO-PEGn-Val-Cit-PABC-OH).[3]

    • Activation reagents (e.g., EDC, NHS for payloads with a carboxylic acid).

    • Anhydrous organic solvent (e.g., DMF or DMSO).

    • Reverse-phase HPLC system for purification.

  • Procedure:

    • Activation: If the payload contains a carboxylic acid, activate it using a carbodiimide (B86325) activator (e.g., EDC) and an agent like NHS in an anhydrous solvent.[15]

    • Conjugation: Add the TCO-linker to the activated payload solution. Stir the reaction at room temperature, protected from light, until completion (typically overnight).

    • Purification: Purify the TCO-linker-payload conjugate using reverse-phase HPLC.[3]

    • Characterization: Confirm the identity and purity of the product via LC-MS and NMR. Lyophilize the pure fractions and store at -20°C under dessicated conditions.[3]

Protocol 3: ADC Conjugation via IEDDA Click Chemistry

This protocol details the final, rapid conjugation of the TCO-linker-payload to the mAb-Tz.

  • Materials:

    • Tetrazine-modified antibody (mAb-Tz) from Protocol 1.

    • TCO-linker-payload from Protocol 2.

    • Conjugation Buffer: PBS, pH 7.4.

    • Purification System: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

  • Procedure:

    • Reaction Setup: Dissolve the TCO-linker-payload in a minimal amount of DMSO. Add a 1.5 to 3.0 molar excess of the TCO-linker-payload solution to the mAb-Tz solution in Conjugation Buffer. Ensure the final DMSO concentration does not exceed 10% (v/v).[3]

    • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction is typically complete within 30 minutes.[16]

    • Purification: Purify the final ADC to remove unreacted linker-payload and organic solvent using an appropriate chromatography method like SEC.

    • Characterization: Analyze the final ADC to confirm its integrity and determine the average DAR. Key methods include:

      • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drugs, providing the DAR distribution.[15]

      • LC-MS: Provides the precise mass of the ADC, confirming the number of conjugated payloads.[15]

Mechanism of Action: The MMAE Payload

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and one of the most common payloads used in ADCs, including those constructed with TCO linkers.[2][13] Its mechanism of action following ADC internalization is a well-defined cascade leading to apoptosis.[17]

G ADC 1. ADC Binds to Cell Surface Antigen Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Proteolytic Cleavage of Linker Lysosome->Cleavage MMAE 5. Free MMAE Released into Cytosol Cleavage->MMAE Tubulin 6. Inhibition of Tubulin Polymerization MMAE->Tubulin Arrest 7. G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis 8. Induction of Apoptosis Arrest->Apoptosis

References

Understanding TCO-tetrazine bioorthogonal reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the TCO-Tetrazine Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug development, the ability to perform specific chemical reactions within complex biological systems—without interfering with native processes—is paramount. This concept, known as bioorthogonal chemistry, has been revolutionized by the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1][2] This ligation stands out for its exceptionally fast reaction kinetics, remarkable specificity, and ability to proceed under physiological conditions without the need for cytotoxic catalysts.[3][4]

The TCO-tetrazine reaction is prized for second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, which is orders of magnitude faster than many other bioorthogonal reactions.[5][6] This incredible speed allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of in vivo systems.[3][5] Its applications are vast and transformative, including high-precision live-cell imaging, the construction of antibody-drug conjugates (ADCs), innovative "click-to-release" drug activation strategies, and pretargeted in vivo imaging and radioimmunotherapy.[3][7][8] This guide provides a comprehensive technical overview of the core principles, quantitative data, and experimental methodologies essential for harnessing the power of the TCO-tetrazine reaction.

Core Reaction Mechanism

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds through a rapid two-step cycloaddition-elimination cascade.[1]

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The process begins with a [4+2] cycloaddition. In this step, the electron-deficient tetrazine ring serves as the diene, and the highly strained, electron-rich TCO acts as the dienophile.[1][5] This is the rate-determining step of the reaction.

  • Retro-Diels-Alder Elimination : The initial cycloaddition forms a highly unstable tricyclic intermediate.[1] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[1] This release of gas drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product.[5] The final product can exist as different isomers, which may further oxidize to a pyridazine.[1][9]

The progress of the reaction can be easily monitored spectrophotometrically by observing the disappearance of the tetrazine's distinct color, which corresponds to an absorbance maximum typically between 510 and 540 nm.[1][4]

TCO_Tetrazine_Mechanism cluster_intermediate Transition State TCO trans-Cyclooctene (TCO) (Dienophile) plus + Tetrazine Tetrazine (Tz) (Diene) Intermediate Unstable Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (Rate-Determining) Product Stable Dihydropyridazine Intermediate->Product Retro-Diels-Alder (Elimination) plus2 + N2 Nitrogen (N₂)

Fig. 1: The TCO-tetrazine inverse electron-demand Diels-Alder reaction mechanism.

Quantitative Data: Reaction Kinetics

The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Factors influencing kinetics include the ring strain of the TCO and the electronic properties of the substituents on both molecules.[6] Electron-withdrawing groups on the tetrazine generally accelerate the reaction.[10] The tables below summarize key kinetic data.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

Tetrazine Derivative TCO Derivative Rate Constant (k₂) [M⁻¹s⁻¹] Conditions Citation(s)
General Range TCO 1,000 - 1,000,000 Aqueous Media [1][4]
Hydrogen-substituted TCO up to 30,000 PBS, 37°C [10][11]
3,6-di-(2-pyridyl)-s-tetrazine TCO ~2,000 9:1 Methanol/Water [12]
Methyl-substituted TCO ~1,000 - [11]
ATTO-tetrazines TCO up to 1,000 -
Dipyridal tetrazine TCO 2,000 (±400) - [11]
Various (H-phenyl, bis(pyridyl)) TCO-PEG₄ >39,000 DPBS, 37°C [13]

| Slowest Measured | TCO | 210 | PBS, 37°C |[10] |

Table 2: Typical Reaction Conditions

Parameter Value / Condition Notes Citation(s)
pH Range 6.0 - 9.0 Robust in common biological buffers like PBS. [4][11]
Temperature 4°C, 25°C (RT), or 37°C Reaction is fast even at low temperatures. [11]
Solvent Aqueous buffers, DMSO, DMF Proceeds well in a wide range of solvents. [6]
Concentration Nanomolar to Micromolar Effective even at very low concentrations due to high k₂. [3]

| Reaction Time | Seconds to ~2 hours | Dependent on reactants and concentration. |[11][14] |

Applications in Drug Development and Research

The exceptional characteristics of the TCO-tetrazine ligation have made it an indispensable tool in biomedical research.

Pretargeted Imaging and Therapy

Pre-targeting is a multi-step strategy that separates the delivery of a targeting agent (e.g., an antibody) from the delivery of a payload (e.g., a short-lived radioisotope or drug).[7][15] This approach is particularly powerful in radioimmunotherapy (RIT) and PET imaging, as it improves the target-to-background signal ratio and reduces the radiation dose to healthy tissues.[7][16]

The workflow is as follows:

  • Step 1: A TCO-modified antibody is administered. It circulates and accumulates at the target site (e.g., a tumor).

  • Step 2: A time interval is allowed for the unbound antibody to clear from the bloodstream.[15]

  • Step 3: A small, rapidly clearing tetrazine molecule carrying a radioactive isotope (e.g., ¹¹¹In, ¹⁷⁷Lu, ¹⁸F) is administered.[7][16][17]

  • Step 4: The tetrazine rapidly "clicks" with the TCO-antibody at the target site, concentrating the payload for imaging or therapy.[15]

Pretargeting_Workflow Pre-targeting Workflow for Imaging/Therapy A Step 1: Administer TCO-Antibody B Step 2: Accumulation at Target & Blood Clearance A->B Distribution Phase C Step 3: Administer Tetrazine-Payload (e.g., Radioisotope) B->C Time Delay (e.g., 24-72h) D Step 4: In Vivo Bioorthogonal Ligation at Target Site C->D Rapid Reaction E Step 5: Clearance of Excess Tetrazine-Payload D->E Concentration of Payload F Step 6: Targeted Imaging (PET/SPECT) or Therapy (RIT) E->F

Fig. 2: A typical workflow for pretargeted in vivo imaging or radioimmunotherapy.
Antibody-Drug Conjugates (ADCs) and Click-to-Release

The TCO-tetrazine reaction provides a robust method for constructing ADCs with a defined drug-to-antibody ratio.[3] A particularly innovative application is "click-to-release" chemistry, which enables the activation of a caged prodrug with spatiotemporal control.[8][18] In one common strategy, a TCO derivative is designed to carry a payload via a self-immolative linker.[8][19] The IEDDA reaction with a tetrazine triggers an elimination cascade that liberates the active drug molecule precisely at the desired site of action.[19]

Click_to_Release Click-to-Release Prodrug Activation Prodrug TCO-Linker-Drug Conjugate (Inactive Prodrug) Reaction Bioorthogonal Ligation (IEDDA Reaction) Prodrug->Reaction Activator Tetrazine Activator Activator->Reaction Elimination Self-Immolative Elimination Cascade Reaction->Elimination Release Active Drug Released Elimination->Release Byproducts Linker Fragments + N₂ Elimination->Byproducts

Fig. 3: Logical flow of a TCO-based click-to-release system for drug activation.

Experimental Protocols

The following protocols provide a generalized framework for the labeling and conjugation of proteins. Optimization may be required for specific applications.

Protocol 1: Protein Functionalization with TCO-NHS Ester

This protocol describes the labeling of a protein with TCO moieties by targeting primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester, dissolved in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Buffer Exchange: If the protein is in a buffer containing primary amines (like Tris or glycine), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a spin desalting column.[11][14]

  • Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[4] The final concentration of the organic solvent should be kept low (<10%) to maintain protein integrity.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[11][14]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes to stop the reaction.[11]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to a suitable one for storage or the next step (e.g., PBS, pH 7.4).[4][11]

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol details the ligation of a TCO-modified protein with a tetrazine-modified protein.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-modified protein (prepared using analogous methods with a Tetrazine-NHS ester)[4]

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Ensure both the TCO-protein and the tetrazine-protein are in the same reaction buffer.

  • Ligation: Mix the two modified proteins in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[11][14]

  • Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle rotation.[14][20] The reaction can also be performed at 4°C, which may require a longer incubation time.[11]

  • Monitoring (Optional): Reaction progress can be monitored by the disappearance of the tetrazine's pink color or by analyzing aliquots via SDS-PAGE to observe the formation of the higher molecular weight conjugate.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[11]

  • Storage: Store the final conjugate at 4°C.[11]

Conclusion

The TCO-tetrazine bioorthogonal reaction represents a pinnacle of chemical biology, offering an unparalleled combination of speed, specificity, and biocompatibility.[1][3] Its robust performance under physiological conditions has unlocked advanced strategies in drug development, diagnostics, and fundamental research that were previously unattainable. From enhancing the precision of antibody-drug conjugates to enabling high-contrast in vivo imaging, the TCO-tetrazine ligation is a powerful and versatile tool that will continue to drive innovation across the scientific landscape.

References

Trans-Cyclooctene (TCO) Linkers: An In-depth Technical Guide to their Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-cyclooctene (B1233481) (TCO) linkers, focusing on their core chemical properties, reactivity, stability, and pivotal role in bioorthogonal chemistry. TCO linkers have become indispensable tools in drug development, diagnostics, and biomedical research, primarily due to their exceptionally rapid and highly selective reactivity with tetrazine partners in the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The utility of TCO linkers is founded on their reaction with 1,2,4,5-tetrazines, a cornerstone of "click chemistry." This ligation proceeds via an IEDDA cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1]

Key characteristics of this bioorthogonal reaction include:

  • Exceptional Reaction Kinetics : The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 107 M⁻¹s⁻¹.[1][2] This allows for efficient conjugation at low concentrations typical of biological systems.[1]

  • Biocompatibility : The reaction proceeds efficiently in aqueous media under physiological conditions (e.g., pH 7.4, 37°C) without the need for cytotoxic catalysts like copper, which are required for other click reactions.[1][3]

  • High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not cross-react with naturally occurring functional groups in biomolecules, ensuring that conjugation is highly specific and avoids off-target modifications.[1]

TCO_Tetrazine_Ligation Mechanism of the TCO-Tetrazine Bioorthogonal Ligation cluster_reactants Reactants cluster_transition IEDDA Cycloaddition cluster_products Products TCO Trans-cyclooctene (TCO) TransitionState [4+2] Cycloaddition (Unstable Intermediate) TCO->TransitionState + Tetrazine Tetrazine Tetrazine (Tz) Dihydropyridazine Dihydropyridazine (Stable Product) TransitionState->Dihydropyridazine - N₂ (Retro-Diels-Alder) Nitrogen Nitrogen Gas (N₂)

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Chemical Properties: Reactivity and Stability

The reactivity of TCO linkers is intrinsically linked to their high ring strain, a consequence of the trans geometry of the double bond within the eight-membered ring.[1] This strain is the driving force for the rapid cycloaddition with tetrazines. Different TCO derivatives have been developed to modulate reactivity and stability for specific applications.[2][4]

  • Conformational Strain and Reactivity : The reactivity of TCOs can be significantly enhanced by increasing ring strain. Fusing additional rings to the cyclooctene (B146475) core, as seen in s-TCO (bicyclo[6.1.0]non-4-ene), forces the ring into a highly strained 'half-chair' conformation, leading to dramatically faster reaction rates compared to the parent TCO, which prefers a more stable 'crown' conformation.[5][6][7] For instance, s-TCO reacts 160 times faster with 3,6-diphenyl-s-tetrazine than the parent TCO.[5]

  • Axial vs. Equatorial Isomers : Substituents on the TCO ring can be in either an axial or equatorial position. Axial isomers generally exhibit faster reaction rates than their equatorial counterparts due to steric effects that further increase ring strain.[1]

  • Stability Considerations : A primary challenge for TCO linkers is their potential to isomerize to the much less reactive cis-cyclooctene conformer.[6] This process can be accelerated by interactions with copper-containing proteins (like albumin) in serum or by the presence of thiols.[6][8] More sterically hindered and structurally constrained derivatives, such as d-TCO (dioxolane-fused TCO), have been designed to improve stability in aqueous solutions and human serum while maintaining high reactivity.[2][5] Some highly reactive TCOs can be stabilized for long-term storage via complexation with silver(I), and then liberated on-demand in biological media.[8]

Reactivity_Factors cluster_reactivity Factors Increasing Reactivity cluster_stability Factors Increasing Stability cluster_instability Factors Causing Instability center TCO Reactivity & Stability strain High Ring Strain (e.g., s-TCO) center->strain driven by axial Axial Substitution center->axial enhanced by constrained Constrained Conformation (e.g., d-TCO) center->constrained balanced by steric Steric Hindrance center->steric balanced by isomerization Isomerization to cis-TCO isomerization->center reduces reactivity copper Copper-containing proteins copper->isomerization catalyzes thiols Thiols thiols->isomerization catalyzes

Caption: Factors influencing the reactivity and stability of TCO linkers.

Quantitative Data on TCO Derivatives

The reaction kinetics of TCO linkers are highly dependent on their structure and the specific tetrazine partner. The following tables summarize key quantitative data for commonly used TCO derivatives.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

TCO DerivativeTetrazine PartnerSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference(s)
trans-Cyclooctene (TCO)3,6-di-(2-pyridyl)-s-tetrazineNot SpecifiedNot Specified~2,000[1]
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazineMeOH2519.1[5]
s-TCO (strained)3,6-diphenyl-s-tetrazineMeOH253,100[5]
d-TCO (dioxolane-fused)3,6-diphenyl-s-tetrazineMeOH25520[5]
d-TCO (dioxolane-fused)3,6-dipyridyl-s-tetrazine (water-soluble)Water25366,000[5][9]
Cyclopropane-fused TCONot SpecifiedH₂O253,300,000[5][9][10]
TCO-mAb conjugate[¹¹¹In]In-labeled-TzPBS3713,000[2]
Releasing sTCO3,6-dimethyl-1,2,4,5-tetrazineACN208.0[7]

Table 2: Stability of TCO Derivatives

TCO DerivativeConditionObservationReference(s)
d-TCOPhosphate-buffered D₂O, RTNo degradation or isomerization for up to 14 days.[2]
d-TCOHuman serum, RT>97% remained as trans-isomer after 4 days.[2]
TCO conjugated to CC49 mAbIn vivo75% of TCO remained reactive after 24 hours.[2]
sTCO (releasing linker on mAb)In vivo (mice)Exhibited the same stability as the parent TCO linker.[6][11]
s-TCO (uncomplexed)Stored in open flask, 30°C, 3 days98% degradation.[8]
s-TCO•AgNO₃ complexStored in open flask, 30°C, 3 daysStabilized against degradation.[8]

Experimental Protocols

Detailed and reliable protocols are crucial for the successful application of TCO linkers in bioconjugation. Below are generalized methodologies for protein labeling.

Protocol 1: Labeling of an Antibody with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody.

  • Materials and Reagents :

    • Antibody (1-5 mg/mL)

    • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)

    • TCO-NHS ester (e.g., TCO-PEG4-NHS)

    • Anhydrous DMSO or DMF

    • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column (e.g., Zeba™ Spin Desalting Column)

  • Methodology :

    • Antibody Preparation : Buffer exchange the antibody into the reaction buffer to a final concentration of 1-5 mg/mL.

    • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

    • Conjugation Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes.[12]

    • Purification : Remove excess, unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Click Reaction of a TCO-Modified Antibody with a Tetrazine Probe

This protocol describes the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or imaging agent).

  • Materials and Reagents :

    • TCO-modified antibody (from Protocol 1)

    • Tetrazine-labeled molecule

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Methodology :

    • Reactant Preparation : Prepare the TCO-modified antibody in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

    • Click Reaction : Add the tetrazine-labeled molecule to the TCO-modified antibody. A slight molar excess (e.g., 1.1 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation.[13][14]

    • Incubation : Incubate the reaction mixture for 30-120 minutes at room temperature or 37°C.[14] The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

    • Purification (Optional) : If necessary, the final antibody conjugate can be purified from excess tetrazine reagent using size exclusion chromatography or dialysis.

Experimental_Workflow General Workflow for TCO-based Bioconjugation cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Ab Antibody (Ab) Mix1 Incubate (pH 7.4-8.5) Ab->Mix1 TCO_NHS TCO-NHS Ester TCO_NHS->Mix1 Purify1 Purify (Desalting Column) Mix1->Purify1 Ab_TCO Ab-TCO Conjugate Purify1->Ab_TCO Mix2 Incubate ('Click' Reaction) Ab_TCO->Mix2 Tz_Probe Tetrazine Probe (Drug, Dye, etc.) Tz_Probe->Mix2 Purify2 Purify (Optional) (SEC / Dialysis) Mix2->Purify2 Final_Product Final Bioconjugate (Ab-Drug/Dye) Purify2->Final_Product

References

TCO-PEG8-TCO for Labeling Proteins and Antibodies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG8-TCO, a bifunctional linker widely utilized in the field of bioconjugation for the precise labeling of proteins and antibodies. This document outlines the core chemistry, experimental protocols, and key data associated with its application, enabling researchers to effectively implement this technology in their workflows for drug development, diagnostic assays, and cellular imaging.

Introduction to this compound

This compound is a homo-bifunctional crosslinker featuring two trans-cyclooctene (B1233481) (TCO) moieties at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The TCO groups are highly reactive dienophiles that participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazines.[2] This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly under mild, physiological conditions without the need for a catalyst, making it an ideal tool for conjugating molecules to sensitive biological samples like proteins and antibodies.[3][4]

The central PEG8 linker imparts several advantageous properties. It enhances the aqueous solubility of the reagent and the resulting conjugates, reduces aggregation, and provides a flexible spacer arm that minimizes steric hindrance between the conjugated molecules.[5][6] These features contribute to improved reaction efficiency and the preservation of the biological activity of the labeled proteins and antibodies.

Chemical Properties and Reaction Mechanism

The key to this compound's utility lies in the iEDDA reaction between the strained TCO ring and an electron-deficient tetrazine. This reaction is characterized by its exceptionally fast kinetics and high degree of selectivity, reacting exclusively with its tetrazine partner even in complex biological milieu.[2][4] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.[3]

Key Features of the TCO-Tetrazine Ligation:

  • Biocompatibility: The reaction occurs efficiently under mild buffer conditions and does not require cytotoxic copper catalysts or reducing agents.[7][8]

  • Chemoselectivity: TCO and tetrazine groups do not interact with other functional groups typically found in biological systems, ensuring specific conjugation.[7]

  • Unprecedented Kinetics: The iEDDA reaction is one of the fastest bioorthogonal ligations known, enabling efficient labeling even at low concentrations.[2][7]

  • Stability: The resulting dihydropyridazine bond is stable under physiological conditions.[4]

Below is a diagram illustrating the workflow for labeling a protein with a tetrazine-containing molecule using a TCO-functionalized intermediate.

G Protein Protein with Primary Amines (e.g., Lysine) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein NHS Ester Reaction (Amine-Reactive Labeling) TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Protein Purification1 Purification (e.g., Desalting Column) TCO_Protein->Purification1 Tetrazine_Molecule Tetrazine-Functionalized Molecule (e.g., Fluorophore, Drug) Labeled_Protein Labeled Protein Conjugate Tetrazine_Molecule->Labeled_Protein Purification2 Purification (Optional) Labeled_Protein->Purification2 Purification1->Labeled_Protein iEDDA Reaction (TCO-Tetrazine Ligation)

Protein labeling workflow using TCO-Tetrazine ligation.

Quantitative Data

The following tables summarize key quantitative data for the TCO-tetrazine ligation reaction and the properties of this compound.

Table 1: TCO-Tetrazine Reaction Parameters

ParameterValueReference
Second-Order Rate Constant (k₂)10³ - 10⁶ M⁻¹s⁻¹[3][4]
Reaction TemperatureRoom Temperature (or 4-37°C)[3][6]
pH Range6.0 - 9.0[4][6]
Required CatalystNone[3][7]

Table 2: Properties of this compound and Related Reagents

CompoundMolecular FormulaMolecular Weight ( g/mol )Storage ConditionSolubility
This compoundC₃₆H₆₄N₂O₁₂716.9-20°CDMSO, DCM, DMF
TCO-PEG8-NHS esterC₃₂H₅₄N₂O₁₄690.8-20°CDMSO, DCM, DMF
TCO-PEG8-acidC₂₈H₅₁NO₁₂593.7-20°CWater, DMSO, DCM, DMF
TCO-PEG8-amineC₂₇H₅₂N₂O₁₀564.7-20°CDMSO, DCM, DMF

Note: Data compiled from various supplier websites.[1][9][10][11]

Experimental Protocols

This section provides detailed protocols for the two-step labeling of proteins and antibodies using a TCO-NHS ester to introduce the TCO moiety, followed by the iEDDA reaction with a tetrazine-functionalized molecule.

Protocol 1: Modification of Proteins/Antibodies with TCO-NHS Ester

This protocol describes the initial step of introducing the TCO group onto a protein or antibody using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein/antibody of interest

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)[12]

  • TCO-PEG-NHS ester (e.g., TCO-PEG8-NHS ester)[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

  • Desalting column (e.g., Sephadex G-25)[3]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in an amine-free buffer at a concentration of 1-10 mg/mL.[3]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[3]

  • TCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[3]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3][12] The optimal molar ratio may need to be determined empirically for each specific protein.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[3]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[3]

  • Characterization:

    • Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3] The TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.

Protocol 2: Ligation of TCO-Modified Protein with a Tetrazine-Functionalized Molecule

This protocol describes the second step, where the TCO-labeled protein is conjugated to a molecule containing a tetrazine moiety.

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., Tetrazine-fluorophore, Tetrazine-drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO).

    • Prepare the TCO-containing protein in the reaction buffer.[6]

  • Ligation Reaction:

    • Add a 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.[6][12]

    • The optimal ratio may vary depending on the specific reactants and desired outcome.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.[6] The reaction is often complete within 30 minutes due to the fast kinetics.[7][12]

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.[6]

  • Analysis:

    • The labeled protein is now ready for downstream applications. The efficiency of the ligation can be analyzed by methods such as SDS-PAGE (for fluorescently labeled proteins) or mass spectrometry.

Pre-Targeting Strategy for Cellular Imaging

A powerful application of TCO-tetrazine chemistry is in pre-targeting for live-cell imaging. This two-step approach minimizes background signal and potential interference of a fluorescent label with antibody binding.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Labeling TCO_Ab TCO-Labeled Antibody Binding Antibody binds to cell surface antigen TCO_Ab->Binding Cell Target Cell with Antigen Cell->Binding Wash Wash to remove unbound antibody Binding->Wash Ligation iEDDA Ligation Wash->Ligation Tetrazine_Fluorophore Tetrazine-Fluorophore Tetrazine_Fluorophore->Ligation Imaging Fluorescence Imaging Ligation->Imaging

Pre-targeting workflow for live-cell imaging.

Brief Protocol for Pre-targeting:

  • Pre-targeting: Incubate the cells with the TCO-labeled antibody (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for target binding.[3]

  • Washing: Gently wash the cells to remove any unbound TCO-labeled antibody.[3]

  • Ligation and Imaging: Add the tetrazine-fluorophore (e.g., 1-5 µM) to the cells and begin imaging immediately. The fluorescent signal will develop rapidly as the ligation occurs.[3]

Conclusion

This compound and related TCO-containing linkers are powerful tools for the specific and efficient labeling of proteins and antibodies. The underlying inverse-electron-demand Diels-Alder reaction with tetrazines offers unparalleled speed and bioorthogonality, enabling robust conjugation in complex biological systems. The inclusion of a PEG spacer further enhances the utility of these reagents by improving solubility and reducing steric hindrance. The protocols and data presented in this guide provide a solid foundation for researchers to successfully apply this cutting-edge bioconjugation chemistry in their research and development endeavors.

References

An In-depth Technical Guide to TCO-PEG8-TCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, TCO-PEG8-TCO, and its application in the field of bioconjugation. We will delve into its chemical properties, reaction mechanisms, and its pivotal role in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and troubleshooting guidance are included to facilitate its practical implementation in the laboratory.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two trans-cyclooctene (B1233481) (TCO) groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive dienophiles in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, a cornerstone of bioorthogonal chemistry. This "click chemistry" reaction proceeds rapidly and specifically with tetrazine-functionalized molecules, forming a stable covalent bond without the need for a catalyst, making it ideal for conjugating sensitive biomolecules in complex biological environments.[1][2][3]

The PEG8 spacer imparts several advantageous properties, including increased aqueous solubility of the linker and the resulting conjugate, reduced steric hindrance between the conjugated molecules, and potentially improved pharmacokinetic properties of the final biotherapeutic.[4][5] These features make this compound a valuable tool for linking two distinct tetrazine-modified molecules, such as an antibody and a therapeutic payload, or two different proteins.[1][6]

Chemical Structure of this compound:

TCO1 TCO PEG8 PEG8 Spacer TCO1->PEG8 Linker Arm TCO2 TCO PEG8->TCO2 Linker Arm

Caption: Structure of the this compound linker.

The TCO-Tetrazine Ligation Reaction

The bioconjugation reaction utilizing this compound is based on the IEDDA reaction between the TCO groups and tetrazine-functionalized molecules. This reaction is exceptionally fast and selective, proceeding readily under physiological conditions (pH 6-9, room temperature) without the need for cytotoxic copper catalysts.[2][4] The reaction forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[2]

Reaction Mechanism:

cluster_reactants Reactants cluster_products Products TCO This compound Conjugate Stable Conjugate TCO->Conjugate IEDDA Cycloaddition Tetrazine Tetrazine-Molecule Tetrazine->Conjugate N2 N2 (gas) Conjugate->N2 Release

Caption: The TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data

The efficiency and kinetics of the TCO-tetrazine ligation are critical for successful bioconjugation. The following tables summarize key quantitative data for this reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC36H64N2O12[7][8]
Molecular Weight716.9 g/mol [7][8]
Purity>95%[7][8]
SolubilityDMSO, DCM, DMF[7][8]
Storage Conditions-20°C[7][8]

Table 2: TCO-Tetrazine Reaction Kinetics and Conditions

ParameterValueConditionsReference(s)
Second-Order Rate Constant (k)10³ - 10⁶ M⁻¹s⁻¹General range in aqueous media[2][3]
~2000 M⁻¹s⁻¹3,6-di-(2-pyridyl)-s-tetrazine with TCO[3]
Reaction pH6.0 - 9.0PBS buffer[2]
Reaction Temperature4°C to 37°CTypically room temperature for cellular applications[3]
Reaction Time30 - 120 minutesDependent on concentration and specific reactants[3]

Experimental Protocols

This section provides a detailed, two-step protocol for the conjugation of two different tetrazine-modified molecules (Molecule A and Molecule B) using the this compound linker.

Workflow for Bifunctional Conjugation:

A Prepare Tetrazine- Modified Molecule A C Step 1: React Molecule A with this compound A->C B Prepare Tetrazine- Modified Molecule B E Step 2: React Intermediate with Molecule B B->E D Purify A-TCO-PEG8-TCO Intermediate C->D D->E F Purify Final Conjugate (A-TCO-PEG8-TCO-B) E->F G Characterize Final Conjugate F->G cluster_synthesis ADC Synthesis A Tetrazine-modified Antibody D Step 1: Antibody-Linker Conjugation A->D B This compound B->D C Tetrazine-modified Payload E Step 2: Payload Conjugation C->E D->E F Purified ADC E->F cluster_assembly PROTAC Assembly A Tetrazine-Target Ligand D Sequential Ligation A->D B This compound B->D C Tetrazine-E3 Ligase Ligand C->D E Purified PROTAC D->E

References

Safety and Handling of TCO-PEG8-TCO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of TCO-PEG8-TCO, a bifunctional crosslinker integral to advancements in bioconjugation, targeted drug delivery, and proteomics. The information presented herein is intended to equip laboratory personnel with the necessary knowledge to minimize risks and optimize the use of this reagent in a research environment.

Chemical and Physical Properties

This compound, or trans-cyclooctene-polyethylene glycol-trans-cyclooctene, is a homo-bifunctional crosslinking reagent. The terminal trans-cyclooctene (B1233481) (TCO) groups are highly reactive towards tetrazine-functionalized molecules, enabling rapid and specific conjugation through an inverse-electron demand Diels-Alder (iEDDA) reaction. The polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity and biocompatibility of the molecule.

PropertyValueReference
Molecular Formula C₃₆H₆₄N₂O₁₂[1]
Molecular Weight 716.9 g/mol [1]
CAS Number 2353409-67-1[1]
Appearance Varies; may be a solid or viscous liquid
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DCM, DMF[1]

Reactivity and Stability

The utility of this compound is centered on the high reactivity of the TCO moiety with tetrazines. This bioorthogonal "click chemistry" reaction is exceptionally fast, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹, and proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1][2]

A critical consideration for handling and experimental design is the inherent instability of the TCO group. The strained trans-conformation of the cyclooctene (B146475) ring can isomerize to the much less reactive cis-cyclooctene (CCO) form.[1][3] This isomerization can be promoted by exposure to thiols and certain biological media.[3] Therefore, long-term storage of TCO-containing compounds is not recommended.[1][3][4][5]

ConditionStability ProfileReference
Aqueous Solution (pD 7.4) Stable for at least 14 months when stored as a solid at -20°C. In solution, isomerization can occur over time.[3]
Human Serum No significant isomerization or decomposition observed after 24 hours at room temperature. >97% trans after 4 days.[3]
Presence of Thiols (30 mM mercaptoethanol) Isomerization is promoted. At pH 7.4, 43% isomerization was observed after 5 hours.[3]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store this compound at its recommended temperature of -20°C in a tightly sealed, light-protected container.[1] As noted, due to the potential for isomerization, prolonged storage is discouraged.[1][3][4][5]

  • Disposal: Dispose of unused or waste material in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols and Workflows

This compound is a versatile linker for conjugating two tetrazine-modified molecules. The following protocols outline general workflows for its use in bioconjugation applications.

General Protein-Protein Conjugation Workflow

This workflow describes the use of this compound to crosslink two different proteins that have been functionalized with tetrazine moieties.

G cluster_0 Protein 1 Preparation cluster_1 Protein 2 Preparation cluster_2 Conjugation cluster_3 Purification & Analysis p1 Protein 1 p1_tz Protein 1-Tetrazine p1->p1_tz Amine-reactive labeling tz_nhs Tetrazine-NHS ester tz_nhs->p1_tz conjugate Protein 1 - Linker - Protein 2 Conjugate p1_tz->conjugate p2 Protein 2 p2_tz Protein 2-Tetrazine p2->p2_tz Amine-reactive labeling tz_nhs2 Tetrazine-NHS ester tz_nhs2->p2_tz p2_tz->conjugate tco_peg This compound tco_peg->conjugate iEDDA Reaction purification Purification (e.g., SEC) conjugate->purification analysis Analysis (e.g., SDS-PAGE, MS) purification->analysis

General workflow for protein-protein conjugation.

Methodology:

  • Tetrazine Functionalization of Proteins:

    • Dissolve "Protein 1" and "Protein 2" in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of a Tetrazine-NHS ester in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the Tetrazine-NHS ester to each protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted Tetrazine-NHS ester using a desalting column.

  • Conjugation with this compound:

    • Combine the tetrazine-functionalized proteins and this compound in a suitable reaction buffer. A 1:1:1 molar ratio is a common starting point, though optimization may be required.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Purify the resulting protein-protein conjugate using size-exclusion chromatography (SEC) to remove unreacted components.

    • Analyze the purified conjugate by SDS-PAGE to confirm the formation of a higher molecular weight species and by mass spectrometry (MS) to verify the identity of the product.

Workflow for Pre-targeted Cell Imaging

In this application, a tetrazine-modified antibody is first administered to target specific cells. Subsequently, a this compound linker pre-conjugated to a tetrazine-labeled imaging agent is introduced, which then "clicks" to the cell-bound antibody.

G cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging Agent Preparation cluster_2 Step 3: Labeling & Imaging ab_tz Tetrazine-modified Antibody ab_bound Cell-bound Antibody ab_tz->ab_bound cells Target Cells cells->ab_bound Incubation & Binding labeled_cells Labeled Cells ab_bound->labeled_cells Addition of Imaging Construct imaging_agent Tetrazine-Fluorophore imaging_construct TCO-Linker-Fluorophore imaging_agent->imaging_construct tco_peg This compound tco_peg->imaging_construct iEDDA Reaction imaging_construct->labeled_cells imaging Fluorescence Imaging labeled_cells->imaging

Workflow for pre-targeted cell imaging.

Methodology:

  • Cell Targeting with Tetrazine-Antibody:

    • Incubate target cells with a tetrazine-modified antibody specific to a cell surface antigen for 30-60 minutes.[6]

    • Wash the cells to remove unbound antibody.[6]

  • Preparation of the TCO-Imaging Agent:

    • In a separate reaction, conjugate a tetrazine-functionalized fluorophore to this compound.

    • Purify the resulting TCO-linker-fluorophore construct.

  • Cell Labeling and Imaging:

    • Add the TCO-linker-fluorophore to the antibody-targeted cells.

    • The TCO groups on the linker will react with the tetrazine groups on the cell-bound antibodies.

    • After a brief incubation (15-30 minutes), wash the cells to remove the excess imaging agent.[6]

    • Image the labeled cells using fluorescence microscopy.[6]

Signaling Pathways and Logical Relationships

This compound is a synthetic linker and does not directly participate in or modulate biological signaling pathways. Its function is to covalently connect two molecules of interest. The biological effect observed after its use is a consequence of the properties of the conjugated molecules. For example, in a PROTAC (Proteolysis Targeting Chimera) application, the this compound would link a target protein binder and an E3 ligase ligand, thereby inducing the degradation of the target protein via the ubiquitin-proteasome pathway.

G cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation protac PROTAC (Target Binder - this compound - E3 Ligase Ligand) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Ubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ub_poi degradation POI Degradation ub_poi->degradation proteasome Proteasome proteasome->degradation Proteasomal Degradation

Logical relationship in a PROTAC application.

This guide provides a foundational understanding of the safe and effective use of this compound in a laboratory setting. Researchers should always consult the specific product information provided by the supplier and adhere to their institution's safety protocols. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for successful and safe experimentation.

References

TCO-PEG8-TCO: A Technical Guide to a Homobifunctional Linker in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of TCO-PEG8-TCO, a homobifunctional crosslinker central to advancements in biochemistry and drug development. This compound leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to facilitate the precise and efficient conjugation of biomolecules.

Introduction to this compound and Bioorthogonal Chemistry

The field of bioorthogonal chemistry, pioneered by advancements in "click chemistry," has transformed our ability to study and manipulate biological systems.[1] These reactions are characterized by their high selectivity, efficiency, and biocompatibility, allowing them to proceed within complex biological environments without interfering with native processes.[1][2]

The cornerstone of this compound's utility is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[3][4] This reaction is renowned for its exceptionally fast kinetics, often cited as the fastest bioorthogonal ligation available, and its ability to proceed without the need for cytotoxic catalysts like copper.[2][3][5]

This compound is a homobifunctional linker, meaning it possesses two reactive TCO groups at either end of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer.[6] This structure allows it to act as a bridge, covalently linking two molecules that have been functionalized with tetrazine moieties. The PEG8 spacer is crucial for enhancing the solubility and reducing the aggregation of the conjugated molecules.[7][8]

Core Mechanism: The TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is a two-step cycloaddition cascade:

  • [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile).[4] This forms an unstable tricyclic intermediate.[4]

  • Retro-Diels-Alder Reaction: This intermediate spontaneously rearranges, irreversibly releasing nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) conjugate.[3][5]

This reaction's progress can be monitored by observing the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[4][9]

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TCO Trans-Cyclooctene (TCO) (on Molecule A) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Tz) (on Molecule B) Tetrazine->Intermediate Conjugate Stable Dihydropyridazine Conjugate (Molecule A + Molecule B) Intermediate->Conjugate Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Release

Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.

Quantitative Data

The TCO-tetrazine ligation is characterized by its exceptionally rapid kinetics. The following table summarizes key quantitative parameters for this reaction.

ParameterValueNotes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The exact rate is dependent on the specific tetrazine and TCO structures and the solvent.[3][9][10] For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO, a rate of ~2000 M⁻¹s⁻¹ has been reported.[3][5]
Optimal Reaction pH 6.0 - 9.0The reaction is efficient over a broad pH range compatible with most biological systems.[3][9][10]
Reaction Temperature 4°C to 37°CThe reaction proceeds rapidly even at low temperatures but is typically performed at room temperature or 37°C for cellular applications.[3][10]
Stability TCO functional group is stable in aqueous buffered media (weeks at 4°C, pH 7.5).[8] However, TCO compounds are not recommended for long-term storage as they can isomerize to the less reactive cis-cyclooctene (CCO).[6][11]

Applications in Research and Drug Development

The unique characteristics of the TCO-tetrazine ligation have made this compound a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, creating ADCs that can selectively target cancer cells. The high efficiency of the click reaction allows for conjugation under mild conditions, preserving the antibody's function.[12]

  • Molecular Imaging: Probes for PET, SPECT, or fluorescence imaging can be conjugated to targeting molecules like antibodies for in vivo imaging applications.[2]

  • Bioconjugation: This linker is used for creating protein-protein conjugates, protein-peptide conjugates, and protein-oligonucleotide conjugates.[8][9]

  • Live Cell Labeling: The biocompatibility of the reaction allows for the specific labeling of molecules on the surface of or inside living cells.[1][5]

ADC_Workflow cluster_synthesis Component Preparation cluster_conjugation Conjugation Steps cluster_product Final Product Ab Antibody Step1 Step 1: Antibody Modification (Attach Tetrazine) Ab->Step1 Tz_Drug Tetrazine-modified Cytotoxic Drug Step2 Step 2: Crosslinking (iEDDA Reaction) Tz_Drug->Step2 Tz_Ab Tetrazine-modified Antibody Tz_Ab->Step2 TCO_Linker This compound Crosslinker TCO_Linker->Step2 Step1->Tz_Ab Result ADC Antibody-Drug Conjugate (ADC) Step2->ADC Formation of two TCO-Tz linkages

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following is a general protocol for a two-step protein-protein conjugation using a heterobifunctional TCO-linker (like TCO-PEG-NHS ester) and a tetrazine-linker (like Tetrazine-PEG-NHS ester) as a precursor to using a homobifunctional linker like this compound.

Protocol 1: Modification of Proteins with TCO and Tetrazine Moieties

This protocol describes the initial functionalization of two different proteins with TCO and tetrazine groups, respectively, using NHS ester chemistry which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG-NHS ester

  • Methyl-tetrazine-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B at 1-10 mg/mL in PBS, pH 7.4. If the storage buffer contains primary amines (like Tris), perform a buffer exchange into PBS.[3]

  • NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[3]

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in solution, add 5 µL of 1 M NaHCO₃.[9]

    • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[3][8]

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][9]

  • Activation of Protein B with Tetrazine:

    • To 100 µg of Protein B in solution, add 5 µL of 1 M NaHCO₃.[9]

    • Add a 10-20 fold molar excess of the Methyl-tetrazine-PEG-NHS ester stock solution.

    • Incubate for 30-60 minutes at room temperature.[9]

  • Quenching and Purification:

    • To stop the reactions, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[3][8]

    • Remove excess, unreacted NHS esters from both protein solutions using spin desalting columns equilibrated with PBS.[3][9]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

Procedure:

  • Ligation Reaction: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to ensure all TCO-protein is conjugated.[8][10]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[8][10] For sensitive proteins, the reaction can be performed at 4°C, which may require a longer incubation time.[10]

  • Purification (Optional): The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography if necessary.[10]

  • Storage: Store the final conjugate at 4°C.[10]

Note on using this compound: To use the homobifunctional this compound, one would first prepare a tetrazine-modified protein (as in Protocol 1, step 4). Then, the this compound linker would be reacted with this protein. After purification, this new TCO-linker-protein conjugate would be reacted with a second batch of the same tetrazine-modified protein to form a dimer.

Logical_Relationship cluster_concepts Core Concepts cluster_components Key Components cluster_applications Applications Bioortho Bioorthogonal Chemistry Click Click Chemistry Bioortho->Click is a key paradigm within iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Click->iEDDA includes TCO Trans-Cyclooctene (TCO) iEDDA->TCO utilizes Tetrazine Tetrazine (Tz) iEDDA->Tetrazine utilizes Linker This compound TCO->Linker is a core moiety of ADC Antibody-Drug Conjugates Linker->ADC enables Imaging Molecular Imaging Linker->Imaging enables Bioconj Bioconjugation Linker->Bioconj enables

Caption: Logical relationships in TCO-based bioorthogonal chemistry.

References

The Pivotal Role of the PEG8 Spacer in TCO Linkers: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of biomolecules is a cornerstone of modern biotechnology and medicine, enabling the creation of sophisticated therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs), targeted imaging agents, and PROTACs. The choice of the linker connecting the reactive moieties is critical, as it significantly influences the physicochemical properties, stability, and in vivo performance of the resulting bioconjugate. This technical guide provides an in-depth exploration of the polyethylene (B3416737) glycol 8 (PEG8) spacer within the context of trans-cyclooctene (B1233481) (TCO) linkers, a key component in the field of bioorthogonal chemistry.

Core Advantages of the PEG8 Spacer in TCO Linkers

The incorporation of a PEG8 spacer into a TCO linker offers a multitude of advantages stemming from its inherent hydrophilicity, flexibility, and biocompatibility.[1] These properties translate into significant improvements for the final bioconjugate compared to traditional alkyl chain spacers.[1]

  • Enhanced Hydrophilicity and Solubility: Many cytotoxic payloads used in ADCs are hydrophobic, leading to aggregation and rapid clearance from circulation.[2][3][4] The hydrophilic nature of the PEG8 spacer increases the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling in aqueous buffers.[5][6][7] This enhanced solubility is crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[4][5]

  • Improved Pharmacokinetics and In Vivo Performance: The PEG8 spacer can create a protective hydration shell around the bioconjugate.[2][8] This "shielding" effect increases the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life.[2][8] Studies have shown that ADCs with PEG linkers, particularly those with eight or more PEG units, exhibit slower plasma clearance and increased overall exposure (AUC), which can lead to improved therapeutic efficacy.[2][9][10] Furthermore, the improved hydrophilicity can reduce non-specific uptake by tissues like the liver, enhancing the tumor-targeting capabilities of the conjugate.[11]

  • Reduced Immunogenicity and Enhanced Stability: The hydration layer formed by the PEG spacer can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an immune response.[8] This shielding can also protect the bioconjugate from enzymatic degradation, thereby increasing its stability in biological fluids.[8]

  • Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG8 spacer provides critical spatial separation between the conjugated molecules.[8] This separation is vital for preserving the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[8] It also ensures that the reactive TCO group is accessible for efficient ligation with its tetrazine partner, even when attached to bulky biomolecules.[12][13]

Quantitative Data on the Impact of PEG8 Spacers

The inclusion and length of a PEG spacer have a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key data from various studies.

Table 1: Impact of PEG Spacer Length on Binding Affinity

A study comparing different spacer arms on an aptamer-amphiphile demonstrated that PEG spacers significantly improve binding affinity (lower dissociation constant, Kd) compared to no spacer or alkyl spacers.[1]

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene (B1197577) glycol units10.2 ± 1.5
PEG8 8 ethylene glycol units 8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers.[1]
Table 2: Pharmacokinetic Profile of ADCs with Varying PEG Spacer Lengths

A study on PEGylated glucuronide-MMAE linkers showed a direct correlation between PEG spacer length and the ADC's pharmacokinetic profile, with improvements plateauing around eight PEG units.[2]

ADC LinkerPEG UnitsClearance (mL/day/kg)Exposure (AUC, µg·day/mL)In Vivo Half-Life (days)
IgG ControlN/A33012,0005.3
ADC with PEG2 Linker2 units1003,500-
ADC with PEG4 Linker4 units1605,600-
ADC with PEG8 Linker 8 units 280 9,800 6.1
ADC with PEG12 Linker12 units28010,0006.0
ADC with PEG24 Linker24 units29010,0005.8
(Data synthesized from a study on PEGylated glucuronide-MMAE linkers).[2]
Table 3: Reaction Kinetics of TCO-Tetrazine Ligation

The reaction between TCO and tetrazine is a cornerstone of bioorthogonal chemistry, known for its exceptionally fast kinetics.[14]

ReactionSecond-Order Rate Constant
TCO-Tetrazine (in 9:1 methanol/water)~2000 M⁻¹s⁻¹[15]
TCO-Tetrazine (in aqueous media)~1 M⁻¹s⁻¹[15]
TCO-Tetrazine (general)Up to 10⁶ M⁻¹s⁻¹[16]
The reaction rate can be influenced by the specific TCO and tetrazine derivatives used, as well as the reaction conditions.[7][13]

The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

The functionality of TCO linkers lies in their highly efficient and specific reaction with tetrazine derivatives via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[15][17] This bioorthogonal "click" reaction is characterized by:

  • Exceptional Speed: The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low concentrations.[7][14]

  • High Specificity and Bioorthogonality: TCO and tetrazine groups are abiotic and do not react with native biological functional groups, ensuring highly specific labeling.[7]

  • Biocompatibility: The reaction proceeds under mild, physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.[16][18]

The reaction proceeds in two steps: a [4+2] cycloaddition between the tetrazine and TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas to form a stable dihydropyridazine (B8628806) conjugate.[19]

IEDDA_Reaction TCO TCO-functionalized Biomolecule Intermediate Unstable Dihydropyridazine Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine-functionalized Probe (e.g., with PEG8) Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ Gas Intermediate->N2

Inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.

Experimental Protocols

Detailed methodologies are crucial for the successful application of TCO-PEG8 linkers. The following are generalized protocols for common applications.

Protocol for Labeling Primary Amine-Containing Biomolecules with TCO-PEG8-NHS Ester

This protocol describes the conjugation of a TCO-PEG8 linker to a protein or antibody via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

  • Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester[12][18][20]

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Desalting columns

Procedure:

  • Biomolecule Preparation: If necessary, exchange the biomolecule into an amine-free buffer (e.g., 50 mM borate (B1201080) buffer, pH 8.5) using a desalting column.[21]

  • TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[19]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the biomolecule solution.[19] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[19]

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column, exchanging the labeled biomolecule back into a suitable storage buffer (e.g., PBS, pH 7.4).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_product Final Product Buffer_Exchange Buffer Exchange (Amine-free buffer) Reaction Incubate Biomolecule with TCO-PEG8-NHS Ester Buffer_Exchange->Reaction Prepare_NHS_Ester Prepare TCO-PEG8-NHS Ester Stock Solution Prepare_NHS_Ester->Reaction Purification Remove Excess Reagent (Desalting Column) Reaction->Purification Final_Product TCO-labeled Biomolecule Purification->Final_Product

Workflow for labeling biomolecules with TCO-PEG8-NHS ester.
Protocol for TCO-Tetrazine Ligation for Live Cell Imaging

This protocol outlines a pre-targeting strategy for live-cell imaging, where cells are first labeled with a TCO-modified molecule (e.g., an antibody) and then visualized with a tetrazine-functionalized fluorescent probe.

Materials:

  • TCO-labeled cells (prepared by incubating cells with a TCO-functionalized targeting molecule)

  • Cy5-PEG8-Tetrazine or other fluorescent tetrazine probe

  • Imaging medium (e.g., phenol (B47542) red-free cell culture medium)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Plate cells in a suitable imaging dish and allow them to adhere. Incubate with the TCO-functionalized targeting molecule, then wash thoroughly to remove any unbound reagent.

  • Staining Solution Preparation: Prepare a 1-5 µM working solution of the tetrazine-fluorophore probe (e.g., Cy5-PEG8-Tetrazine) in the imaging medium.[19]

  • Ligation and Imaging: Add the staining solution to the TCO-labeled cells.

  • Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[19] Time-lapse imaging can be used to monitor the rapid labeling process.[19]

Pretargeting_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Imaging Targeting Incubate Cells with TCO-Antibody Wash1 Wash to Remove Unbound Antibody Targeting->Wash1 Labeling Add Tetrazine-Fluorophore (e.g., Cy5-PEG8-Tetrazine) Wash1->Labeling Imaging Fluorescence Microscopy Labeling->Imaging

Pre-targeting strategy for live-cell imaging.

Conclusion

The PEG8 spacer is a critical component in the design of modern TCO linkers for bioconjugation. Its inherent properties of hydrophilicity, flexibility, and biocompatibility directly address key challenges in the development of complex biologics, particularly ADCs. By enhancing solubility, improving pharmacokinetic profiles, and minimizing steric hindrance, the PEG8 spacer enables the creation of more stable, effective, and well-tolerated bioconjugates. The quantitative data and experimental protocols provided in this guide underscore the pivotal role of the PEG8 spacer and offer a framework for its successful implementation in research and drug development.

References

Methodological & Application

Application Notes and Protocols for T-PEG8-TCO Mediated Bioconjugation of Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity in biological systems.[1][2] This catalyst-free "click chemistry" enables the precise and rapid covalent ligation of biomolecules under physiological conditions.[1][2] The TCO-PEG8-TCO linker is a homobifunctional crosslinking reagent that leverages this powerful chemistry. It features two TCO moieties separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the efficient crosslinking of two protein molecules that have been pre-functionalized with tetrazine groups. The PEG spacer enhances the solubility of the linker and the resulting conjugate, while also providing spatial separation between the conjugated proteins.[3]

This document provides detailed protocols for the preparation of tetrazine-modified proteins and their subsequent crosslinking using the this compound linker. It also includes quantitative data on reaction parameters and expected outcomes, as well as visualizations of the experimental workflow and a relevant biological signaling pathway where this technology can be applied.

Quantitative Data Summary

The efficiency and outcome of the this compound bioconjugation are influenced by several factors, including the degree of tetrazine labeling, protein concentrations, and reaction conditions. The following tables summarize key quantitative data gathered from various sources to guide experimental design.

Table 1: Reaction Kinetics and Conditions

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹General TCO-tetrazine reaction[2][3]
up to 10⁶ M⁻¹s⁻¹Highly reactive TCO and tetrazine pairs[4]
Optimal Reaction pH (Tetrazine-NHS ester) 8.3 - 8.5For labeling primary amines[5]
Optimal Reaction pH (TCO-Tetrazine Ligation) 6.0 - 9.0Broadly compatible with biological systems[6]
Reaction Temperature Room Temperature (or 4°C - 37°C)Slower at lower temperatures[7]
Reaction Time (Tetrazine Labeling) 30 - 60 minutesAt room temperature[7]
Reaction Time (TCO Crosslinking) 30 - 60 minutesAt room temperature[7]

Table 2: Typical Yields and Stability

ParameterValueDetailsSource(s)
Protein Homodimerization Yield 37 - 38%Ligation of a TCO-modified protein with a bis-tetrazine polymer after 1 hour.[8][9]
Protein Recovery (after Desalting/SEC) ~75% or higherDependent on protein and chromatography conditions.[10]
Stability of Tetrazine-Antibody Conjugate GoodDependent on the tetrazine structure; some may show degradation under physiological conditions.[11]
Stability of TCO-Protein Conjugate Prone to isomerization to the less reactive cis-cyclooctene (CCO) isomer, especially in the presence of thiols or certain metal ions.[12]

Experimental Protocols

This section provides a detailed, two-stage protocol for the crosslinking of two distinct proteins (Protein A and Protein B) using this compound.

Stage 1: Functionalization of Proteins with Tetrazine Moieties

This protocol describes the modification of proteins with tetrazine groups using a Tetrazine-NHS ester, which targets primary amines (e.g., lysine (B10760008) residues).

Materials and Reagents:

  • Protein A and Protein B

  • Tetrazine-NHS Ester (e.g., Methyltetrazine-NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Avoid buffers containing primary amines like Tris or glycine.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[6]

  • Desalting spin columns or a size-exclusion chromatography (SEC) system

Protocol:

  • Protein Preparation:

    • Dissolve or exchange Protein A and Protein B into the Reaction Buffer at a concentration of 1-5 mg/mL.[6]

    • Ensure the buffer is free of any primary amines.

  • Tetrazine-NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO or DMF.[6] It is crucial to use an anhydrous solvent as NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to each protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.[6]

    • Incubate the reactions for 60 minutes at room temperature with gentle mixing.[6]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6]

    • Incubate for 10-15 minutes at room temperature to ensure all unreacted NHS ester is quenched.[6]

  • Purification of Tetrazine-Modified Proteins:

    • Remove excess, unreacted Tetrazine-NHS ester and quenching reagent using a desalting spin column or size-exclusion chromatography (SEC).

    • The purified tetrazine-labeled proteins (Tz-Protein A and Tz-Protein B) are now ready for the crosslinking reaction.

Stage 2: Crosslinking of Tetrazine-Modified Proteins with this compound

This protocol describes the bioorthogonal click reaction between the two tetrazine-functionalized proteins and the homobifunctional this compound linker.

Materials and Reagents:

  • Purified Tz-Protein A and Tz-Protein B

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification of the final conjugate

Protocol:

  • Preparation of Reactants:

    • Ensure the purified Tz-Protein A and Tz-Protein B are in the appropriate Reaction Buffer (e.g., PBS, pH 7.4) at a known concentration.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • In a reaction tube, combine Tz-Protein A and Tz-Protein B at a 1:1 molar ratio.

    • Add the this compound stock solution to the protein mixture. A 1:1 molar ratio of this compound to the total amount of tetrazine-modified protein is a good starting point. For instance, if you have 1 nmol of Tz-Protein A and 1 nmol of Tz-Protein B, you would add 1 nmol of this compound.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7]

  • Analysis of Crosslinking (Optional):

    • The progress of the crosslinking reaction can be monitored by analyzing a small aliquot of the reaction mixture using SDS-PAGE. The formation of a higher molecular weight band corresponding to the Protein A-TCO-Protein B conjugate should be observed.

  • Purification of the Crosslinked Conjugate:

    • Purify the crosslinked protein conjugate from unreacted proteins and excess this compound linker using size-exclusion chromatography (SEC). The larger size of the crosslinked conjugate will allow it to elute earlier than the individual proteins.

  • Storage:

    • Store the purified protein conjugate at 4°C or as appropriate for the specific proteins. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Stage 1: Tetrazine Functionalization cluster_1 Stage 2: this compound Crosslinking pA Protein A react1 React in Amine-Free Buffer (pH 8.0, RT, 1h) pA->react1 pB Protein B pB->react1 tz_nhs Tetrazine-NHS Ester tz_nhs->react1 quench1 Quench (Tris Buffer) react1->quench1 purify1 Purify (Desalting/SEC) quench1->purify1 tz_pA Tz-Protein A purify1->tz_pA tz_pB Tz-Protein B purify1->tz_pB mix Mix Tz-Proteins tz_pA->mix tz_pB->mix tco_linker This compound react2 React in PBS (pH 7.4, RT, 0.5-1h) tco_linker->react2 mix->react2 purify2 Purify (SEC) react2->purify2 final_product Purified Protein A-TCO-Protein B Conjugate purify2->final_product

Caption: Experimental workflow for this compound mediated protein bioconjugation.

Example Signaling Pathway Application: Stabilizing a Receptor-Ligand Complex

This compound crosslinking can be used to stabilize transient protein-protein interactions for further study, such as the interaction between a cell surface receptor and its ligand.

G cluster_0 Cell Membrane receptor Receptor (Tz-labeled) tco_linker This compound receptor->tco_linker ligand Ligand (Tz-labeled) ligand->receptor Binding ligand->tco_linker crosslinked_complex Stabilized Receptor-Ligand Complex tco_linker->crosslinked_complex Crosslinking downstream Downstream Signaling Pathway crosslinked_complex->downstream

Caption: Application in stabilizing a receptor-ligand interaction for downstream analysis.

References

Application Notes and Protocols: Labeling and Crosslinking Live Cells with TCO-PEG8-TCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a catalyst.[1][2][3] This highly selective and biocompatible ligation has become an invaluable tool for labeling and tracking biomolecules in complex biological systems, including live cells.[4][5][6]

This document provides a detailed guide to the use of TCO-PEG8-TCO, a homobifunctional crosslinker, for linking biomolecules on the surface of live cells. The molecule features two TCO groups separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and minimizes steric hindrance.[1][2] this compound is designed to crosslink two molecules that have been functionalized with tetrazine moieties. A primary application involves a two-step labeling strategy: first, the cell surface is modified to display tetrazine groups, and subsequently, this compound is used to link the cells to another tetrazine-tagged molecule, such as a fluorescent probe, a nanoparticle, or even another cell.

Mechanism of Action: The TCO-Tetrazine Ligation

The utility of this compound is centered on the iEDDA reaction. This click chemistry process is a two-step ligation:

  • Cycloaddition: The tetrazine ring on a modified biomolecule rapidly reacts with one of the TCO groups on the this compound linker, forming an unstable dihydropyridazine (B8628806) intermediate.[7]

  • Retro-Diels-Alder: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable pyridazine (B1198779) product.[4][7]

This reaction is exceptionally fast and efficient, allowing for effective labeling at low concentrations, which is ideal for live-cell applications.[5][7] The second TCO group on the linker is then available to react with another tetrazine-modified molecule.

G cluster_0 TCO-Tetrazine iEDDA Reaction Tetrazine Tetrazine-modified Biomolecule 1 TCO_Linker This compound Tetrazine->TCO_Linker + Intermediate Dihydropyridazine Intermediate TCO_Linker->Intermediate Step 1: Cycloaddition Product1 Stable Conjugate (Biomolecule 1 + Linker) Intermediate->Product1 Step 2: Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Tetrazine2 Tetrazine-modified Biomolecule 2 Product1->Tetrazine2 + Final_Product Crosslinked Product (Biomolecule 1 + Linker + Biomolecule 2) Tetrazine2->Final_Product Second Ligation

Figure 1: The TCO-Tetrazine inverse electron demand Diels-Alder (iEDDA) reaction pathway.

Quantitative Data Summary

The performance of the TCO-tetrazine ligation is defined by its rapid kinetics and biocompatibility. The properties of the this compound linker are also critical for successful crosslinking experiments.

ParameterValue / PropertyReferences / Notes
Reaction Kinetics
Reaction PairTetrazine + trans-cyclooctene (TCO)[7]
Second-Order Rate Constant (k₂)800 - 30,000 M⁻¹s⁻¹[2][7] Dependent on tetrazine substitution and TCO strain.
Reaction ConditionsAqueous buffers (e.g., PBS), pH 6.0-9.0, room temperature or 37°C[3] Catalyst-free.[5]
This compound Properties
Molecular FormulaC₃₆H₆₄N₂O₁₂[8]
Molecular Weight~716.9 g/mol [8]
Functional GroupsTwo terminal TCO moieties[8]
Spacer Arm8-unit polyethylene glycol (PEG8)[8] Enhances water solubility and reduces steric hindrance.[2]
SolubilitySoluble in DMSO, DMF, DCM[8][9]
Storage-20°C, protect from light. TCO compounds are not recommended for long-term storage as they can isomerize.[8][9]

Experimental Protocols

This section outlines a two-stage process: first, introducing tetrazine moieties onto the live cell surface via metabolic glycoengineering, and second, using this compound to crosslink these cells to a tetrazine-functionalized fluorescent reporter for analysis.

This protocol enables the incorporation of tetrazine-bearing sialic acids into cell surface glycans, effectively creating artificial receptors for TCO-based probes.[10]

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Peracetylated N-tetrazinyl-mannosamine (Ac₄ManNTz) precursor

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to approximately 70-80% confluency under standard conditions.

  • Precursor Preparation: Prepare a 10-20 mM stock solution of Ac₄ManNTz in anhydrous DMSO.

  • Metabolic Labeling:

    • Dilute the Ac₄ManNTz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

    • Remove the old medium from the cells and replace it with the Ac₄ManNTz-containing medium.

    • Incubate the cells for 48-72 hours to allow for metabolic incorporation of the tetrazine-modified sugars into cell surface glycoconjugates.[10]

  • Washing:

    • Gently aspirate the labeling medium.

    • Wash the cells two to three times with warm PBS to remove any unincorporated precursor.

    • The tetrazine-labeled cells are now ready for the crosslinking reaction.

This protocol describes the ligation of the tetrazine-labeled cells to a tetrazine-functionalized fluorescent molecule (e.g., Tetrazine-Cy5) using the this compound linker.

Materials:

  • Tetrazine-labeled live cells (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • This compound

  • Tetrazine-Cy5 (or other tetrazine-fluorophore)

  • Anhydrous DMSO

  • Fluorescence microscope or flow cytometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-10 mM stock solution of Tetrazine-Cy5 in anhydrous DMSO.

  • Crosslinking Reaction (Step 1 - Linker Addition):

    • Dilute the this compound stock solution in live-cell imaging medium to a final working concentration of 10-50 µM. The optimal concentration should be determined empirically.

    • Add the this compound solution to the tetrazine-labeled cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. This allows one TCO group to react with cell surface tetrazines.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound this compound.

  • Labeling Reaction (Step 2 - Reporter Addition):

    • Dilute the Tetrazine-Cy5 stock solution in live-cell imaging medium to a final working concentration of 1-10 µM.[1]

    • Add the Tetrazine-Cy5 solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. The reaction is often rapid.[11]

  • Final Wash: Wash the cells three times with fresh medium to remove the unbound fluorescent probe.

  • Analysis: The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Recommended Controls:

  • No Linker Control: Tetrazine-labeled cells + Tetrazine-Cy5 (without this compound).

  • No Labeling Control: Unlabeled cells + this compound + Tetrazine-Cy5 to assess non-specific binding.

  • Autofluorescence Control: Unlabeled cells with no reagents added.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from metabolic labeling to final analysis.

G cluster_workflow Live Cell Crosslinking Workflow A 1. Prepare Live Cells (~70% confluency) B 2. Metabolic Labeling Incubate with Ac₄ManNTz (48-72h, 37°C) A->B C 3. Wash Cells (3x with PBS) B->C D 4. Add this compound Linker (15-30 min, 37°C) C->D E 5. Wash Cells (3x with medium) D->E F 6. Add Tetrazine-Fluorophore (15-30 min, 37°C) E->F G 7. Final Wash (3x with medium) F->G H 8. Analyze (Fluorescence Microscopy / Flow Cytometry) G->H

Figure 2: Workflow for labeling live cells using this compound as a crosslinker.

Concluding Remarks

The use of this compound in conjunction with metabolic cell labeling provides a powerful platform for live-cell analysis. This bioorthogonal crosslinking strategy enables the specific attachment of various probes and molecules to cell surfaces with minimal perturbation to the biological system. The rapid kinetics and high specificity of the TCO-tetrazine reaction make it particularly suitable for applications in drug development, cell tracking, and molecular imaging.[5][12] Researchers should optimize reagent concentrations and incubation times for their specific cell type and application to ensure robust and reproducible results.

References

Application Notes and Protocols for Protein-Protein Conjugation using TCO-PEG8-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise assembly of protein-protein conjugates is a cornerstone of modern biotechnology, enabling the creation of novel therapeutic modalities, diagnostic tools, and research reagents. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal ligation reaction, celebrated for its exceptionally fast kinetics, high specificity, and biocompatibility.[1] This reaction proceeds rapidly under mild, aqueous conditions without the need for cytotoxic catalysts, making it ideal for conjugating sensitive biological molecules.[1][2]

TCO-PEG8-TCO is a homobifunctional crosslinker that features a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two reactive TCO moieties. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.[3] This application note provides a detailed protocol for the use of this compound to covalently link two distinct protein populations. The strategy involves a two-step process: first, the separate modification of each protein with a tetrazine group, followed by the conjugation of the two tetrazine-modified proteins using the this compound linker.

Data Presentation

The efficiency of protein-protein conjugation using a bifunctional linker is dependent on several factors, including the efficiency of the initial protein modification steps and the subsequent ligation reaction. The following table summarizes quantitative data relevant to this two-step conjugation strategy.

ParameterValueConditionsSource(s)
Protein Modification
Molar Excess of Tetrazine-NHS Ester10 to 20-foldFor protein concentrations ≥ 5 mg/mL. For lower concentrations, a 20 to 50-fold excess may be required.[4][5]
Reaction Time30 - 60 minutesRoom temperature.[4][5]
Optimal pH for NHS Ester Reaction8.3 - 8.50.1 M Sodium Bicarbonate buffer.[6]
Protein-Protein Ligation
Homodimer Yield37% - 38%Ligation of TCO-modified protein to a bis-tetrazine PEG linker after 1 hour.[4][7][8]
Reactant Stoichiometry (TCO:Tetrazine)1 : 2 (molar ratio of linker to total protein)To favor the formation of the heterodimer.[8]
Reaction Time1 - 2 hoursRoom temperature.[8]
Reaction BufferPhosphate-buffered saline (PBS), pH 7.4[1]
Characterization
Expected Mass ShiftMass of Protein A + Mass of Protein B + Mass of this compoundMALDI-TOF or ESI-MS.[9]
Purity Assessment>95%Size-Exclusion Chromatography (SEC).

Experimental Workflow

The overall experimental workflow for the conjugation of two distinct proteins (Protein A and Protein B) using this compound is depicted below. This process involves the initial functionalization of each protein with a tetrazine moiety, followed by purification, and then the final ligation step using the homobifunctional TCO linker.

G cluster_0 Protein A Modification cluster_1 Protein B Modification cluster_2 Conjugation and Purification ProtA Protein A Incubate_A Incubate (RT, 1 hr, pH 8.3-8.5) ProtA->Incubate_A TetNHS_A Tetrazine-NHS Ester TetNHS_A->Incubate_A Purify_A Purify (Desalting Column) Incubate_A->Purify_A TetProtA Tetrazine-Protein A Purify_A->TetProtA Ligation Ligation Reaction (RT, 1-2 hrs, pH 7.4) TetProtA->Ligation ProtB Protein B Incubate_B Incubate (RT, 1 hr, pH 8.3-8.5) ProtB->Incubate_B TetNHS_B Tetrazine-NHS Ester TetNHS_B->Incubate_B Purify_B Purify (Desalting Column) Incubate_B->Purify_B TetProtB Tetrazine-Protein B Purify_B->TetProtB TetProtB->Ligation TCO_linker This compound TCO_linker->Ligation Purify_Final Purify Conjugate (SEC) Ligation->Purify_Final Final_Product Protein A-TCO-PEG8-TCO-Protein B Purify_Final->Final_Product

A flowchart of the protein-protein conjugation process.

Experimental Protocols

Protocol 1: Modification of Proteins with Tetrazine-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on the surface of "Protein A" and "Protein B" with a tetrazine moiety using an NHS ester.

Materials:

  • Protein A and Protein B

  • Tetrazine-PEGn-NHS Ester (n can be varied to optimize solubility and reactivity)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in separate tubes in 0.1 M Sodium Bicarbonate buffer, pH 8.3, to a final concentration of 1-5 mg/mL. If the original protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the sodium bicarbonate buffer using a spin desalting column.

  • Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEGn-NHS Ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • To the solution of Protein A, add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution.[4]

    • Repeat for the Protein B solution in a separate reaction.

    • Incubate both reactions for 60 minutes at room temperature with gentle mixing.[4]

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification of Tetrazine-Modified Proteins: Remove the excess, unreacted Tetrazine-NHS ester from each protein solution using separate spin desalting columns equilibrated with PBS, pH 7.4.

  • Characterization (Optional): The degree of labeling can be determined by MALDI-TOF or ESI-MS by comparing the mass of the labeled and unlabeled proteins.

Protocol 2: Protein-Protein Conjugation using this compound

This protocol details the final ligation step to conjugate the two tetrazine-modified proteins.

Materials:

  • Purified Tetrazine-Protein A

  • Purified Tetrazine-Protein B

  • This compound linker

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • This compound Stock Solution: Dissolve the this compound linker in anhydrous DMSO to a concentration of 10 mM.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine Tetrazine-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS, pH 7.4.

    • Add the this compound stock solution to the protein mixture. A 0.5 molar equivalent of the this compound linker relative to the total protein amount is recommended to maximize the formation of the 1:1 conjugate.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[8]

  • Purification of the Conjugate: The final protein-protein conjugate can be purified from any unreacted proteins and linker using a size-exclusion chromatography (SEC) system.[7] The desired conjugate will have a higher molecular weight and elute earlier than the individual protein components.

  • Characterization: The final conjugate should be characterized by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugate, and by mass spectrometry to confirm the expected mass.

Application Example: Signaling Pathway Dimerization

Protein dimerization is a critical event in many signal transduction pathways.[10][11] The ability to synthetically induce dimerization using a linker like this compound can be a powerful tool to study these pathways. A classic example is the Ras-Raf-MEK-ERK pathway, which is often initiated by the dimerization of receptor tyrosine kinases upon ligand binding.[6][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Dimer Dimerized Receptor (Activated) Receptor->Dimer Ligand Binding RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK_n ERK ERK->ERK_n Translocates Transcription Transcription Factors ERK_n->Transcription Phosphorylates Gene Gene Expression Transcription->Gene Regulates

The Ras-Raf-MEK-ERK signaling pathway initiated by receptor dimerization.

By conjugating two receptor monomers with this compound, one could potentially create a constitutively active dimer to study the downstream effects of this signaling cascade.

Conclusion

The this compound linker, in conjunction with tetrazine-based protein modification, provides a robust and efficient platform for the creation of well-defined protein-protein conjugates. The bioorthogonal nature of the TCO-tetrazine ligation ensures high specificity and biocompatibility, making this methodology suitable for a wide range of applications in research, diagnostics, and therapeutics. The protocols provided herein offer a comprehensive guide for researchers to successfully implement this powerful bioconjugation strategy.

References

Application Notes and Protocols for T-CO-PEG8-TCO in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-TCO is a bifunctional linker molecule that plays a crucial role in advanced live-cell imaging and bioconjugation applications. It features two trans-cyclooctene (B1233481) (TCO) groups separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moieties are highly reactive dienophiles that participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine (Tz) derivatives. This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes.[1]

The PEG8 linker enhances the aqueous solubility of the molecule and minimizes non-specific binding to proteins and cell surfaces.[2] this compound is particularly valuable in a "pre-targeting" strategy. In this approach, a biomolecule of interest (e.g., an antibody) is first conjugated with this compound. After administration and localization to its target, a much smaller, fast-clearing tetrazine-linked imaging agent (e.g., a fluorescent dye) is introduced, which rapidly "clicks" to the TCO-modified biomolecule at the target site. This method significantly improves the signal-to-noise ratio in imaging applications by allowing unbound antibodies to clear from circulation before the imaging agent is administered.[3]

These characteristics make this compound an invaluable tool for researchers in basic science and drug development, particularly for applications such as tracking antibody-drug conjugate (ADC) internalization, visualizing cell surface receptor dynamics, and elucidating signaling pathways.

Key Applications

  • Pre-targeted Live-Cell Imaging: Enables high-contrast imaging of specific cellular targets by separating the targeting and imaging steps.

  • Antibody-Drug Conjugate (ADC) Research: Facilitates the study of ADC trafficking, internalization, and payload delivery mechanisms in real-time.[4]

  • Receptor Dimerization and Clustering Studies: The bifunctional nature of this compound can be used to crosslink and visualize receptor interactions on the cell surface.

  • In Vivo Imaging: The principles of TCO-tetrazine ligation are extending into in vivo imaging, offering a pathway to translate live-cell findings to whole-organism studies.[1]

Data Presentation

Table 1: Quantitative Parameters of TCO-Tetrazine Ligation
ParameterValueBiological ContextReference
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹The reaction is extremely fast, allowing for efficient labeling at low concentrations typical in biological systems.[5]
Optimal pH Range 6.0 - 9.0Compatible with physiological conditions and standard cell culture media.[5]
Reaction Temperature Room Temperature to 37°CThe reaction proceeds efficiently at temperatures suitable for live-cell experiments.[5]
TCO-Antibody Incubation Time 30 - 60 minutesSufficient time for the TCO-modified antibody to bind to its cellular target.
Tetrazine-Fluorophore Incubation Time 15 - 30 minutesThe rapid click reaction allows for quick labeling and imaging.
Typical TCO-Antibody Concentration 10 - 100 nMEffective concentrations for cell surface receptor labeling.
Typical Tetrazine-Fluorophore Concentration 1 - 5 µMA molar excess of the tetrazine probe ensures efficient ligation.
Table 2: Example of Reagents for a Pre-targeted Live-Cell Imaging Experiment
ReagentPurposeSupplier Example
TCO-PEG8-NHS Ester For conjugating TCO-PEG8 to the primary amines of an antibody.BroadPharm, PrecisePEG
Herceptin (Trastuzumab) Example antibody targeting the HER2 receptor on breast cancer cells.Genentech
Tetrazine-Cy5 A far-red fluorescent dye for detection with minimal autofluorescence.BenchChem
SK-BR-3 Cells HER2-positive human breast cancer cell line.ATCC
Live-Cell Imaging Medium Phenol red-free medium to reduce background fluorescence.Thermo Fisher Scientific
Hoechst 33342 Nuclear counterstain.Thermo Fisher Scientific

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG8 to an Antibody

This protocol describes the labeling of an antibody with TCO-PEG8-NHS ester. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials:

  • Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS Ester

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4. If the antibody is in a buffer containing primary amines (like Tris), perform a buffer exchange into PBS.

  • TCO-PEG8-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG8-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with PBS.

  • Characterization (Optional): Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.

  • Storage: Store the TCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Pre-targeted Live-Cell Imaging of Antibody Internalization

This protocol outlines the visualization of the internalization of a TCO-labeled antibody using a tetrazine-fluorophore.

Materials:

  • Cells expressing the target receptor (e.g., SK-BR-3 cells)

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-Cy5 (or other suitable fluorophore)

  • Live-cell imaging medium

  • Hoechst 33342 (optional nuclear stain)

  • Confocal microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Pre-targeting: Replace the culture medium with pre-warmed live-cell imaging medium containing the TCO-labeled antibody at a final concentration of 10-100 nM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.

  • Ligation and Imaging: Add the tetrazine-Cy5 to the cells at a final concentration of 1-5 µM. If using, add Hoechst 33342 for nuclear staining.

  • Image Acquisition: Immediately begin imaging using a confocal microscope. Acquire images at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the antibody.

Protocol 3: Quantification of Antibody-Drug Conjugate (ADC) Internalization

This protocol provides a method to quantify the internalization of a TCO-labeled ADC.

Materials:

  • All materials from Protocol 2

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Perform Live-Cell Imaging: Follow steps 1-5 of Protocol 2 to acquire a time-lapse series of images.

  • Image Processing:

    • Use the nuclear stain channel to identify and segment individual cells.

    • Create a mask for the entire cell volume for each cell.

  • Quantification:

    • For each cell at each time point, measure the integrated fluorescence intensity of the Cy5 channel within the cell mask.

    • The increase in integrated fluorescence intensity over time corresponds to the internalization of the ADC.

  • Data Analysis:

    • Plot the average integrated fluorescence intensity per cell against time to generate internalization curves.

    • The rate of internalization can be determined from the slope of the initial phase of the curve.

    • Compare the internalization rates of different ADC candidates or under different experimental conditions.

Mandatory Visualizations

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Pre-targeting in Live Cells cluster_2 Step 3: Ligation and Imaging Ab Antibody TCO_Ab TCO-Labeled Antibody Ab->TCO_Ab Reaction with primary amines TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_Ab TCO_Ab_sol TCO-Labeled Antibody (in solution) Cell Target Cell with Surface Receptors Bound_Ab TCO-Antibody Bound to Receptor Cell->Bound_Ab TCO_Ab_sol->Bound_Ab Incubation (30-60 min) Tz_Fluor Tetrazine-Fluorophore Labeled_Cell Fluorescently Labeled Cell Bound_Ab->Labeled_Cell Click Reaction (IEDDA) Tz_Fluor->Labeled_Cell Internalization Visualize Internalization Labeled_Cell->Internalization Internalization (Time-lapse imaging)

Caption: Experimental workflow for pre-targeted live-cell imaging of antibody internalization.

G cluster_0 EGFR Signaling Pathway Visualization EGF EGF Ligand EGFR_mono EGFR Monomer (TCO-labeled) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Crosslinked with Tetrazine-PEG-Tetrazine) EGFR_mono->EGFR_dimer Dimerization & Click Reaction p_EGFR Phosphorylated EGFR Dimer EGFR_dimer->p_EGFR Autophosphorylation Signaling Downstream Signaling Cascade (e.g., MAPK pathway) p_EGFR->Signaling Cell_Response Cellular Response (Proliferation, Survival) Signaling->Cell_Response

Caption: Visualizing EGFR dimerization and activation using TCO-tetrazine ligation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Inefficient antibody-TCO conjugation.- Low target receptor expression.- TCO instability.- Optimize the molar excess of TCO-PEG8-NHS ester during conjugation.- Confirm target expression using another method (e.g., western blot, flow cytometry).- Use freshly prepared TCO-labeled antibody.
High background fluorescence - Incomplete removal of unbound TCO-antibody.- Non-specific binding of the tetrazine-fluorophore.- Increase the number and duration of wash steps after the pre-targeting incubation.- Use a tetrazine-fluorophore with a longer PEG linker to improve solubility and reduce non-specific binding. Include a control with unlabeled cells incubated with the tetrazine-fluorophore.
Phototoxicity - Excessive laser power or exposure time during imaging.- Reduce laser power to the minimum required for a good signal.- Decrease the frequency of image acquisition in time-lapse experiments.

Conclusion

This compound, in conjunction with tetrazine-functionalized probes, offers a robust and versatile platform for live-cell imaging. The bioorthogonal nature and rapid kinetics of the TCO-tetrazine ligation enable researchers to visualize and quantify dynamic cellular processes with high specificity and sensitivity. The protocols and data presented here provide a framework for implementing this powerful technology in basic research and drug development, particularly in the promising field of antibody-drug conjugates.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of bioorthogonal chemistry.[1] This ligation stands out for its exceptionally fast reaction kinetics, biocompatibility, and high specificity, proceeding efficiently without the need for a cytotoxic catalyst like copper.[2][3] These characteristics make the Tz-TCO ligation an invaluable tool for a wide range of applications, including live-cell imaging, antibody-drug conjugation, targeted drug delivery, and the construction of complex biomolecular architectures.[3][4] The reaction is based on a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO, which is followed by a retro-Diels-Alder reaction that releases dinitrogen gas to form a stable dihydropyridazine (B8628806) conjugate.[1][5] This document provides detailed guidelines on the recommended buffer and pH conditions, along with experimental protocols to ensure the successful execution of TCO-tetrazine ligation reactions.

Recommended Buffer and pH Conditions

The TCO-tetrazine ligation is robust and proceeds efficiently across a range of physiological conditions.[3] However, optimal conditions can vary depending on the specific reactants and application. The key is to maintain a balance that ensures the stability of the biomolecules involved while facilitating a rapid and specific reaction.

pH Range

The reaction is typically performed within a pH range of 6.0 to 9.0 .[2][6] For most applications, a near-neutral pH of 7.4 is a good starting point, as it mimics physiological conditions and ensures the stability of most proteins and antibodies.[2]

Recommended Buffers

Several common biological buffers are suitable for TCO-tetrazine ligations. The choice of buffer is critical, especially when working with molecules that have been functionalized using N-hydroxysuccinimide (NHS) esters.

Table 1: Recommended Buffers for TCO-Tetrazine Ligation

Buffer SystemTypical ConcentrationRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS) 1X (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl)7.2 - 7.6A common and versatile choice for many applications.[2][7]
HEPES 20-50 mM7.0 - 8.0A good alternative to PBS, especially when phosphate might interfere with downstream applications.[7]
Carbonate/Bicarbonate 100 mM8.5 - 9.5Can be used to increase the rate of NHS ester reactions for labeling, but the higher pH may affect protein stability.[7]
Borate 50 mM8.0 - 9.0Another option for NHS ester labeling reactions.[7]

Important Consideration for NHS Ester Chemistry: When labeling proteins or other amine-containing molecules with TCO-NHS or Tetrazine-NHS esters, it is crucial to use an amine-free buffer such as phosphate, HEPES, carbonate, or borate.[7][8] Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[7]

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available.[3] The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent.[2]

Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
trans-CycloocteneDiphenyl-s-tetrazineMethanol2519.1 (± 1)[9]
d-TCODiphenyl-s-tetrazineMethanol25520 (± 3)[9]
5-hydroxy-trans-cyclooctene (equatorial)3,6-di-(2-pyridyl)-s-tetrazine45:55 H₂O:MeOH255,235 (± 258)[9]
d-TCO3,6-di-(2-pyridyl)-s-tetrazine45:55 H₂O:MeOH25167,000 (± 7,000)[9]
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazineWater25366,000 (± 15,000)[9]
General TCOGeneral TetrazineAqueousNot Specified> 800[8]

d-TCO: dioxolane-fused trans-cyclooctene

Experimental Protocols

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the general procedure for labeling a protein with a trans-cyclooctene (TCO) moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest

  • TCO-PEGx-NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Desalting column

Procedure:

  • Buffer Exchange: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column.[8]

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[1] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 5-10 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted TCO-NHS ester by using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[8]

  • Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

  • The TCO-labeled protein is now ready for conjugation with a tetrazine-functionalized molecule.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-labeled protein

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[2]

Procedure:

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled protein is often recommended.[2]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.[2]

  • Purification (Optional): If necessary, purify the resulting conjugate from any unreacted starting material using size-exclusion chromatography.[2]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Diagrams

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder cluster_products Products TCO trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Dihydropyridazine Stable Dihydropyridazine Conjugate Cycloaddition->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Cycloaddition->Nitrogen Elimination Experimental_Workflow cluster_labeling Step 1: Protein Labeling cluster_conjugation Step 2: TCO-Tetrazine Ligation Protein Protein in Amine-Free Buffer (pH 7.5-8.5) Incubate_Label Incubate (RT, 30-60 min) Protein->Incubate_Label TCO_NHS TCO-NHS Ester (in DMSO/DMF) TCO_NHS->Incubate_Label Quench Quench with Tris Buffer Incubate_Label->Quench Purify_Label Purify (Desalting Column) Quench->Purify_Label TCO_Protein TCO-Labeled Protein Purify_Label->TCO_Protein Mix Mix Reactants (PBS, pH 7.4) TCO_Protein->Mix Tetrazine_Protein Tetrazine-Labeled Protein Tetrazine_Protein->Mix Incubate_Conj Incubate (RT, 60 min) Mix->Incubate_Conj Purify_Conj Purify (Optional) (SEC) Incubate_Conj->Purify_Conj Final_Product Final Conjugate Purify_Conj->Final_Product

References

Optimizing Stoichiometry for TCO-Tetrazine Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity.[1][2] Achieving optimal reaction efficiency, however, is critically dependent on the stoichiometry of the reactants. This document provides detailed application notes and protocols to guide the optimization of TCO-tetrazine reaction stoichiometry for various bioconjugation applications.

Introduction to TCO-Tetrazine Ligation

The TCO-tetrazine reaction is a powerful tool for creating precisely defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[2][3] The reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[1][4] The primary byproduct of this ligation is nitrogen gas, which drives the reaction to completion.[1]

Key features of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[1][5] This allows for efficient labeling even at low reactant concentrations.[2]

  • High Specificity: The reaction is highly selective and exhibits minimal cross-reactivity with native functional groups found in biological systems.[1][2]

  • Biocompatibility: The reaction is well-suited for live-cell imaging and in vivo studies due to its non-toxic nature.[2][4]

Stoichiometry Optimization

While a 1:1 molar ratio is the theoretical stoichiometry, empirical optimization is crucial for maximizing conjugation efficiency and minimizing unreacted starting materials.[6] For many applications, a slight molar excess of one reactant is used to drive the reaction to completion for the limiting reagent.

Data Presentation: Recommended Stoichiometric Ratios

The optimal molar ratio of TCO to tetrazine can vary depending on the specific molecules being conjugated, their stability, and the experimental goals. The following table summarizes generally recommended starting points for stoichiometry optimization.

ApplicationRecommended Molar Ratio (TCO:Tetrazine)Notes
General Bioconjugation1:1.05 to 1:1.5A slight excess of the tetrazine-functionalized molecule is a common starting point.[7]
Protein-Protein Conjugation1:1 to a slight excess of tetrazineThe specific ratio should be determined empirically for the protein system.[8]
Labeling with a Less Stable or Expensive Reagent1:1.5 to 1:2 (Excess of the more stable/less expensive reagent)Using an excess of the more stable or less expensive component can maximize the incorporation of the more valuable reactant.[6]
Antibody-Drug Conjugates (ADCs)1.5 to 5-fold molar excess of the TCO-Molecule over available tetrazine groupsThis helps to ensure complete reaction with the tetrazine-modified antibody.[3]
Small Molecule Labeling1:1.1 to 1:1.5A slight excess of one reagent is often sufficient to ensure complete consumption of the other.

Experimental Protocols

The following protocols provide detailed methodologies for performing and optimizing TCO-tetrazine reactions.

Protocol 1: General TCO-Tetrazine Bioconjugation

This protocol outlines a general procedure for the conjugation of a TCO-modified molecule to a tetrazine-modified molecule.

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 is a common choice. The reaction is generally efficient in a pH range of 6 to 9.

  • Anhydrous DMSO or DMF for preparing stock solutions.[1]

  • Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing).[8]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Immediately before use, dissolve the tetrazine-functionalized molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mM).[9]

  • Reactant Calculation:

    • Determine the concentrations of your TCO and tetrazine stock solutions.

    • Calculate the volumes of each solution required to achieve the desired molar ratio (refer to the table above for starting points).

  • Conjugation Reaction:

    • In a suitable reaction vessel, combine the TCO-containing solution with the calculated volume of the tetrazine stock solution. Add the tetrazine solution dropwise while gently mixing to avoid high local concentrations of the organic solvent.[1]

    • Incubate the reaction mixture at room temperature (20-25°C) for 30-60 minutes.[1][9] For reactions involving light-sensitive molecules like fluorescent dyes, protect the reaction from light.[1]

  • Purification:

    • Once the reaction is complete, remove unreacted reagents and byproducts.

    • Size-Exclusion Chromatography (SEC): This is a common method for purifying protein conjugates.[8]

    • Dialysis: Can be used to remove small molecule reagents from larger bioconjugates.

  • Storage:

    • Store the purified conjugate at 4°C or as appropriate for the stability of the biomolecule.[8]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

The progress of the TCO-tetrazine ligation can be conveniently monitored by observing the disappearance of the tetrazine's characteristic pink/red color, which corresponds to a decrease in its absorbance in the visible range (typically 510-550 nm).

Materials:

  • TCO-functionalized molecule

  • Tetrazine-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).[6]

  • Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.[6]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid and thorough mixing.[6]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[6]

  • Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.[6]

Visualizations

The following diagrams illustrate the reaction mechanism and a general workflow for stoichiometry optimization.

IEDDA_Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile) TransitionState [4+2] Cycloaddition (IEDDA) TCO->TransitionState Tetrazine Tetrazine (Diene) Tetrazine->TransitionState Intermediate Dihydropyridazine Intermediate TransitionState->Intermediate Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Stoichiometry_Optimization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis cluster_optimization 4. Optimization Prep_TCO Prepare TCO-Molecule Ratio1 Ratio 1 (e.g., 1:1) Prep_TCO->Ratio1 Ratio2 Ratio 2 (e.g., 1:1.5) Prep_TCO->Ratio2 Ratio3 Ratio 3 (e.g., 1:2) Prep_TCO->Ratio3 Prep_Tetrazine Prepare Tetrazine-Molecule Prep_Tetrazine->Ratio1 Prep_Tetrazine->Ratio2 Prep_Tetrazine->Ratio3 Analyze1 Analyze Reaction 1 Ratio1->Analyze1 Analyze2 Analyze Reaction 2 Ratio2->Analyze2 Analyze3 Analyze Reaction 3 Ratio3->Analyze3 Optimize Compare Results & Select Optimal Ratio Analyze1->Optimize Analyze2->Optimize Analyze3->Optimize

References

Application Notes and Protocols for TCO-PEG8-TCO in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the use of TCO-PEG8-TCO, a homobifunctional crosslinker, in bioorthogonal chemistry. The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety.[1][2] This reaction is exceptionally fast, highly specific, and biocompatible, making it a premier tool for creating covalent linkages between biomolecules in complex biological environments without the need for a catalyst.[1][2][3] The PEG8 linker enhances solubility and provides spatial separation between the conjugated molecules.

Reaction Principle

The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an IEDDA [4+2] cycloaddition.[1][2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine (B8628806) conjugate.[1][2] The reaction is characterized by its extremely fast kinetics and the ability to proceed efficiently under mild, physiological conditions.[3][4]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for this reaction.

ParameterValueConditions & NotesSource(s)
Second-Order Rate Constant (k) 10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures and the solvent.[1][2][5]
> 800 M⁻¹s⁻¹General value for TCO-tetrazine reactions.[2][3][4]
~2000 M⁻¹s⁻¹For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO.[1]
Reaction Temperature 4°C to 37°CThe reaction is efficient across a broad temperature range compatible with biological systems. Room temperature is commonly used.[1][2]
Reaction pH 6.0 - 9.0The reaction proceeds efficiently in a wide pH range, making it suitable for biological applications.[1][2][5]
Reaction Time 30 - 120 minutesTypically sufficient for completion, depending on the concentration of reactants.[2][4]
Solvents Aqueous buffers (e.g., PBS), DMSO, DMFThe reaction is compatible with a variety of solvents. The choice of solvent will depend on the solubility of the molecules being conjugated.[2][5]

Experimental Protocols

The following protocols describe the use of this compound to crosslink two molecules that have been functionalized with tetrazine groups.

Protocol 1: General Protein-Protein Crosslinking using this compound

This protocol outlines the crosslinking of two different proteins that have been pre-functionalized with tetrazine moieties.

Materials:

  • Tetrazine-functionalized Protein A

  • Tetrazine-functionalized Protein B

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the tetrazine-functionalized proteins in PBS at a concentration of 1-5 mg/mL.[4]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Crosslinking Reaction:

    • In a reaction tube, combine equimolar amounts of Tetrazine-functionalized Protein A and Tetrazine-functionalized Protein B.

    • Add the this compound stock solution to the protein mixture. A 1:1 molar ratio of this compound to the total protein is a good starting point, though optimization may be required.

    • Incubate the reaction mixture for 60-120 minutes at room temperature with gentle mixing.[4] The reaction can also be performed at 4°C, which may require a longer incubation time.[2]

  • Purification:

    • Purify the resulting crosslinked protein conjugate from unreacted components using size-exclusion chromatography.[4]

  • Storage:

    • Store the purified conjugate at 4°C.[2]

Visualizations

Reaction Mechanism

TCO-Tetrazine IEDDA Reaction cluster_reactants Reactants cluster_product Product TCO This compound Dihydropyridazine Stable Dihydropyridazine Conjugate TCO->Dihydropyridazine IEDDA Cycloaddition Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Dihydropyridazine N2 Nitrogen Gas (N2) Dihydropyridazine->N2 Retro-Diels-Alder

Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder cycloaddition mechanism.

Experimental Workflow

Experimental Workflow for Protein Crosslinking A Prepare Tetrazine- functionalized Proteins C Combine Reactants in PBS Buffer A->C B Prepare this compound Stock Solution B->C D Incubate at Room Temperature (60-120 min) C->D E Purify Conjugate via Size-Exclusion Chromatography D->E F Characterize and Store Purified Conjugate E->F

Caption: A typical experimental workflow for crosslinking proteins using this compound.

References

Application Notes and Protocols: TCO-PEG8-TCO in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG8-TCO is a homobifunctional crosslinker that plays a important role in bioorthogonal chemistry. This molecule features a trans-cyclooctene (B1233481) (TCO) group at both ends of a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO groups react specifically and efficiently with tetrazine-modified molecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction is exceptionally fast, highly selective, and occurs under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.[2][3][4]

The PEG8 linker enhances the aqueous solubility of the molecule and minimizes steric hindrance, facilitating the reaction between the TCO and tetrazine moieties.[5][6] In the context of flow cytometry, this compound can be utilized as a powerful tool for crosslinking tetrazine-modified cells or biomolecules, enabling the study of cell-cell interactions, the formation of cell aggregates, or the development of novel cell-based assays.

Principle of Action

The core of this technology is the iEDDA "click chemistry" reaction. A tetrazine-modified molecule, when brought into proximity with a TCO-modified molecule, will undergo a rapid and irreversible cycloaddition reaction. This results in the formation of a stable covalent bond.[4] this compound, with its two TCO groups, can therefore act as a bridge, linking two separate tetrazine-modified entities.

Signaling Pathway and Reaction Mechanism

The reaction between TCO and tetrazine is a cornerstone of bioorthogonal chemistry.[2][5] It is a type of [4+2] cycloaddition where the tetrazine acts as the diene and the TCO acts as the dienophile. The reaction is driven by the ring strain of the TCO and the electron-deficient nature of the tetrazine. This leads to exceptionally fast reaction kinetics.[3]

cluster_0 This compound Mediated Crosslinking Tetrazine_Cell1 Tetrazine-labeled Cell 1 TCO_PEG8_TCO This compound Tetrazine_Cell1->TCO_PEG8_TCO iEDDA Reaction Crosslinked_Cells Crosslinked Cell Pair for Flow Cytometry Analysis TCO_PEG8_TCO->Crosslinked_Cells Forms Covalent Bond Tetrazine_Cell2 Tetrazine-labeled Cell 2 Tetrazine_Cell2->TCO_PEG8_TCO iEDDA Reaction

Caption: this compound crosslinking of tetrazine-labeled cells.

Application: Crosslinking of Tetrazine-Labeled Cells for Flow Cytometry Analysis

This protocol describes a method for using this compound to induce the formation of cell pairs from two distinct populations of tetrazine-labeled cells. This can be useful for studying cell-cell interactions or for creating controlled cell aggregates for analysis by flow cytometry.

Experimental Workflow

cluster_workflow Experimental Workflow start Start: Two distinct cell populations label_cell_pop1 Label Cell Population 1 with Tetrazine-Fluorophore A start->label_cell_pop1 label_cell_pop2 Label Cell Population 2 with Tetrazine-Fluorophore B start->label_cell_pop2 wash_cells Wash cells to remove unbound tetrazine label_cell_pop1->wash_cells label_cell_pop2->wash_cells mix_cells Mix equal numbers of labeled cells wash_cells->mix_cells add_tco Add this compound to initiate crosslinking mix_cells->add_tco incubate Incubate to allow cell pair formation add_tco->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for this compound mediated cell crosslinking.

Detailed Experimental Protocols

Materials:

  • Two distinct cell populations

  • Tetrazine-functionalized fluorescent dyes (e.g., Tetrazine-Cy5, Tetrazine-FITC)

  • This compound

  • Anhydrous DMSO

  • FACS Buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Protocol 1: Labeling of Cells with Tetrazine-Fluorophores

This protocol assumes the use of a tetrazine-NHS ester to label cell surface amines. Alternatively, metabolic labeling methods can be employed.

  • Cell Preparation: Harvest two distinct cell populations and wash them once with ice-cold FACS buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.

  • Tetrazine-Fluorophore Staining Solution: Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 10-50 µM).

  • Staining: Add the tetrazine-fluorophore staining solution to each cell suspension. Use a different fluorophore for each cell population to distinguish them during flow cytometry analysis.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-fluorophore.

Protocol 2: Crosslinking of Tetrazine-Labeled Cells with this compound

  • Cell Preparation: Resuspend the two washed, tetrazine-labeled cell populations in FACS buffer to a concentration of 1x10⁷ cells/mL.

  • Mixing: Combine equal numbers of the two labeled cell populations in a single tube.

  • This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final concentration. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.

  • Crosslinking Reaction: Add the diluted this compound solution to the mixed cell suspension.

  • Incubation: Incubate the cell mixture for 15-30 minutes at room temperature to allow for the formation of cell pairs.

  • Analysis: Analyze the cell suspension on a flow cytometer.

Flow Cytometry Analysis:

  • Use appropriate laser and filter sets for the fluorophores used.

  • Gate on single cells and then identify populations that are double-positive for both fluorophores, indicating the formation of cell pairs.

  • Controls:

    • A mixture of the two labeled cell populations without the addition of this compound to determine the baseline level of cell aggregation.

    • Each labeled cell population separately to set the gates for single-positive cells.

    • Unlabeled cells to determine autofluorescence.

Quantitative Data Summary

The following table provides typical concentration ranges and incubation times for the crosslinking protocol. Optimal conditions may vary depending on the cell types and specific reagents used.

ParameterRecommended RangeNotes
Tetrazine-Fluorophore Concentration10 - 50 µMOptimal concentration should be determined empirically for each cell type.
This compound Concentration10 - 100 µMHigher concentrations may lead to the formation of larger aggregates.
Staining Incubation Time30 - 60 minutesLonger incubation times may increase signal but also potentially background.
Crosslinking Incubation Time15 - 30 minutesThe reaction is rapid; longer times may not significantly increase pairing.
Incubation TemperatureRoom Temperature (20-25°C)The reaction proceeds efficiently at room temperature.

Troubleshooting

  • Low crosslinking efficiency: Increase the concentration of this compound or the incubation time. Ensure that the tetrazine labeling of the cells was successful.

  • High levels of cell aggregates: Decrease the concentration of this compound or the incubation time. Ensure cells are well-suspended before and during the reaction.

  • High background fluorescence: Ensure adequate washing of cells after tetrazine-fluorophore labeling. Include appropriate controls to account for non-specific binding.

This compound is a versatile reagent that, in conjunction with tetrazine-based labeling, provides a powerful platform for inducing specific cell-cell interactions for analysis by flow cytometry. The bioorthogonal nature of the TCO-tetrazine reaction ensures that the crosslinking is highly specific and occurs with minimal perturbation to the biological system.[2][3] These application notes provide a framework for researchers to employ this technology in their studies of cellular interactions and for the development of novel, cell-based assays in drug discovery and development.

References

Application Notes and Protocols for Biomolecule Immobilization using Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface immobilization of biomolecules utilizing the highly efficient and bioorthogonal reaction between tetrazine (Tz) and trans-cyclooctene (B1233481) (TCO). This "click chemistry" approach offers rapid, specific, and stable covalent attachment of biomolecules to a variety of surfaces, making it an invaluable tool for applications ranging from biosensor development and cell adhesion studies to high-throughput screening and targeted drug delivery research.

The core of this methodology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is prized for its exceptionally fast reaction kinetics and high specificity within complex biological environments.[1] This reaction proceeds readily under physiological conditions without the need for catalysts, ensuring the integrity and functionality of sensitive biomolecules.[1][2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in TCO-PEG8 linkers, enhances the solubility of the reagents and reduces steric hindrance during the immobilization process.[4][5]

Principle of TCO-PEG8-TCO Mediated Surface Immobilization

While a homobifunctional this compound linker is primarily suited for crosslinking applications, it can be adapted for surface immobilization in a multi-step process. A more direct and common approach involves the use of a heterobifunctional TCO-linker to first modify the biomolecule of interest. The fundamental principle for surface immobilization via tetrazine-TCO chemistry involves two key stages:

  • Surface Functionalization: The substrate of interest (e.g., glass slide, silicon wafer, microplate) is first functionalized with a tetrazine moiety. This creates a reactive surface ready for the specific capture of TCO-modified molecules.

  • Biomolecule Immobilization: The biomolecule of interest is modified with a TCO group. The TCO-modified biomolecule is then introduced to the tetrazine-functionalized surface, where the rapid and specific IEDDA reaction covalently immobilizes the biomolecule.

The following diagram illustrates the general workflow for this immobilization strategy.

G cluster_0 Surface Preparation cluster_1 Biomolecule Modification cluster_2 Immobilization Surface Substrate (e.g., Glass, Silicon) ActivatedSurface Activated Surface (Hydroxylated) Surface->ActivatedSurface Activation TetrazineSurface Tetrazine-Functionalized Surface ActivatedSurface->TetrazineSurface Silanization with Tetrazine-Silane ImmobilizedBiomolecule Immobilized Biomolecule on Surface TetrazineSurface->ImmobilizedBiomolecule Tetrazine-TCO Ligation Biomolecule Biomolecule (Protein, Peptide, etc.) TCOBiomolecule TCO-Modified Biomolecule Biomolecule->TCOBiomolecule Reaction with TCO-Linker TCOBiomolecule->ImmobilizedBiomolecule

Caption: Experimental workflow for biomolecule immobilization via tetrazine-TCO ligation.

Quantitative Data Summary

The performance of the tetrazine-TCO ligation system for surface immobilization is characterized by its rapid kinetics and the preservation of biomolecule activity post-immobilization.

ParameterValue/RangeRemarksReference
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions known.[1]
Reaction pH Range 6.0 - 9.0Compatible with a broad range of biological systems.[6]
Reaction Temperature 4°C to 37°CEfficient reaction at various temperatures.[6]
Enzyme Activity Retention (Carbonic Anhydrase) 77%Significantly higher than less efficient ligation chemistries.[7]
Immobilization Time 1 - 2 hoursTypical incubation time for efficient surface coverage.[1]
Biomolecule Concentration 0.1 - 1 mg/mLRecommended starting concentration for immobilization.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the surface immobilization of biomolecules using tetrazine-TCO chemistry.

Protocol 1: Surface Functionalization with Tetrazine

This protocol describes the functionalization of silica-based surfaces (e.g., glass slides, silicon wafers) with a tetrazine moiety using a silane (B1218182) derivative.

Materials:

  • Silica-based substrates (e.g., glass microscope slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Methyltetrazine-NHS ester

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the silica (B1680970) substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.

  • Amination of the Surface:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.

    • Rinse the substrates with toluene, followed by ethanol, and then deionized water.

    • Dry the aminated substrates under a stream of nitrogen.

  • Tetrazine Functionalization:

    • Dissolve Methyltetrazine-NHS ester in anhydrous DMF to a final concentration of 10 mM.

    • Add TEA to the solution at a final concentration of 20 mM.

    • Immerse the aminated substrates in the tetrazine solution and incubate for 4 hours at room temperature.

    • Rinse the substrates with DMF, followed by ethanol, and then deionized water.

    • Dry the tetrazine-functionalized substrates under a stream of nitrogen and store in a desiccator until use.

Protocol 2: Modification of Biomolecules with TCO-PEG8-NHS Ester

This protocol details the modification of a protein or other amine-containing biomolecule with a TCO group using a TCO-PEG8-NHS ester.

Materials:

  • Biomolecule of interest (e.g., protein, antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[6]

  • TCO-PEG8-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[6]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the biomolecule solution.[6]

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Purification:

    • Remove the unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled biomolecule.

Protocol 3: Immobilization of TCO-Modified Biomolecules onto Tetrazine-Functionalized Surfaces

This protocol describes the final step of immobilizing the TCO-modified biomolecule onto the prepared tetrazine surface.

Materials:

  • Tetrazine-functionalized substrates (from Protocol 1)

  • TCO-modified biomolecule (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

  • Blocking (Optional):

    • To minimize non-specific binding, incubate the tetrazine-functionalized surface with a 1% BSA solution in PBS for 30 minutes at room temperature.

    • Rinse the surface with PBS.

  • Immobilization Reaction:

    • Prepare a solution of the TCO-modified biomolecule in PBS. A starting concentration of 0.1-1 mg/mL is recommended, though the optimal concentration may need to be determined empirically.[1]

    • Apply the TCO-biomolecule solution to the tetrazine-functionalized surface.

    • Incubate for 1-2 hours at room temperature with gentle agitation.[1]

  • Washing:

    • Remove the biomolecule solution.

    • Wash the surface thoroughly with PBS to remove any non-covalently bound biomolecules. A wash buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS) can also be used.

  • Storage:

    • The surface with the immobilized biomolecule can be stored in PBS at 4°C for short-term storage or dried and stored in a desiccator for longer-term storage.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the chemical reaction at the heart of the immobilization process: the inverse-electron-demand Diels-Alder cycloaddition between tetrazine and trans-cyclooctene.

G cluster_reactants Reactants cluster_product Product Tetrazine Tetrazine TCO trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Adduct Tetrazine->Dihydropyridazine IEDDA Cycloaddition TCO->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Dihydropyridazine->Nitrogen Retro-Diels-Alder

References

Revolutionizing 3D Cell Culture and Drug Delivery: Application Notes for Hydrogel Creation Using TCO-PEG8-TCO Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fabrication of advanced hydrogels utilizing TCO-PEG8-TCO crosslinkers. These hydrogels are formed through a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) click reaction with tetrazine-functionalized polymers. The protocols outlined herein are designed to be adaptable for various applications, including 3D cell culture, tissue engineering, and controlled drug release.

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix (ECM), providing a hydrated and porous environment ideal for cellular applications and as depots for therapeutic agents. The use of this compound as a crosslinker, in conjunction with tetrazine-functionalized polymers such as hyaluronic acid (HA-Tz) or multi-arm PEG-tetrazine (PEG-Tz), offers a robust and versatile platform for hydrogel synthesis. The reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine is exceptionally fast, occurs under physiological conditions without the need for catalysts or external triggers like UV light, and is bioorthogonal, meaning it does not interfere with biological processes.[1][2] This makes it an ideal system for encapsulating sensitive biological materials like cells and therapeutic proteins.

The properties of the resulting hydrogels, such as stiffness, swelling, and degradation, can be precisely tuned by modulating the concentration of the precursors and the crosslinking density.[3] This allows for the creation of bespoke microenvironments tailored to specific cell types or desired drug release profiles.

Key Applications

  • 3D Cell Culture and Tissue Engineering: The cytocompatibility of the TCO-tetrazine reaction allows for the direct encapsulation of cells within the hydrogel matrix, creating 3D culture models that better recapitulate the in vivo environment.[1][4] By incorporating cell-adhesive ligands like RGD, these hydrogels can promote cell adhesion, spreading, and signaling.[4]

  • Controlled Drug Delivery: The porous network of the hydrogel can be used to encapsulate therapeutic molecules, from small drugs to large proteins.[3][5] The release of these molecules is often diffusion-controlled and can be modulated by altering the hydrogel's crosslinking density.[6][7] Degradable linkages can also be incorporated to achieve release profiles governed by hydrogel degradation.

Data Presentation: Hydrogel Properties

The mechanical and physical properties of hydrogels are critical for their performance in various applications. The following tables summarize quantitative data from studies on hydrogels formed via TCO-tetrazine and similar bioorthogonal click chemistries.

Hydrogel FormulationPolymer Concentration (wt%)Gelation Time (minutes)Storage Modulus (G') (kPa)Swelling Ratio (q)Reference(s)
10 kDa 4-arm PEG-TCO + 10 kDa 4-arm PEG-Tetrazine2< 1~0.1N/A[8]
20 kDa PEG-tetra-tetrazine + 2 kDa PEG-di-norbornene7.5~7 (crossover time)9.0 ± 1.818 ± 0.7[9]
7.5 wt% PEG-Tetrazine + di-norbornene peptide crosslinker7.5< 10~2.5~18[4]
10 wt% PEG-Tetrazine + di-norbornene peptide crosslinker10< 5~4.0~15[4]

Table 1: Mechanical and Physical Properties of TCO-Tetrazine and Norbornene-Tetrazine Hydrogels.

Model Drug / CargoHydrogel SystemRelease ProfileReference(s)
Bovine Serum Albumin (BSA)10 kDa PEG-SH + PEG-OPSS~100% release in approximately 4 hours[6]
Immunoglobulin (IgG)10 kDa PEG-SH + PEG-OPSS~100% release in approximately 10 hours[6]
Cisplatin (CDDP)PLG-Norb + 4aPEG-TzSustained release over 144 hours, with ~60% released at 72 hours[5]

Table 2: Representative Drug Release Kinetics from Click-Chemistry Hydrogels.

Experimental Protocols

Protocol 1: Synthesis of a this compound Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol describes the formation of a hydrogel by reacting tetrazine-modified hyaluronic acid (HA-Tz) with the this compound crosslinker.

Materials:

  • Tetrazine-functionalized Hyaluronic Acid (HA-Tz)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare HA-Tz Stock Solution: Dissolve lyophilized HA-Tz in sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 2 wt%). Gently mix by pipetting or vortexing at a low speed until fully dissolved. The solution will be viscous.

  • Prepare this compound Stock Solution: Dissolve this compound in sterile PBS (pH 7.4) to achieve a concentration that results in a 1:1 molar ratio of TCO to tetrazine functional groups when mixed with the HA-Tz solution.

  • Hydrogel Formation: In a sterile microcentrifuge tube or on a sterile surface, mix the HA-Tz stock solution and the this compound stock solution at a 1:1 volume ratio.

  • Mixing: Rapidly and thoroughly mix the two components by pipetting up and down. Be aware that gelation can occur within seconds to minutes.[8]

  • Casting: Immediately cast the hydrogel solution into the desired mold (e.g., a multi-well plate, a syringe for injection) before it fully solidifies.

  • Incubation: Allow the hydrogel to fully crosslink at 37°C for 30-60 minutes before use in subsequent experiments.

Protocol 2: Encapsulation of Mesenchymal Stem Cells (MSCs) in a TCO-Crosslinked Hydrogel

This protocol details the encapsulation of cells within a hydrogel for 3D cell culture applications.[4]

Materials:

  • Multi-arm PEG-Tetrazine (e.g., 4-arm PEG-Tz, 20 kDa)

  • This compound crosslinker

  • Cell-adhesive peptide (e.g., RGD-TCO) (optional)

  • Human Mesenchymal Stem Cells (hMSCs)

  • Complete cell culture medium

  • PBS, pH 7.4

Procedure:

  • Cell Preparation: Harvest hMSCs and resuspend them in complete culture medium at the desired final cell density (e.g., 5 x 10^6 cells/mL).

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-Tetrazine in PBS to a 2x final concentration (e.g., 15 wt%).

    • In a separate tube, dissolve the this compound crosslinker (and RGD-TCO if used) in PBS to achieve a 1:1 molar ratio of TCO to tetrazine groups at a 2x final concentration.

  • Encapsulation:

    • In a sterile conical tube, gently mix the cell suspension with the PEG-Tetrazine solution at a 1:1 volume ratio.

    • Add the this compound solution to the cell/PEG-Tetrazine mixture at a 1:1 volume ratio to the initial cell suspension volume.

    • Gently but quickly mix by swirling or pipetting to ensure a homogenous distribution of cells.

  • Casting and Gelation: Immediately dispense the cell-laden hydrogel precursor solution into a culture plate or other desired format. Gelation will occur rapidly.

  • Culture: After allowing the hydrogels to set for 15-20 minutes at 37°C, add pre-warmed complete cell culture medium to each hydrogel construct.

  • Analysis: Culture the cell-laden hydrogels under standard conditions (37°C, 5% CO2). Cell viability and morphology can be assessed at desired time points using techniques like Live/Dead staining and microscopy.[4]

Protocol 3: Characterization of Hydrogel Swelling Ratio

The swelling ratio provides insight into the porous structure and crosslinking density of the hydrogel.

Materials:

  • Pre-formed hydrogels

  • PBS, pH 7.4

  • Analytical balance

Procedure:

  • Prepare hydrogel samples of a defined volume.

  • Allow the gels to fully crosslink, then blot them gently to remove excess surface water and record their initial weight (Wi).

  • Immerse the hydrogels in an excess of PBS (pH 7.4) at 37°C.

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface, and record the swollen weight (Ws).

  • Continue until the weight remains constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (q) is calculated as: q = Ws / Wi.[9]

Protocol 4: Rheological Characterization of Gelation Kinetics and Stiffness

Rheology is used to determine the viscoelastic properties of the hydrogel, including the storage modulus (G'), which represents the elastic component or stiffness, and the gelation time.[8][10]

Materials:

  • Hydrogel precursor solutions (as in Protocol 1)

  • Rheometer with a parallel plate geometry

Procedure:

  • Set the rheometer to the desired temperature (e.g., 37°C).

  • Pipette the mixed hydrogel precursor solution onto the bottom plate of the rheometer.

  • Lower the upper plate to the desired gap size (e.g., 500 µm).

  • Initiate a time sweep measurement at a constant strain (e.g., 1%) and frequency (e.g., 10 rad/s).

  • Record the storage modulus (G') and loss modulus (G'') over time. The gelation point is typically defined as the time at which G' surpasses G''.[10]

  • Once the storage modulus reaches a plateau, this value represents the stiffness of the equilibrium-swelled hydrogel.

Mandatory Visualizations

G cluster_0 Hydrogel Synthesis Workflow prep_tet Prepare Polymer-Tz Stock Solution (e.g., HA-Tz in PBS) mix Rapid Mixing of Precursor Solutions (1:1 Stoichiometry) prep_tet->mix prep_tco Prepare this compound Stock Solution (in PBS) prep_tco->mix gelation Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction mix->gelation cast Cast Hydrogel (e.g., into well plate) gelation->cast < 5 mins final Crosslinked Hydrogel cast->final

Caption: Workflow for this compound hydrogel synthesis.

G cluster_1 Cell Encapsulation Workflow prep_cells Resuspend Cells in Culture Medium mix_cells Mix Cells with Polymer-Tz prep_cells->mix_cells prep_poly Prepare Polymer-Tz Solution prep_poly->mix_cells add_tco Add this compound Crosslinker mix_cells->add_tco cast_cells Dispense Cell-Laden Precursor Solution add_tco->cast_cells Immediate culture Add Culture Medium and Incubate cast_cells->culture Gelation analyze Analyze Viability and Morphology culture->analyze Time Points

Caption: Workflow for 3D cell encapsulation.

G cluster_pathway Integrin-Mediated Signaling in RGD-Functionalized Hydrogels ecm RGD Ligand on Hydrogel Matrix integrin Integrin Receptor (e.g., αvβ3) ecm->integrin Binding fak Focal Adhesion Kinase (FAK) Activation integrin->fak Clustering & Phosphorylation src Src Kinase fak->src Recruitment rho Rho GTPases (RhoA, Rac, Cdc42) fak->rho src->fak cytoskeleton Actin Cytoskeleton Reorganization rho->cytoskeleton Modulation gene Gene Expression (Proliferation, Differentiation) cytoskeleton->gene Mechanotransduction

Caption: Integrin signaling pathway in hydrogels.

References

Application Notes and Protocols: In Vivo Pre-targeting Strategy Using TCO-PEG8-TCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo pre-targeting strategy based on the bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz) represents a significant advancement in targeted therapy and diagnostics. This approach decouples the targeting molecule (typically a long-circulating antibody) from the therapeutic or imaging payload (a rapidly clearing small molecule). This two-step method, leveraging the inverse electron demand Diels-Alder (IEDDA) reaction, enhances the therapeutic window by maximizing payload delivery to the target site while minimizing exposure to healthy tissues.[1][2]

This document provides a detailed overview of the pre-targeting strategy, with a specific focus on the role and applications of the homobifunctional linker, TCO-PEG8-TCO. While monofunctional TCO-linkers are commonly used to modify antibodies, the bifunctional nature of this compound opens possibilities for creating complex molecular assemblies in vivo, such as cross-linking receptors or assembling multi-component therapeutic systems. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility of the linker.[3][4]

Principle of the Pre-targeting Strategy

The pre-targeting methodology involves two sequential administrations:

  • Step 1: Targeting. A TCO-modified antibody is administered. This antibody conjugate circulates in the body, accumulates at the target site (e.g., a tumor), and the unbound excess is allowed to clear from the bloodstream over a period of time (typically 24-72 hours).[5][6]

  • Step 2: Payload Delivery. A small molecule containing a tetrazine moiety and carrying a payload (e.g., a radionuclide for imaging or therapy, a fluorescent dye, or a cytotoxic drug) is administered. This tetrazine-payload conjugate circulates and rapidly reacts via the IEDDA "click" reaction with the TCO-modified antibody already localized at the target site. Unreacted tetrazine-payload molecules are quickly cleared from the body through renal excretion.[2][7]

This strategy leads to a high concentration of the payload at the target site and a low concentration in non-target tissues, significantly improving the signal-to-background ratio in imaging and the therapeutic index in therapy.[8]

The Role of this compound

This compound is a homobifunctional linker with a TCO group at each end of an 8-unit polyethylene glycol chain.[4] This structure allows it to act as a molecular bridge, connecting two tetrazine-modified molecules. In the context of an in vivo pre-targeting strategy, this compound could be used for:

  • Cross-linking of pre-targeted antibodies: If two different antibodies targeting distinct epitopes on the same cell are each modified with tetrazine, this compound could be administered to cross-link them in vivo, potentially inducing receptor clustering and downstream signaling or enhancing tumor retention.

  • Assembly of multi-component systems: A tetrazine-modified targeting molecule could first be localized, followed by administration of this compound, and then a third tetrazine-modified component (e.g., a therapeutic agent), allowing for the step-wise assembly of a therapeutic complex at the target site.

  • Intramolecular cross-linking: To stabilize the conformation of a single pre-targeted biological molecule that has been modified with two tetrazine moieties.[2]

Data Presentation

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
TCO and various Tetrazines> 50,000DPBS, 37°C[8]
TCO-PEG₄ and various Tetrazines990 - 69,400DPBS, 37°C[9]
TCO and Tetrazineup to 10⁶Aqueous solution[10]
Table 2: Representative Biodistribution Data from Pre-targeting Studies

The following table summarizes biodistribution data from a pre-targeting study using a TCO-modified antibody (5B1-TCO) and a ¹⁷⁷Lu-labeled tetrazine in a murine model of pancreatic cancer. Data are presented as percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection of the radiolabeled tetrazine.

Tissue4 h24 h72 h120 h
Tumor 4.6 ± 0.810.9 ± 3.412.0 ± 5.316.8 ± 3.9
Blood 3.9 ± 0.61.1 ± 0.30.4 ± 0.10.2 ± 0.1
Liver 1.5 ± 0.20.8 ± 0.20.5 ± 0.10.4 ± 0.1
Kidneys 1.0 ± 0.20.5 ± 0.10.3 ± 0.10.2 ± 0.0
Spleen 0.8 ± 0.10.5 ± 0.10.3 ± 0.10.3 ± 0.1
Lungs 1.2 ± 0.10.5 ± 0.10.3 ± 0.10.2 ± 0.0
(Data adapted from a study with 5B1-TCO pre-targeting followed by ¹⁷⁷Lu-DOTA-PEG₇-Tz administration)[1]

Diagrams

G cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Payload Delivery cluster_result Result TCO_Ab TCO-modified Antibody (intravenous injection) Circulation Circulation and Distribution TCO_Ab->Circulation Tumor_Accumulation Accumulation at Tumor Site Circulation->Tumor_Accumulation Clearance1 Clearance of Unbound Antibody Circulation->Clearance1 Click_Reaction In Vivo 'Click' Reaction (IEDDA) Tumor_Accumulation->Click_Reaction Tz_Payload Tetrazine-Payload (intravenous injection) Circulation2 Rapid Circulation Tz_Payload->Circulation2 Circulation2->Click_Reaction Clearance2 Rapid Renal Clearance of Unbound Payload Circulation2->Clearance2 Final High Payload Concentration at Tumor Site Click_Reaction->Final

Caption: Workflow of the in vivo pre-targeting strategy.

G cluster_products Product TCO TCO-modified Antibody Plus + Tetrazine Tetrazine-Payload Reaction_Arrow IEDDA Click Reaction (in vivo) Product Stable Dihydropyridazine Adduct Reaction_Arrow->Product G cluster_pretargeting Step 1: Pre-targeting cluster_crosslinking Step 2: Cross-linking cluster_result Result Tz_Ab1 Tetrazine-Antibody 1 Tumor_Cell Tumor Cell Tz_Ab1->Tumor_Cell Binds Epitope A Tz_Ab2 Tetrazine-Antibody 2 Tz_Ab2->Tumor_Cell Binds Epitope B Crosslinking In Vivo Cross-linking of Antibodies Tumor_Cell->Crosslinking TCO_PEG8_TCO This compound (intravenous injection) TCO_PEG8_TCO->Crosslinking Final_Complex Cross-linked Antibody Complex on Tumor Cell Crosslinking->Final_Complex

References

Application Notes and Protocols for the Synthesis of Antibody-DNA Conjugates Using TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to DNA oligonucleotides has emerged as a powerful tool in various biomedical fields, including targeted drug delivery, advanced diagnostics, and single-cell analysis. This technology leverages the high specificity of antibodies for their target antigens and the unique properties of DNA as a programmable scaffold and signal amplification element. Among the various bioconjugation strategies, the use of trans-cyclooctene (B1233481) (TCO) linkers in combination with tetrazine-modified DNA offers a robust and efficient method for creating stable antibody-DNA conjugates.

This application note provides a detailed protocol for the synthesis of antibody-DNA conjugates utilizing the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO-modified antibody and a tetrazine-functionalized DNA oligonucleotide. This "click chemistry" approach is characterized by its exceptionally fast reaction kinetics, high specificity, and biocompatibility, proceeding efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper.[1]

Principle of TCO-Tetrazine Ligation

The core of this conjugation strategy is the iEDDA reaction, a rapid and highly selective cycloaddition between an electron-deficient diene (tetrazine) and a strained dienophile (trans-cyclooctene). This reaction forms a stable covalent bond and is bioorthogonal, meaning it does not interfere with native biological processes. The reaction is known for its ultrafast kinetics, with rate constants exceeding 800 M⁻¹s⁻¹, enabling efficient conjugation even at low concentrations of reactants.[1]

The overall workflow involves three main stages:

  • Antibody Modification: Introduction of TCO groups onto the antibody, typically by reacting lysine (B10760008) residues with a TCO-NHS ester.

  • DNA Modification: Functionalization of a DNA oligonucleotide with a tetrazine moiety, usually by reacting an amine-modified oligonucleotide with a tetrazine-NHS ester.

  • Conjugation and Purification: The TCO-modified antibody and tetrazine-modified DNA are mixed, leading to a rapid click reaction. The resulting antibody-DNA conjugate is then purified to remove any unreacted components.

Experimental Workflow

A schematic overview of the entire process for generating antibody-DNA conjugates using TCO linkers is presented below.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: DNA Modification cluster_2 Stage 3: Conjugation & Purification Antibody Antibody Reaction1 Amine Reaction (pH 8.0-8.5) Antibody->Reaction1  + TCO-NHS Ester TCO-NHS Ester TCO-NHS Ester TCO-Antibody TCO-Antibody TCO-Antibody_input TCO-Antibody TCO-Antibody->TCO-Antibody_input Purification_Ab Purification (Desalting Column) Purification_Ab->TCO-Antibody Reaction1->Purification_Ab Amine-DNA Amine-Modified DNA Reaction2 Amine Reaction (pH 8.5) Amine-DNA->Reaction2  + Tetrazine-NHS Ester Tetrazine-NHS Ester Tetrazine-NHS Ester Tetrazine-DNA Tetrazine-DNA Tetrazine-DNA_input Tetrazine-DNA Tetrazine-DNA->Tetrazine-DNA_input Purification_DNA Purification (HPLC or Precipitation) Purification_DNA->Tetrazine-DNA Reaction2->Purification_DNA Reaction3 iEDDA Click Reaction (Room Temperature) TCO-Antibody_input->Reaction3  + Tetrazine-DNA Antibody-DNA Conjugate Antibody-DNA Conjugate Purification_Final Purification (SEC) Purification_Final->Antibody-DNA Conjugate Reaction3->Purification_Final

Experimental workflow for antibody-DNA conjugate synthesis.

Detailed Protocols

Protocol 1: Antibody Modification with TCO-NHS Ester

This protocol describes the labeling of an antibody with a TCO moiety using an N-Hydroxysuccinimide (NHS) ester functionalized TCO linker. The NHS ester reacts with primary amines (e.g., on lysine residues) on the antibody to form a stable amide bond.

Materials and Reagents:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • TCO-NHS Ester Preparation:

    • Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

    • Collect the purified TCO-modified antibody.

Quantitative Parameters for Antibody Modification:

ParameterRecommended ValueNotes
Antibody Concentration2-5 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer pH8.0 - 8.5Optimal for NHS ester reaction with primary amines.[2]
Molar Excess of TCO-NHS Ester10-20 foldStarting point; may require optimization.
Reaction Time1-2 hoursAt room temperature.
Quenching Agent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.
Protocol 2: DNA Modification with Tetrazine-NHS Ester

This protocol details the conjugation of a tetrazine moiety to an amine-modified DNA oligonucleotide using a Tetrazine-NHS ester.

Materials and Reagents:

  • 5'- or 3'-Amine-Modified DNA Oligonucleotide

  • Tetrazine-PEG-NHS Ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.091 M Sodium Borate (NaB) buffer, pH 8.5, or 0.1 M Sodium Bicarbonate, pH 8.5

  • Milli-Q® Water

  • Purification System (e.g., HPLC or ethanol (B145695) precipitation reagents)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.[3]

  • Tetrazine-NHS Ester Preparation:

    • Equilibrate the Tetrazine-NHS ester to room temperature before opening.

    • Prepare a fresh stock solution (e.g., 14 mM) in anhydrous DMSO.[3]

  • Conjugation Reaction:

    • Add the Tetrazine-NHS ester solution to the oligonucleotide solution. A molar excess of the NHS ester is typically used.

    • Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.

  • Purification:

    • Purify the tetrazine-modified oligonucleotide to remove excess NHS ester and unconjugated DNA.

    • HPLC Purification: Reverse-phase HPLC is a common and effective method.

    • Ethanol Precipitation: A simpler, though potentially less thorough, method. Add 1/10th volume of 3 M Sodium Acetate and 3 volumes of cold 100% ethanol. Incubate at -20°C, centrifuge to pellet the DNA, wash with 70% ethanol, and resuspend in nuclease-free water.

Quantitative Parameters for DNA Modification:

ParameterRecommended ValueNotes
Oligonucleotide Concentration0.3 - 0.8 mM[3]
Conjugation Buffer pH8.5[3]
Reaction Time2 hoursAt room temperature.[3]
Purification MethodHPLC or Ethanol PrecipitationHPLC provides higher purity.[3]
Protocol 3: Antibody-DNA Conjugation via TCO-Tetrazine Ligation

This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the tetrazine-modified DNA.

Materials and Reagents:

  • Purified TCO-modified Antibody

  • Purified Tetrazine-modified DNA

  • Reaction Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Conjugation Reaction:

    • Combine the TCO-modified antibody and the tetrazine-modified DNA in the Reaction Buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine-DNA is recommended to ensure complete reaction of the antibody.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction is typically very fast.[4]

  • Purification of the Conjugate:

    • Purify the antibody-DNA conjugate from excess, unreacted tetrazine-DNA using Size Exclusion Chromatography (SEC).

    • The larger antibody-DNA conjugate will elute before the smaller, unconjugated DNA.

    • Monitor the elution profile at 260 nm (for DNA) and 280 nm (for protein).

Quantitative Parameters for Conjugation:

ParameterRecommended ValueNotes
Molar Ratio (Tetrazine-DNA:TCO-Ab)1.5 - 5 fold excess of DNAEnsures complete conjugation of the antibody.
Reaction Time30 - 60 minutesAt room temperature.[4]
Purification MethodSize Exclusion Chromatography (SEC)Separates the conjugate from excess DNA.[5]

Characterization of Antibody-DNA Conjugates

Proper characterization of the final conjugate is crucial to ensure its quality and for the reproducibility of downstream applications.

Determination of Degree of Labeling (DOL)

The DOL, which represents the average number of TCO molecules per antibody, can be determined using UV-Vis spectrophotometry after reacting the TCO-antibody with a tetrazine-functionalized dye.

G TCO-Antibody TCO-Antibody Reaction Click Reaction TCO-Antibody->Reaction  + Excess Tetrazine-Dye Tetrazine-Dye Tetrazine-Dye Labeled_Antibody Dye-Labeled Antibody Spectrophotometer Spectrophotometer Labeled_Antibody->Spectrophotometer Measure A280 & A_max DOL_Calculation Calculate DOL Spectrophotometer->DOL_Calculation Reaction->Labeled_Antibody

Workflow for Degree of Labeling (DOL) determination.

The DOL is calculated using the following formula:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max: Absorbance of the conjugate at the λ_max of the dye.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[6]

  • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • CF: Correction factor (A_280 of the dye / A_max of the dye).[6][7]

Analysis by SEC-MS

Size Exclusion Chromatography coupled with Mass Spectrometry (SEC-MS) is a powerful technique to confirm the successful conjugation and to determine the distribution of DNA molecules per antibody. SEC separates the components based on size, while MS provides the molecular weight of the eluting species. This allows for the determination of the drug-to-antibody ratio (DAR), which in this case is the DNA-to-antibody ratio.[8][9][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Degree of Labeling (DOL) of Antibody - Antibody buffer contains primary amines (Tris, glycine).- Insufficient molar excess of TCO-NHS ester.- pH of the reaction buffer is too low.- Hydrolysis of TCO-NHS ester due to moisture.- Exchange antibody into an amine-free buffer (PBS, Bicarbonate).- Increase the molar ratio of TCO-NHS ester to antibody.- Ensure the reaction buffer pH is between 8.0 and 8.5.- Use anhydrous DMSO and handle NHS ester carefully.
Low Yield of Tetrazine-DNA - Incomplete reaction with Tetrazine-NHS ester.- Loss of product during purification.- Ensure optimal pH (8.5) and reaction time.- Optimize the purification method (e.g., use HPLC for higher recovery and purity).
Inefficient Antibody-DNA Conjugation - Inaccurate quantification of TCO-Ab or Tetrazine-DNA.- Steric hindrance.- Accurately determine the concentrations of both components before conjugation.- Consider using linkers with longer PEG spacers to reduce steric hindrance.
Antibody Precipitation - High concentration of organic solvent (DMSO) from the linker stock.- Over-labeling of the antibody.- Keep the volume of DMSO below 10% of the total reaction volume.- Reduce the molar excess of the TCO-NHS ester.

Conclusion

The synthesis of antibody-DNA conjugates using TCO linkers and tetrazine chemistry provides a highly efficient, rapid, and specific method for creating these powerful molecular tools. The protocols outlined in this application note offer a comprehensive guide for researchers, from the initial modification of the antibody and DNA to the final conjugation and characterization. By carefully controlling the reaction parameters and utilizing appropriate purification and analytical techniques, high-quality antibody-DNA conjugates can be reliably produced for a wide range of applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-PEG8-TCO conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with TCO-PEG8-TCO conjugations.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield for my this compound conjugation reaction. What are the potential causes?

Low conjugation yield can stem from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Reaction Conditions: The pH of the reaction buffer, molar excess of reagents, reaction time, and temperature can all significantly impact conjugation efficiency.

  • Reagent Quality and Stability: Degradation of the this compound linker or the molecule it is being conjugated to can lead to poor yields. TCO moieties can be sensitive to storage conditions and handling.

  • Steric Hindrance: The accessibility of the reactive groups on your target molecule can be limited, preventing the this compound linker from binding effectively.

  • Side Reactions: The TCO group can undergo isomerization from its reactive trans form to the less reactive cis form, particularly in the presence of thiols or certain metals.[1][2]

  • Inaccurate Quantification: The methods used to determine the concentration of your starting materials and final conjugate may not be accurate, leading to a misinterpretation of the yield.

  • Inefficient Purification: The purification method may not be effectively separating the desired conjugate from unreacted starting materials, resulting in an artificially low yield.

Q2: How can I improve the reactivity of my this compound linker?

Improving the reactivity of the TCO group is crucial for a successful conjugation. Here are some strategies:

  • Optimize Reaction Buffer: For NHS-ester based conjugations to primary amines (like lysine (B10760008) residues on proteins), a pH range of 7-9 is generally recommended.[3] However, it's important to note that the stability of NHS esters decreases at higher pH.[4] Amine-free buffers such as phosphate-buffered saline (PBS) are essential to prevent competition with the target molecule.[5]

  • Increase Molar Excess: Using a higher molar excess of the this compound linker can drive the reaction forward. A 20-fold molar excess is a common starting point for protein labeling.[3]

  • Consider a Longer PEG Spacer: While you are using a PEG8 spacer, in some cases, a longer PEG chain can further reduce steric hindrance and improve accessibility of the TCO group.[1][6] The hydrophilic PEG spacer helps to improve water solubility and reduce aggregation of labeled proteins.[3]

  • Incorporate Organic Co-solvents: For hydrophobic TCO linkers, adding a small amount of an organic co-solvent like DMSO or DMF (typically <10%) can improve solubility and conjugation efficiency.[1]

Q3: My this compound linker seems to be inactive. How should I handle and store it?

Proper handling and storage are critical for maintaining the reactivity of your this compound linker.

  • Storage: TCO-PEG-NHS esters should be stored at -20°C and desiccated.[7][8] It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[5]

  • Solution Preparation: Prepare fresh solutions of the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use.[3][5] Avoid repeated freeze-thaw cycles.[7]

Q4: What are the best methods to purify my final conjugate and remove unreacted this compound?

The choice of purification method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a widely used method for separating the larger conjugate from smaller, unreacted this compound linkers and other low molecular weight by-products.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated proteins from their un-PEGylated counterparts.[][10]

  • Dialysis or Desalting Columns: These are effective for removing excess, unreacted reagents after the initial labeling step.[3][5]

Q5: How can I accurately determine the yield of my conjugation reaction?

Accurate yield determination requires robust analytical techniques.

  • SDS-PAGE: This can provide a qualitative assessment of the conjugation by showing a shift in the molecular weight of the modified protein compared to the unmodified protein.[11]

  • Mass Spectrometry (MALDI-TOF or LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of this compound linkers attached.[1]

  • HPLC/UPLC: Techniques like size-exclusion or reversed-phase chromatography can be used to separate and quantify the conjugate, unreacted starting materials, and byproducts.[12][13]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during this compound conjugation.

Problem: Low or No Conjugation Product
Possible Cause Recommended Solution
Hydrolyzed NHS Ester Allow the this compound-NHS ester to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5]
Presence of Primary Amines in Buffer Use an amine-free buffer such as PBS for the conjugation reaction.[5]
Suboptimal pH For NHS ester reactions, maintain a pH between 7 and 9.[3]
Insufficient Molar Excess of TCO Linker Increase the molar excess of the this compound linker. A 20-fold excess is a good starting point for proteins.[3]
Steric Hindrance Consider using a linker with a longer PEG spacer to increase the distance between the TCO group and the target molecule.[1][6]
TCO Isomerization Avoid the presence of thiols or transition metals which can catalyze the conversion of trans-cyclooctene (B1233481) to the less reactive cis-isomer.[1][2]
Problem: Protein Precipitation During Labeling
Possible Cause Recommended Solution
High Protein Concentration Perform the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL.[5]
Aggregation due to Hydrophobicity The addition of hydrophobic TCO groups can sometimes cause protein aggregation. Ensure adequate mixing and consider using a TCO linker with a more hydrophilic PEG chain.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound-NHS Ester
  • Buffer Exchange: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL using a desalting column.[3]

  • Prepare this compound-NHS Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[3]

  • Labeling Reaction: Add a 20-fold molar excess of the this compound-NHS ester solution to the protein solution.[3]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[3]

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[3]

  • Purification: Remove excess, unreacted this compound-NHS ester using a desalting column or by dialysis.[3][5]

Protocol 2: TCO-Tetrazine Click Reaction
  • Preparation of Reactants: Prepare the TCO-labeled molecule and the tetrazine-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended.[5]

  • Reaction: Mix the TCO-containing sample with the tetrazine-containing sample.

  • Incubation: The reaction is typically complete within 30-60 minutes at room temperature.[3][5] For less concentrated samples, the reaction time can be extended.

  • Purification: If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted components.[5]

Visual Guides

G Troubleshooting Workflow for Low TCO Conjugation Yield start Low Conjugation Yield Observed check_reagents Verify Reagent Quality and Handling start->check_reagents check_conditions Assess Reaction Conditions check_reagents->check_conditions Yes reagent_sol_1 Was TCO-PEG-NHS stored at -20°C and desiccated? check_reagents->reagent_sol_1 No check_purification Evaluate Purification and Analysis check_conditions->check_purification Yes conditions_sol_1 Is the buffer amine-free (e.g., PBS)? check_conditions->conditions_sol_1 No conditions_sol_2 Is the pH between 7.0-9.0 for NHS reaction? check_conditions->conditions_sol_2 No conditions_sol_3 Is the molar excess of TCO linker sufficient (e.g., 20x)? check_conditions->conditions_sol_3 No purification_sol_1 Is the purification method (e.g., SEC) appropriate for size separation? check_purification->purification_sol_1 No purification_sol_2 Is the analytical method (e.g., MS, HPLC) sensitive enough? check_purification->purification_sol_2 No optimize Optimize and Repeat Conjugation check_purification->optimize Yes reagent_sol_1->optimize reagent_sol_2 Was the NHS ester stock solution freshly prepared in anhydrous solvent? conditions_sol_1->optimize conditions_sol_2->optimize conditions_sol_3->optimize purification_sol_1->optimize purification_sol_2->optimize

Caption: A decision tree to guide troubleshooting of low yield TCO conjugations.

G General Workflow for this compound Conjugation cluster_0 Step 1: Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification cluster_3 Step 4: Analysis prep_protein Prepare Protein (Buffer Exchange to Amine-Free Buffer) conjugation Mix Protein and TCO Linker (e.g., 20x molar excess) Incubate 1h at RT prep_protein->conjugation prep_tco Prepare Fresh this compound-NHS (Anhydrous DMSO/DMF) prep_tco->conjugation purification Remove Excess Reagent (Desalting Column / SEC) conjugation->purification analysis Analyze Conjugate (SDS-PAGE, MS, HPLC) purification->analysis

Caption: A summary of the experimental workflow for this compound conjugation.

References

Technical Support Center: TCO-PEG8-TCO Stability and Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with TCO-PEG8-TCO and other trans-cyclooctene (B1233481) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of TCO to its less reactive cis-cyclooctene (CCO) isomer during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization to CCO a concern?

A1: this compound is a chemical reagent featuring two trans-cyclooctene (TCO) moieties linked by a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer. The TCO group is a highly strained and reactive alkene, making it an excellent partner for bioorthogonal "click" chemistry reactions, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with tetrazines.[1][2] This high reactivity is due to the ring strain of the trans-double bond within the eight-membered ring.[3] However, this inherent strain also makes TCO thermodynamically unstable compared to its cis-cyclooctene (CCO) isomer.[3] Isomerization to the more stable CCO form significantly reduces the reaction rate with tetrazines, thus diminishing the efficiency of your labeling or conjugation experiments.[4][5]

Q2: What are the primary factors that cause TCO to isomerize to CCO?

A2: Several factors can promote the isomerization of TCO to CCO. The most common culprits encountered in experimental settings include:

  • Presence of Thiols: Compounds containing thiol groups, such as mercaptoethanol, glutathione (B108866) (GSH), and cysteine residues in proteins, can catalyze isomerization, likely through a radical-mediated pathway.[6][7]

  • Copper-Containing Proteins: Serum proteins that contain copper have been shown to mediate the trans-to-cis isomerization of TCO.[8]

  • Elevated Temperatures: Storing TCO derivatives at room temperature or higher can accelerate isomerization.[6][7]

  • Prolonged Storage in Solution: TCO compounds are generally less stable when stored in solution for extended periods compared to being stored as a solid.[6]

  • Light Exposure: While UV light is used to convert CCO to TCO, prolonged exposure to light may contribute to instability.[4][9][10]

Q3: How can I store my this compound to maximize its shelf-life?

A3: Proper storage is crucial for maintaining the integrity of your TCO reagents. For long-term storage, this compound should be stored as a solid at -20°C.[11][12] If you need to prepare a stock solution, it is best to do so fresh for each experiment. If a stock solution must be stored, it should be kept at -20°C or colder and used as quickly as possible. Some highly reactive TCO derivatives, like s-TCO, are recommended to be kept in cold solution to prevent polymerization and isomerization.[6]

Q4: Are some TCO derivatives more stable than others?

A4: Yes, different TCO derivatives exhibit varying degrees of stability. For instance, conformationally strained derivatives like s-TCO, while highly reactive, are more prone to isomerization.[6][7] In contrast, d-TCO derivatives were designed to offer a balance of high reactivity and improved stability.[4][6] When selecting a TCO reagent, it is important to consider the trade-off between reaction kinetics and stability for your specific application.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low labeling/conjugation efficiency This compound may have isomerized to the less reactive CCO.1. Verify the integrity of your TCO reagent using ¹H NMR. 2. Use a fresh vial of this compound. 3. Ensure proper storage conditions (-20°C, protected from light). 4. If your reaction buffer contains thiols, consider adding a radical inhibitor like Trolox.[7][13]
Inconsistent results between experiments The degree of TCO isomerization may vary depending on storage time and handling of stock solutions.1. Prepare fresh stock solutions of this compound for each experiment. 2. Minimize the time the reagent spends at room temperature. 3. Standardize your experimental protocol to ensure consistent handling.
Complete failure of the TCO-tetrazine ligation Significant or complete isomerization of the TCO reagent.1. Test a new batch of this compound. 2. Review your experimental conditions for the presence of catalysts for isomerization (e.g., high concentrations of thiols, presence of copper). 3. For in vivo or serum-containing experiments, consider using a more stable TCO derivative or a protection strategy.
Isomerization Pathway and Influencing Factors

The isomerization of TCO to CCO is a critical process to control for successful bioorthogonal reactions. The following diagram illustrates the transition and the key factors that promote this undesirable conversion.

G cluster_factors Promoting Factors TCO This compound (trans-cyclooctene, reactive) CCO CCO-PEG8-CCO (cis-cyclooctene, unreactive) TCO->CCO Isomerization Thiols Thiols (GSH, etc.) Thiols->TCO catalyzes Copper Copper (in serum) Copper->TCO mediates Temp High Temperature Temp->TCO accelerates Storage Prolonged Storage Storage->TCO promotes G cluster_storage Storage cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Storage Store TCO reagent at -20°C as a solid Prep Prepare fresh stock solution for each use Storage->Prep Thiol_Check Does the reaction contain thiols? Prep->Thiol_Check Add_Trolox Add radical inhibitor (e.g., Trolox) Thiol_Check->Add_Trolox Yes Run_Exp Perform experiment promptly Thiol_Check->Run_Exp No Add_Trolox->Run_Exp Troubleshoot Suboptimal results? Run_Exp->Troubleshoot NMR_Check Check for isomerization via ¹H NMR Troubleshoot->NMR_Check Yes Success Successful Experiment Troubleshoot->Success No NMR_Check->Storage Use fresh reagent

References

Optimizing TCO-Tetrazine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TCO-tetrazine ligation, a premier bioorthogonal reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency.

Troubleshooting Guide

This section addresses specific problems you may encounter during your TCO-tetrazine ligation experiments.

Issue 1: Slow or Incomplete Reaction

Q: My TCO-tetrazine reaction is proceeding slower than expected or is not going to completion. What are the possible causes and how can I fix this?

A: Several factors can contribute to slow or incomplete reactions. Here’s a systematic approach to troubleshooting this issue:

  • Reactivity of the Ligation Pair: The intrinsic reactivity of your specific TCO and tetrazine derivatives is the primary determinant of the reaction rate.[1]

    • Solution: Select a more reactive pairing. Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[1][2] Similarly, strained TCOs (sTCO) exhibit faster kinetics.[1][3] Tetrazines with electron-withdrawing groups and TCOs with electron-donating groups will also react faster.[1][2]

  • Degradation of Reactants: Both TCO and tetrazine reagents can degrade under certain conditions.

    • TCOs: Can be sensitive to thiols, low pH, and light.[1] Highly strained TCOs, while more reactive, may have lower stability.[3][4]

    • Tetrazines: Can be susceptible to degradation in aqueous media, especially in basic solutions or in the presence of reducing agents like TCEP and DTT.[1][5]

    • Solution: Use freshly prepared solutions. Store reagents under the recommended conditions (e.g., desiccated, protected from light, under an inert atmosphere for TCOs).[1] If a reducing agent was used in a preceding step, ensure its complete removal before adding the tetrazine reagent.[5]

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to large, bulky molecules, their ability to react can be sterically hindered.[1]

    • Solution: Incorporate a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest to improve accessibility.[1][6]

  • Suboptimal Reaction Conditions: While the reaction is robust, certain conditions can affect the outcome.

    • Solution: Ensure reactants are adequately dissolved. A small percentage of an organic co-solvent like DMSO or DMF can improve solubility, but its compatibility with your system must be verified.[1] While generally pH-insensitive in the physiological range, extreme pH values can affect the stability of your biomolecules.[1][7]

Issue 2: Low Product Yield

Q: I'm observing a low yield of my desired conjugate. What could be the reason and what steps can I take to improve it?

A: Low product yield is a common issue that can often be resolved by addressing the following points:

  • Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in one reactant being the limiting reagent, leading to an incomplete reaction.[7]

    • Solution: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.05 to 1.5-fold) of one reactant can drive the reaction to completion.[6][7] It's often recommended to use a slight molar excess of the tetrazine-functionalized molecule.[7] Accurately quantify your reactant stock solutions using methods like UV-Vis spectroscopy before setting up the reaction.[1]

  • Hydrolysis of NHS Esters: If you are preparing your TCO- or tetrazine-labeled molecules using NHS esters, they are highly susceptible to hydrolysis.[6]

    • Solution: Allow NHS ester reagents to equilibrate to room temperature before opening the vial to prevent moisture condensation.[7] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[6][7]

  • Presence of Primary Amines in Buffer: When using NHS esters for labeling, buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[6]

    • Solution: Perform labeling reactions in an amine-free buffer, such as phosphate-buffered saline (PBS).[6][7] If your protein is in an amine-containing buffer, exchange it for an appropriate buffer before labeling.[8]

  • Side Reactions or Precipitation: Impurities in your reactants can lead to side reactions.[1] Reactants or the final product may also precipitate out of solution if their solubility is low.

    • Solution: Ensure the purity of your starting materials.[1] To improve solubility, consider using PEGylated linkers.[1] If precipitation is observed, adding a small amount of a compatible organic co-solvent might help.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule is generally recommended.[7] However, the ideal ratio can depend on the specific reactants and should be determined empirically for your system.[7]

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is effective in a wide range of aqueous buffers, with PBS being a common choice.[7] The reaction proceeds efficiently over a pH range of 6 to 9.[9] When labeling molecules using TCO- or tetrazine-NHS esters, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to avoid side reactions.[6][7]

Q3: What is the ideal reaction temperature and duration?

A3: A key advantage of the TCO-tetrazine reaction is its speed. It is often complete within 30 to 60 minutes at room temperature.[6][7] If needed, the reaction time can be extended up to 2 hours.[6] For certain applications, incubation can be performed at 4°C (which may require longer times) or accelerated at 37°C or 40°C.[7][8]

Q4: Is a catalyst required for this reaction?

A4: No, the TCO-tetrazine ligation is a catalyst-free bioorthogonal reaction.[10] This is a significant advantage over other click chemistry reactions like CuAAC, as it avoids the cytotoxicity associated with copper catalysts, making it highly suitable for in vivo and live-cell applications.[10][11]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the TCO-tetrazine reaction can be easily monitored using a UV-Vis spectrophotometer. The characteristic pink/red color of the tetrazine disappears as it reacts, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][9] For more quantitative analysis, techniques like HPLC or LC-MS can be used to measure the consumption of reactants and the formation of the product.[1][12]

Data Presentation

Table 1: Influence of Reaction Parameters on TCO-Tetrazine Ligation

ParameterRecommended Range/ConditionRationale & Considerations
Stoichiometry 1.05 - 1.5 molar excess of tetrazineDrives the reaction to completion. The optimal ratio may need empirical determination.[7]
pH 6.0 - 9.0The reaction is robust across this range.[9] For NHS ester labeling, a pH of 7-9 is recommended.[6]
Temperature Room Temperature (20-25°C)Sufficient for most applications, with reactions often completing in 30-60 minutes.[7] Can be performed at 4°C or up to 40°C.[7]
Solvent Aqueous buffers (e.g., PBS)Biocompatible and widely used.[7] Organic co-solvents (DMSO, DMF) can be used to improve solubility.[1]
Catalyst Not requiredA key advantage for biological applications, avoiding catalyst-induced cytotoxicity.[10]

Table 2: Second-Order Rate Constants for Various TCO-Tetrazine Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
Dipyridal tetrazineTCO~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3,6-dipyridyl-s-tetrazinesTCO420 (± 49)ACN/PBS
General RangeTCO1 - 1 x 10⁶General

Note: This table provides approximate values. Actual rates will depend on specific molecular structures and experimental conditions.[1][8][13]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester

  • Buffer Exchange: If your protein solution (typically 1-5 mg/mL) contains primary amines (e.g., Tris or glycine), exchange the buffer to an amine-free buffer like PBS (pH 7.2-7.5) using a desalting column.[6]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[6]

  • Labeling Reaction: Add a 10 to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[6] Incubate for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[6]

  • Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.[6]

Protocol 2: General Procedure for TCO-Tetrazine Protein-Protein Conjugation

  • Preparation: Prepare the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein, e.g., 1.5-fold).[6]

  • Conjugation: Mix the calculated volumes of the TCO-labeled protein and the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[6][7]

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).[6][7]

  • Storage: Store the purified conjugate at 4°C until ready for use.[6]

Mandatory Visualizations

TCO Trans-Cyclooctene (TCO) (Dienophile) Cycloaddition [4+2] Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Cycloaddition Intermediate Unstable Intermediate Cycloaddition->Intermediate RetroDA Retro-Diels-Alder Intermediate->RetroDA Product Stable Dihydropyridazine Conjugate RetroDA->Product N2 Nitrogen Gas (N₂) RetroDA->N2 Byproduct

Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.

Start Low Conjugation Yield Observed CheckStoichiometry Verify Reactant Stoichiometry (1:1 to 1:1.5 TCO:Tetrazine) Start->CheckStoichiometry Possible Cause CheckReagents Assess Reagent Stability (Fresh Solutions? Proper Storage?) Start->CheckReagents Possible Cause CheckLabeling If using NHS esters: Amine-free buffer? No hydrolysis? Start->CheckLabeling Possible Cause CheckConditions Optimize Reaction Conditions (Solubility, Temperature) Start->CheckConditions Possible Cause OptimizeRatio Optimize Molar Ratio Empirically CheckStoichiometry->OptimizeRatio Solution UseFresh Use Freshly Prepared Reagents CheckReagents->UseFresh Solution OptimizeBuffer Use Amine-Free Buffer (e.g., PBS) CheckLabeling->OptimizeBuffer Solution ImproveSolubility Add Co-solvent (e.g., DMSO) Use PEGylated Linkers CheckConditions->ImproveSolubility Solution Success Improved Yield OptimizeRatio->Success UseFresh->Success OptimizeBuffer->Success ImproveSolubility->Success

Caption: Troubleshooting workflow for low TCO-tetrazine conjugation yield.

Optimization Optimizing TCO-Tetrazine Reaction Reactivity Reactant Choice (Electronics & Strain) Optimization->Reactivity Concentration Concentration & Stoichiometry Optimization->Concentration Conditions Reaction Conditions (Solvent, pH, Temp) Optimization->Conditions Stability Reagent Stability Optimization->Stability sub_re • Strained TCOs ↑ • EWG on Tetrazine ↑ • EDG on TCO ↑ Reactivity->sub_re sub_conc • Higher Conc. ↑ • Slight excess of Tetrazine ↑ Concentration->sub_conc sub_cond • Aqueous buffer (PBS) • pH 6-9 • Room Temp Conditions->sub_cond sub_stab • Fresh solutions • Protect from light/air • Avoid reducing agents Stability->sub_stab

Caption: Key parameters for optimizing TCO-tetrazine reaction efficiency.

References

Technical Support Center: TCO Linkers in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with TCO (trans-cyclooctene) linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments in biological media.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of TCO linkers in biological media?

A1: The main potential side reactions and instabilities of TCO linkers in biological media include:

  • Isomerization: The highly reactive trans-cyclooctene (B1233481) can isomerize to its less reactive cis-cyclooctene (CCO) conformer.[1][2] This process can be catalyzed by thiols (such as glutathione (B108866) present in serum or reducing agents like DTT) and certain metal ions.[3] Once isomerized, the linker will not efficiently participate in the desired bioorthogonal reaction with tetrazines.[3]

  • Serum Deactivation: TCO linkers can experience slow deactivation in serum over time, which reduces their reactivity in subsequent click chemistry reactions.[1] This deactivation is partly due to isomerization mediated by copper-containing serum proteins.[4]

  • Reaction with Thiols: Thiol-containing molecules, commonly found in biological systems (e.g., glutathione, cysteine residues in proteins), can promote the isomerization of TCO to its inactive CCO form.[3]

  • Hydrolysis: While generally stable, amide and carbamate (B1207046) bonds within a larger linker construct containing TCO may undergo slow hydrolysis depending on the pH and temperature.[1]

  • Hydrophobic Interactions: The TCO moiety is hydrophobic and can bury itself in hydrophobic pockets of biomolecules like antibodies, making it inaccessible for reaction with tetrazine.[5][6]

Q2: My TCO-tetrazine ligation yield is low. What are the potential causes?

A2: Low ligation efficiency can stem from several factors:

  • TCO Inaccessibility: The TCO group may be "buried" within the hydrophobic regions of the conjugated protein, hindering its reaction with the tetrazine.[6] Using a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), can help mitigate this by increasing the linker's solubility and accessibility.[6]

  • Isomerization of TCO: The TCO linker may have isomerized to the inactive CCO form.[5] This can be caused by exposure to thiols, certain metals, or light.[1][3]

  • Steric Hindrance: If the TCO group is attached near a bulky region of a biomolecule, it can be sterically hindered from reacting with the tetrazine.[5][7] Incorporating a flexible spacer can help overcome this.[7]

  • Degradation of Reactants: Ensure that both the TCO-modified molecule and the tetrazine have been stored correctly and have not degraded. TCO-containing reagents should be stored as solids or in anhydrous solvents at -20°C or below, protected from light.[3]

  • Suboptimal Reaction Conditions: While the TCO-tetrazine reaction is robust across a pH range of 6-9, extreme pH values can affect the stability of the reactants.[1][5]

Q3: How do reducing agents like DTT and TCEP affect TCO linker stability?

A3: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) are known to promote the isomerization of the reactive TCO to the unreactive CCO.[3] Therefore, the presence of DTT in your buffer, even at low concentrations, can significantly decrease the amount of active TCO available for reaction.[3] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-based reducing agent and is generally considered a safer alternative for use with TCO linkers.[3] However, it is always recommended to perform compatibility tests for your specific experimental conditions. The best practice is to remove any reducing agent before introducing the TCO linker.[3]

Troubleshooting Guides

Problem 1: Premature Payload Release or Linker Cleavage

Possible Cause: For antibody-drug conjugates (ADCs) utilizing cleavable linkers in conjunction with TCO, such as the valine-citrulline PABC system, premature cleavage can occur in plasma. In rodent models, particularly mice, the enzyme Carboxylesterase 1C (Ces1C) is known to cleave the Val-Cit linker, leading to off-target toxicity.[1][8]

Recommended Solutions:

  • Species Selection: Be aware of species-specific differences in plasma enzymes. The Val-Cit linker is generally more stable in human plasma than in rodent plasma.[8]

  • Linker Modification: Consider alternative linker chemistries that are less susceptible to enzymatic cleavage in your chosen animal model.

  • Assay for Stability: Perform in vitro plasma stability assays to assess the rate of premature cleavage before moving to in vivo studies.

Problem 2: Inconsistent or Low TCO Conjugation to Proteins

Possible Cause: Inefficient initial conjugation of the TCO linker to the protein (e.g., via NHS ester chemistry) or subsequent loss of TCO reactivity.

Recommended Solutions:

  • Optimize Conjugation Chemistry:

    • Ensure the reaction buffer is at the optimal pH for the chosen chemistry (e.g., pH 7-9 for NHS esters).[5][9]

    • Use an appropriate molar excess of the TCO linker during the conjugation reaction.[5]

    • Use high-quality, anhydrous solvents like DMSO or DMF to prepare the TCO linker stock solution.[9]

  • Prevent TCO Inactivation:

    • Incorporate a hydrophilic PEG spacer in your linker design to improve solubility and prevent hydrophobic interactions with the protein.[6]

    • Handle TCO-containing reagents in low-light conditions to prevent photoisomerization.[1]

    • Use freshly prepared TCO-functionalized molecules for conjugation.[1]

Quantitative Data Summary

Table 1: Stability of TCO Derivatives in Biological Media

TCO DerivativeConditionStability/Half-lifeReference
TCO-ester50% mouse serum at 37°CComplete hydrolysis after 5 hours[10]
Sterically hindered rTCO-ester10% plasma5% free drug after 24 hours[11]
rTCO-carbonateSerum100% fragmentation after 5 hours[11]
mAb-conjugated TCOIn vivo (mouse)25% deactivation in 24 hours[4]
dcTCO linkerPBS at 37°C99% TCO after 4 days[12]

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeSolventTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Reference
d-TCO3,6-dipyridyl-s-tetrazineWater25366,000 ± 15,000[13][14]
s-TCO3,6-diphenyl-s-tetrazineMeOH253,100[13]
TCO-OH (axial)3,6-di-(2-pyridyl)-s-tetrazinePBS37(13 ± 0.08) x 10³[4][15]
sTCO-N-methylbenzylamine3,6-dimethyl-1,2,4,5-tetrazineACNNot Specified8.0[16]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester
  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[15] If the protein solution contains primary amines (e.g., Tris buffer), it must be removed.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[15]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[15]

  • Quenching (Optional): To stop the reaction, add a concentrated amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 10-15 minutes.[15]

  • Purification: Remove excess, unreacted TCO linker using a desalting column or dialysis.[9]

Protocol 2: In Vitro Plasma Stability Assay
  • Preparation: Prepare solutions of the TCO-conjugated compound in plasma (e.g., mouse or human).

  • Incubation: Incubate the samples at 37°C for various time points.[8]

  • Analysis: At each time point, analyze the samples to determine the percentage of intact conjugate. This can be done using techniques like Hydrophobic Interaction Chromatography (HIC) to separate species with different drug-to-antibody ratios.[8]

Visualizations

Troubleshooting_TCO_Ligation Start Low TCO-Tetrazine Ligation Yield Q1 Is TCO accessible? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is TCO active? A1_Yes->Q2 Sol1 Incorporate hydrophilic PEG spacer to increase solubility and accessibility. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is there steric hindrance? A2_Yes->Q3 Sol2 Check for isomerization. - Protect from light. - Avoid thiols (DTT). - Use fresh reagents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Introduce a flexible spacer between TCO and the biomolecule. A3_Yes->Sol3 End Review reaction conditions (pH, concentration) A3_No->End

Caption: Troubleshooting workflow for low TCO-tetrazine ligation yield.

TCO_Side_Reactions TCO Reactive TCO Isomerization Isomerization TCO->Isomerization catalyzed by Hydrophobic Hydrophobic Interaction with Proteins TCO->Hydrophobic Hydrolysis Hydrolysis of Linker Components TCO->Hydrolysis can lead to CCO Inactive CCO Isomerization->CCO Thiol Thiols (e.g., Glutathione, DTT) Thiol->Isomerization Metal Metal Ions (e.g., Copper) Metal->Isomerization Light Light Light->Isomerization BuriedTCO Inaccessible TCO Hydrophobic->BuriedTCO Cleavage Premature Linker Cleavage Hydrolysis->Cleavage

Caption: Potential side reactions and deactivation pathways for TCO linkers.

References

TCO-PEG8-TCO degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation, storage, and handling of TCO-PEG8-TCO.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the isomerization of the highly reactive trans-cyclooctene (B1233481) (TCO) moiety to its less reactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization relieves the ring strain of the trans-isomer, which is essential for its rapid reactivity with tetrazines in bioorthogonal chemistry. Once isomerized to the cis-form, the molecule will no longer efficiently participate in the desired ligation reaction.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under specific conditions. For long-term storage, the solid compound should be kept at -20°C.[1][2] If the compound is in solution, it is recommended to store it at -80°C.[3] It is also advisable to protect the compound from light.

Q3: How should I handle this compound in the laboratory?

A3: Proper handling is crucial to maintain the integrity of this compound. It is recommended to prepare stock solutions in anhydrous solvents such as DMSO, DMF, or DCM.[1][2] To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes. When preparing aqueous solutions, they should be filtered and sterilized.

Q4: Can I store this compound at room temperature?

A4: No, long-term storage at room temperature is not recommended for this compound. The TCO moiety is prone to isomerization to the inactive CCO form, and this process is accelerated at higher temperatures.[1][2] While the compound may be shipped at ambient temperature for short periods, it should be stored at -20°C upon receipt for long-term stability.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in a tetrazine ligation experiment. Degradation of this compound due to improper storage or handling.1. Verify that the this compound was stored at -20°C (solid) or -80°C (solution).2. Confirm that the stock solution was aliquoted to avoid multiple freeze-thaw cycles.3. Test the reactivity of a fresh vial of this compound.
Presence of thiols in the reaction mixture.Thiols can promote the isomerization of TCO to CCO.[4] If possible, remove thiol-containing reagents (e.g., DTT, β-mercaptoethanol) from your reaction buffer. If their presence is necessary, consider adding a radical inhibitor like Trolox to suppress isomerization.[4]
Inconsistent experimental results between batches. Batch-to-batch variability in the quality or degradation of this compound.1. Always note the lot number of the this compound used.2. Before starting a large-scale experiment, perform a small-scale test to qualify the new batch.3. If inconsistencies persist, contact the supplier for quality control data.

Storage and Stability Data

Parameter Recommendation Rationale
Solid Storage -20°C, protected from lightMinimizes isomerization of TCO to CCO.[1][2]
Solution Storage -80°C in an anhydrous solvent (e.g., DMSO, DMF)Further slows down degradation in solution.[3]
Long-term Stability Not recommended for extended periodsThe TCO moiety has a finite half-life and will naturally isomerize over time.[1][2]

Experimental Protocols

Protocol 1: Assessment of this compound Reactivity

This protocol allows for a functional check of the reactivity of this compound with a tetrazine-functionalized fluorophore.

Materials:

  • This compound

  • A tetrazine-functionalized fluorophore (e.g., Tetrazine-Cy5)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the tetrazine-fluorophore (e.g., 1 mM in DMSO).

  • In a microcentrifuge tube, combine 1 µL of the this compound stock solution with 9 µL of the reaction buffer.

  • Add 1 µL of the tetrazine-fluorophore stock solution to initiate the reaction.

  • Incubate the reaction at room temperature for 30 minutes.

  • Analyze the reaction mixture by HPLC or LC-MS to monitor the formation of the product and the consumption of the starting materials. A successful reaction will show a new peak corresponding to the TCO-tetrazine ligation product.

Visualizations

TCO_Degradation_Pathway TCO This compound (Active) Isomerization Isomerization (promoted by heat, thiols) TCO->Isomerization CCO CCO-PEG8-CCO (Inactive) Isomerization->CCO

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Storage Verify Storage Conditions (-20°C solid / -80°C solution) Start->Check_Storage Check_Handling Review Handling Procedures (aliquoting, freeze-thaw) Check_Storage->Check_Handling Storage OK Use_New_Vial Test a Fresh Vial of this compound Check_Storage->Use_New_Vial Improper Storage Check_Thiols Assess for Thiol Presence in Reaction Check_Handling->Check_Thiols Handling OK Check_Handling->Use_New_Vial Improper Handling Check_Thiols->Use_New_Vial No Thiols Add_Inhibitor Consider Adding Radical Inhibitor (Trolox) Check_Thiols->Add_Inhibitor Thiols Present Contact_Support Contact Technical Support Use_New_Vial->Contact_Support Issue Persists

Caption: Troubleshooting workflow for low reactivity.

Storage_Stability_Relationship cluster_conditions Storage Conditions cluster_outcome Product Stability Correct_Storage -20°C (Solid) -80°C (Solution) Protected from Light High_Stability Maximized Shelf-Life High Reactivity Correct_Storage->High_Stability Leads to Incorrect_Storage Room Temperature Repeated Freeze-Thaw Low_Stability Accelerated Degradation Loss of Reactivity Incorrect_Storage->Low_Stability Leads to

Caption: Relationship between storage and stability.

References

Technical Support Center: Overcoming Steric Hindrance in TCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with TCO (trans-cyclooctene) conjugation reactions, particularly those involving sterically hindered substrates.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired conjugate. What are the likely causes and how can I fix this?

A: Low or no product yield in TCO-tetrazine ligations, especially with large biomolecules, often points to steric hindrance or masked reactive groups. Here are the primary causes and solutions:

  • Possible Cause: Steric Hindrance. The TCO or tetrazine moiety is attached to a bulky molecule, physically blocking the reactive partners from approaching each other.[1]

    • Recommended Solution: Introduce a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the reactive moiety (TCO or tetrazine) and the larger molecule.[1][2] Longer, hydrophilic linkers can significantly improve the accessibility of the reactive groups.[3][4]

  • Possible Cause: "Masked" TCO Moiety. The hydrophobic TCO group can form non-covalent interactions with hydrophobic regions of the biomolecule it's attached to (e.g., an antibody), effectively burying it and making it inaccessible for reaction.[3][5]

    • Recommended Solution: Use TCO reagents that already incorporate a hydrophilic linker (e.g., TCO-PEG-NHS ester).[3][5] The hydrophilic linker helps to keep the TCO moiety exposed to the aqueous solvent and available for conjugation.

  • Possible Cause: Degraded Reagents. TCOs can isomerize to their less reactive cis-isomers, particularly in the presence of thiols or certain metals.[6][7] Tetrazines can also degrade in aqueous media.[1]

    • Recommended Solution: Use freshly prepared solutions from reagents stored under appropriate conditions (desiccated, protected from light).[1] For TCO-NHS esters, which are moisture-sensitive, prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8]

  • Possible Cause: Suboptimal Stoichiometry. An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[8]

    • Recommended Solution: While a 1:1 ratio is theoretical, using a slight excess (e.g., 1.5 to 2-fold) of one reactant can help drive the reaction to completion.[1][2] This is often done with the less expensive or more stable component.

Issue 2: Slow Reaction Rate

Q: My TCO conjugation reaction is proceeding much slower than expected. How can I increase the reaction speed?

A: The kinetics of TCO-tetrazine ligations are typically very fast, so a slow reaction points to underlying issues.

  • Possible Cause: Steric Hindrance. As with low yield, steric crowding is a primary reason for slow kinetics.[1]

    • Recommended Solution: Employ linkers to increase the distance between the reactive groups and the bulky biomolecules. Flexible PEG linkers are highly effective.[2]

  • Possible Cause: Low Reactivity of TCO/Tetrazine Pair. Not all TCO and tetrazine derivatives have the same intrinsic reactivity.

    • Recommended Solution: Consider using a more reactive TCO derivative. For example, conformationally strained TCOs like s-TCO or d-TCO exhibit significantly faster kinetics.[6][9] However, be aware of the potential trade-off between reactivity and stability.[6]

  • Possible Cause: Suboptimal Reaction Conditions.

    • Recommended Solution: While the reaction is generally insensitive to pH, ensure the buffer conditions are not affecting the stability or conformation of your biomolecules.[1] For reactions in aqueous buffers, ensure reactants are fully solubilized; PEGylated reagents can improve water solubility.[1][2]

Frequently Asked Questions (FAQs)

Q: What is the ideal linker for overcoming steric hindrance?

A: The ideal linker is typically long, flexible, and hydrophilic. Polyethylene glycol (PEG) linkers are the most common and effective choice. They are available in various lengths (e.g., PEG4, PEG12) to provide the necessary distance and flexibility, while their hydrophilic nature prevents the hydrophobic TCO from "hiding" within the protein structure.[2][3][5]

Q: How do I know if steric hindrance is the problem?

A: A good diagnostic approach is to compare the reactivity of your TCO-conjugated biomolecule with a small-molecule TCO control under the same conditions. If the small molecule reacts quickly and your biomolecule conjugate reacts slowly or not at all, steric hindrance or masking is a very likely cause. Another strategy is to re-run the conjugation using a TCO reagent with a long PEG linker; a significant improvement in yield or rate strongly suggests steric hindrance was the initial problem.[3][5]

Q: Can I use an excess of one reagent to overcome steric hindrance?

A: Using a moderate excess (1.5-2 fold) of one reagent can help improve the reaction outcome by increasing the probability of a successful collision between reactants.[1][2] However, this is not a direct solution for severe steric hindrance. It is more effective when combined with other strategies, like using a linker. A large excess of a labeling reagent can also lead to unwanted non-specific binding or modification of your biomolecule.

Q: How can I monitor the progress of my reaction?

A: The reaction can be monitored spectrophotometrically by tracking the decrease in the characteristic absorbance of the tetrazine in the visible range (typically 510-550 nm).[8] As the reaction proceeds and the tetrazine is consumed, this absorbance diminishes. Alternatively, you can take time points and analyze the reaction mixture by LC-MS to quantify the remaining reactants and the formed product.[1]

Data Presentation

Table 1: Effect of Linker on TCO Conjugation Efficiency

TCO ReagentLinker TypeTarget MoleculeRelative Functional Yield (%)Key Finding
NHS-TCOShort, hydrophobicAntibody~10%Direct conjugation leads to low reactivity, likely due to TCO masking.[10]
NHS-PEG4-TCOHydrophilic PEG4Antibody~47%A short, hydrophilic PEG linker significantly improves TCO reactivity.[10]
DBCO-PEG4-TCOHydrophilic PEG4Azido-Antibody>90%An alternative conjugation strategy with a PEG linker can fully restore reactivity.[3]
Propargyl-carbamate linkerShortdNTP27–78%Shorter linkers resulted in lower conversion rates in DNA labeling.[4]
PEG3-based linkerLongdNTP55–90%Longer, more flexible linkers improved conjugation efficiency.[4]

Table 2: Comparison of Second-Order Rate Constants for TCO Derivatives

TCO DerivativeReactivity (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Stability Characteristics
trans-cyclooct-4-enol (axial)~70,000Relatively stable, but can isomerize in the presence of serum proteins.[6]
a-TCO (diol-derivatized)~150,000Increased olefinic strain leads to faster kinetics.[6]
s-TCO>3,000,000Ultra-fast kinetics, but lower stability (e.g., isomerizes in high thiol concentrations).[6][9]
d-TCO~366,000Excellent reactivity with improved stability in aqueous solution and blood serum.[9]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a TCO-PEG-NHS Ester

  • Buffer Exchange: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the NHS ester reaction and must be avoided.[8]

  • Reagent Preparation: Immediately before use, allow the TCO-PEG-NHS ester vial to equilibrate to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[2]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein sample. Incubate for 1-2 hours at room temperature or overnight at 4°C.[2][8]

  • Quenching (Optional): To stop the reaction, you can add an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[2]

  • Purification: Remove excess, unreacted TCO reagent by using a desalting spin column or through dialysis against an appropriate buffer (e.g., PBS).[2][8] The TCO-labeled protein is now ready for conjugation or storage.

Protocol 2: General Procedure for TCO-Tetrazine Conjugation

  • Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in a compatible reaction buffer (e.g., PBS).

  • Conjugation Reaction: Mix the TCO- and tetrazine-containing samples. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine-containing molecule is often recommended to ensure complete consumption of the TCO-labeled protein.[2]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[2][8] For sterically hindered systems or lower concentrations, incubation time can be extended. Monitor progress if necessary (see FAQs).

  • Purification (Optional): If required, the final conjugate can be purified from any remaining unreacted tetrazine using size-exclusion chromatography (SEC).[2]

Visualizations

Steric_Hindrance cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance with a Linker Ab1 Antibody TCO1 TCO Ab1->TCO1 Direct Conjugation Product1 No Reaction TCO1->Product1 Tz1 Tetrazine (Bulky Substrate) Tz1->Product1 Blocked Approach Ab2 Antibody PEG PEG Linker Ab2->PEG TCO2 TCO PEG->TCO2 Product2 Successful Conjugation TCO2->Product2 Tz2 Tetrazine (Bulky Substrate) Tz2->Product2 Accessible Approach

Caption: Steric hindrance blocking TCO-tetrazine reaction and its resolution using a flexible PEG linker.

Troubleshooting_Workflow Start Low/No Conjugation Yield Q1 Is TCO attached to a bulky biomolecule? Start->Q1 Sol1 Introduce a flexible PEG linker between TCO and the biomolecule. Q1->Sol1 Yes Q2 Are reagents fresh and stored correctly? Q1->Q2 No End Reaction Optimized Sol1->End Sol2 Use fresh TCO/Tetrazine stock solutions. Use anhydrous solvents for NHS esters. Q2->Sol2 No Q3 Is the stoichiometry optimized? Q2->Q3 Yes Sol2->End Sol3 Use a 1.5-2x molar excess of the less critical/expensive reagent. Q3->Sol3 No Q3->End Yes Sol3->End

Caption: A troubleshooting workflow for diagnosing and solving issues in TCO conjugation reactions.

Linker_Properties cluster_0 Key Factors A Linker Properties B Length (e.g., PEG4 vs PEG12) A->B C Flexibility A->C D Hydrophilicity A->D E Increased TCO Accessibility B->E C->E F Prevention of Hydrophobic Masking D->F G Improved Reaction Kinetics & Yield E->G F->G

Caption: Logical relationship between linker properties and improved TCO conjugation outcomes.

References

Technical Support Center: Purification of TCO-Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of TCO-conjugated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of molecules conjugated with trans-cyclooctene (B1233481) (TCO).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying TCO-conjugated molecules?

A1: The choice of purification method depends on the properties of the molecule that has been conjugated to TCO (e.g., protein, antibody, peptide, or small molecule). The most common techniques include:

  • Size Exclusion Chromatography (SEC): Often referred to as gel filtration or desalting, SEC separates molecules based on their size. It is highly effective for removing small, unreacted TCO reagents from larger conjugated proteins or antibodies.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Particularly, reverse-phase HPLC (RP-HPLC) is a powerful technique for the purification of TCO-conjugated peptides and other small molecules, offering high resolution and purity.[4][5][6][7]

  • Affinity Chromatography (AC): This method is used when an affinity tag is present on the molecule of interest. For instance, TCO-labeled agarose (B213101) can be used to capture tetrazine-modified molecules.[8] Alternatively, if the protein has a tag like a His-tag, corresponding affinity chromatography can be used for purification.[9]

Q2: How can I remove unreacted TCO-NHS ester after labeling my protein?

A2: Unreacted TCO-NHS esters are typically small molecules and can be efficiently removed from larger protein conjugates using size-based purification methods. The most common and effective methods are:

  • Desalting Columns: These are a form of size exclusion chromatography designed for rapid buffer exchange and removal of small molecules from larger ones.[1][2][10]

  • Dialysis: This is another effective method for removing small, unwanted molecules from a solution of larger molecules by selective diffusion across a semi-permeable membrane.[1][2]

Q3: My TCO-conjugated antibody shows poor recovery after purification. What could be the issue?

A3: Poor recovery of TCO-conjugated antibodies can stem from several factors, often related to the increased hydrophobicity imparted by the TCO moiety. This can lead to aggregation and non-specific binding to chromatography resins.[11][12] Here are some potential causes and solutions:

  • Aggregation: The hydrophobic nature of TCO can cause antibodies to aggregate, leading to loss of material during purification.[11]

    • Solution: Consider using TCO reagents with hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve the solubility of the conjugate and reduce aggregation.[2][13]

  • Non-specific Binding: The hydrophobicity of the conjugate can lead to interactions with the chromatography column matrix, especially in SEC, causing peak tailing and poor recovery.[11][12]

    • Solution: Modify the mobile phase by adding organic solvents or using specific additives like L-arginine to reduce non-specific interactions.[12] Utilizing specialized bio-inert HPLC columns can also minimize this issue.[11]

Troubleshooting Guides

Low Conjugation and Purification Yield
Problem Potential Cause Recommended Solution
Low yield of purified TCO-conjugated protein Hydrolysis of TCO-NHS ester: NHS esters are moisture-sensitive and can hydrolyze, reducing labeling efficiency.[10][14]Always use fresh, anhydrous DMSO or DMF to dissolve the TCO-NHS ester.[14][15] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[14]
Presence of primary amines in the reaction buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the NHS ester.[2][14]Perform a buffer exchange to an amine-free buffer like PBS (phosphate-buffered saline) before starting the conjugation reaction.[16][17]
Suboptimal molar ratio of reactants: An incorrect ratio of TCO reagent to your molecule can lead to incomplete conjugation.[1]Empirically optimize the molar excess of the TCO-NHS ester. A 10- to 20-fold molar excess is a common starting point for proteins.[15][17]
Protein aggregation during conjugation or purification: The increased hydrophobicity from TCO can cause the protein to aggregate and precipitate.Use TCO reagents with hydrophilic PEG linkers to enhance solubility.[2] Optimize buffer conditions such as pH and ionic strength.[15]
Poor separation of conjugate from unreacted TCO Inappropriate purification method: The chosen method may not be suitable for the size difference between the product and impurities.For large proteins, use a desalting column (SEC) for efficient removal of small TCO reagents.[1][2] For peptides, HPLC is generally more effective.[4][5]
Impure Final Product
Problem Potential Cause Recommended Solution
Presence of unreacted TCO reagent in the final product Inadequate purification: The purification step may not have been sufficient to completely remove all small molecule impurities.Ensure the desalting column is properly sized for the sample volume. For HPLC, optimize the gradient to achieve better separation.[5] Consider a second purification step if necessary.
Quenching step was missed or inefficient: The reaction with the TCO-NHS ester was not properly stopped.After the incubation period, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any remaining active NHS esters.[1][2]
Presence of multiple species in the final product after conjugation Formation of isomers or side products: TCO can be sensitive to acidic conditions, potentially leading to isomerization to the less reactive cis-cyclooctene (CCO).[18] The reaction itself might also generate side products.Avoid acidic conditions during the purification of TCO-modified molecules.[18] Characterize the different species by mass spectrometry to understand their origin.

Experimental Protocols & Workflows

General Workflow for TCO Conjugation and Purification

The following diagram illustrates a typical workflow for labeling a protein with a TCO-NHS ester and subsequent purification.

G cluster_0 Conjugation cluster_1 Purification A 1. Prepare Protein (Buffer exchange to amine-free buffer, e.g., PBS pH 7.2-8.0) B 2. Prepare TCO-NHS Ester (Dissolve in anhydrous DMSO or DMF) C 3. Reaction (Add TCO-NHS ester to protein solution, incubate at RT) B->C D 4. Quench Reaction (Add Tris-HCl to stop the reaction) C->D E 5. Purification (e.g., Size Exclusion Chromatography/Desalting Column) D->E F Purified TCO-Conjugated Protein E->F

Caption: Workflow for TCO-conjugation and purification.

Troubleshooting Logic for Low Purification Yield

This diagram outlines a decision-making process for troubleshooting low yields during the purification of TCO-conjugated molecules.

G Start Low Yield of Purified TCO-Conjugate Check_Conjugation Was conjugation efficiency low? (Check by MS or other analytical method) Start->Check_Conjugation Troubleshoot_Conj Troubleshoot Conjugation Reaction: - Check NHS ester activity - Ensure amine-free buffer - Optimize molar ratio Check_Conjugation->Troubleshoot_Conj Yes Check_Aggregation Is there evidence of aggregation? (e.g., precipitate, SEC profile) Check_Conjugation->Check_Aggregation No Troubleshoot_Conj->Check_Aggregation Re-run Use_Linker Use TCO with hydrophilic linker (e.g., PEG) Check_Aggregation->Use_Linker Yes Check_Purification Is there high loss during purification? (e.g., peak tailing in SEC) Check_Aggregation->Check_Purification No Use_Linker->Check_Purification Re-run Optimize_Purification Optimize Purification Conditions: - Use bio-inert column - Modify mobile phase - Change purification method Check_Purification->Optimize_Purification Yes End Improved Yield Check_Purification->End No Optimize_Purification->End

Caption: Troubleshooting logic for low purification yield.

References

Why is my TCO-tetrazine reaction not working?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-tetrazine ligation, a powerful tool for bioorthogonal chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide rapid troubleshooting for common issues encountered during experimentation, ensuring the success of your conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might be facing with your TCO-tetrazine reactions in a simple question-and-answer format.

My reaction is slow or incomplete. What are the possible causes and solutions?

Slow or incomplete reactions are a common issue. Several factors could be at play, from the stability of your reagents to the reaction conditions.

  • Reagent Integrity: Both TCO and tetrazine reagents can degrade over time. Tetrazines, particularly those with electron-withdrawing groups, are susceptible to degradation in aqueous media.[1] TCOs can isomerize to their less reactive cis-cyclooctene form, especially in the presence of thiols or under UV light.[1]

    • Solution: Use freshly prepared solutions or reagents that have been stored under the recommended conditions (desiccated and protected from light).[1]

  • Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.

    • Solution: While a 1:1 stoichiometry is the theoretical ideal, using a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[2] However, the optimal ratio may need to be determined empirically for your specific system.[2]

  • Steric Hindrance: If the TCO and tetrazine moieties are attached to bulky molecules, such as large proteins, steric hindrance can significantly slow down the reaction rate.[2][3]

    • Solution: Consider using reagents with longer, flexible spacers, such as polyethylene (B3416737) glycol (PEG), to increase the distance between the reactive groups and the bulky molecules, thereby minimizing steric hindrance.[1][4]

  • Low Reagent Concentration: The TCO-tetrazine reaction is concentration-dependent.

    • Solution: If possible, increase the concentration of your reactants. The exceptionally fast kinetics of this reaction allows for efficient labeling even at low concentrations, but starting with higher concentrations can often overcome kinetic barriers.[5][6]

I am observing low or no product yield. What should I check?

Low product yield can be frustrating. Here are some common culprits and how to address them:

  • Inaccurate Quantification of Reactants: If the concentrations of your stock solutions are incorrect, the stoichiometry of the reaction will be off, leading to low yield.

    • Solution: Accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction. UV-Vis spectroscopy is a common method for this, by measuring the absorbance of the tetrazine at its λmax (typically 510-550 nm).[1]

  • Precipitation of Reactants or Product: Poor solubility of either the starting materials or the final conjugate can cause them to precipitate out of solution, effectively halting the reaction.

    • Solution: To enhance aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine reagents.[1] Alternatively, a small percentage of a compatible organic co-solvent like DMSO or DMF can be added to the reaction buffer, but its compatibility with your biological system must be verified.[1]

  • Side Reactions: Impurities in your starting materials can lead to unwanted side reactions, consuming your reagents and lowering the yield of your desired product.

    • Solution: Ensure that your TCO and tetrazine reagents are of high purity. If you suspect impurities, consider purifying your starting materials before the reaction. For oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation-related side products.[1]

  • Hydrolysis of NHS Esters: If you are using N-hydroxysuccinimide (NHS) esters to label your biomolecules with TCO or tetrazine, be aware that they are moisture-sensitive and can hydrolyze, rendering them unreactive.[2][7]

    • Solution: Always allow NHS ester reagents to equilibrate to room temperature before opening the vial to prevent moisture condensation.[7] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[4][7]

My protein labeling with a TCO-NHS ester is inefficient. What could be wrong?

Inefficient labeling of your protein of interest is a critical bottleneck. Here are some troubleshooting tips:

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the primary amines on your protein (e.g., lysine (B10760008) residues) for reaction with the NHS ester.[2]

    • Solution: Perform a buffer exchange to an amine-free buffer, such as phosphate-buffered saline (PBS), before starting the labeling reaction.[2][8]

  • Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.

    • Solution: The labeling reaction is typically most efficient at a pH between 7 and 9.[4]

  • Hydrolyzed NHS Ester: As mentioned previously, the NHS ester is prone to hydrolysis.

    • Solution: Ensure your NHS ester is fresh and handled in anhydrous conditions.[2][7]

Data Presentation

To aid in your experimental design and troubleshooting, the following tables summarize key quantitative data for TCO-tetrazine reactions.

Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. This table provides a comparison of second-order rate constants (k₂) for different TCO and tetrazine derivatives.

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~6,000 - 26,000[9]
axial-TCOH-Tz-A10,332[10]
d-TCO3,6-di-(2-pyridyl)-s-tetrazine366,000[11]
s-TCO3,6-di-(2-pyridyl)-s-tetrazine3,300,000[11]
TCO3-methyl-6-phenyl-tetrazine287 (in 25% ACN/PBS)[12]
sTCO-acid3-methyl-6-phenyl-tetrazine23,800 (in 25% ACN/PBS)[12]

Table 2: Stability of TCO and Tetrazine Derivatives

The stability of the reactants is crucial for a successful reaction, especially in biological systems or during long incubation times.

ReagentConditionStability ProfileReference
TCO Derivatives
TCOHigh thiol concentrationsCan isomerize to the unreactive cis-form.[13]
s-TCOHigh thiol concentrationsMore susceptible to isomerization than d-TCO.[11]
d-TCOAqueous solution, blood serum, thiolsGenerally stable.[11]
Tetrazine Derivatives
Dipyridyl-s-tetrazinesAqueous media (PBS, pH 7.4, 37°C)Can be unstable, with significant degradation observed after 12 hours.[14]
Phenyl tetrazinesAqueous media (PBS, pH 7.4, 37°C)More stable than dipyridyl-s-tetrazines, with over 75% remaining after 12 hours.[14]
Alkyl substituted tetrazinesAqueous media (PBS, pH 7.4, 37°C)Exhibit the highest stability.[9]
2-pyridyl-tetrazineFull cell growth medium, 37°CAccelerated degradation compared to DHP-substituted tetrazines.[15]
DHP-substituted tetrazineFull cell growth medium, 37°CExceptional stability.[15]

Experimental Protocols

Here are detailed methodologies for key experiments related to TCO-tetrazine chemistry.

Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

  • Protein Preparation:

    • Dissolve your protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2][8]

    • If your protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[2][8]

  • TCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[4][8]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to your protein solution.[8]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[4][8]

  • Quench Reaction:

    • Stop the labeling reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]

    • Incubate for 5 minutes at room temperature.[4]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[4][8] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the ligation of a TCO-labeled protein with a tetrazine-labeled protein.

  • Preparation of Reactants:

    • Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]

  • Reactant Calculation:

    • Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1:1 molar ratio is a good starting point, but a slight excess of the tetrazine-labeled protein (e.g., 1.5-fold) can improve conjugation efficiency.[1][2]

  • Conjugation Reaction:

    • Mix the calculated volumes of the TCO-labeled and tetrazine-labeled proteins.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature.[2] For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours, or even overnight at 4°C.[2]

  • Purification (Optional):

    • If necessary, the resulting protein-protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[2]

  • Storage:

    • Store the final conjugate at 4°C until further use.[2]

Protocol 3: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

The progress of the TCO-tetrazine reaction can be conveniently monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[1][5]

  • Prepare Stock Solutions:

    • Prepare stock solutions of your tetrazine and TCO reagents in a suitable solvent (e.g., DMSO or DMF).[1]

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of your tetrazine at its λmax (typically 510-550 nm) in the reaction buffer you will be using.[1]

  • Initiate the Reaction:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid and thorough mixing.[1]

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time.[1]

  • Calculate Reaction Rate:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on your experimental setup.[1]

Visualizations

To further clarify the concepts discussed, here are diagrams illustrating key aspects of the TCO-tetrazine reaction.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder Cycloaddition cluster_products Products TCO TCO (trans-cyclooctene) Intermediate Unstable Intermediate TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder (N₂ elimination) N2 N₂ Gas Intermediate->N2

Caption: The reaction mechanism of the TCO-tetrazine ligation.

Troubleshooting_Workflow Start Reaction Not Working? CheckReagents Check Reagent Integrity (Age, Storage) Start->CheckReagents Degraded Reagents Degraded? CheckReagents->Degraded CheckStoichiometry Verify Stoichiometry (Concentrations) IncorrectRatio Incorrect Ratio? CheckStoichiometry->IncorrectRatio CheckConditions Evaluate Reaction Conditions (pH, Temp, Solvent) SuboptimalCond Suboptimal Conditions? CheckConditions->SuboptimalCond ConsiderSterics Assess Steric Hindrance StericIssue Steric Hindrance Likely? ConsiderSterics->StericIssue Degraded->CheckStoichiometry No UseFresh Use Fresh Reagents Degraded->UseFresh Yes IncorrectRatio->CheckConditions No OptimizeRatio Optimize Molar Ratio (e.g., excess Tetrazine) IncorrectRatio->OptimizeRatio Yes SuboptimalCond->ConsiderSterics No OptimizeCond Optimize pH, Temp, or Solvent SuboptimalCond->OptimizeCond Yes UseSpacer Use Longer Spacer (e.g., PEG) StericIssue->UseSpacer Yes Success Reaction Successful StericIssue->Success No UseFresh->Success OptimizeRatio->Success OptimizeCond->Success UseSpacer->Success

Caption: A troubleshooting workflow for an unsuccessful TCO-tetrazine reaction.

Factors_Affecting_Reaction cluster_reagents Reagent Properties cluster_conditions Reaction Conditions cluster_molecular Molecular Context Reaction TCO-Tetrazine Reaction Rate & Yield Reactivity Inherent Reactivity (TCO Strain, Tetrazine Electronics) Reactivity->Reaction Stability Stability (TCO Isomerization, Tetrazine Degradation) Stability->Reaction Purity Purity (Absence of Side-Reactants) Purity->Reaction Stoichiometry Stoichiometry (Molar Ratio) Stoichiometry->Reaction Concentration Concentration Concentration->Reaction pH pH pH->Reaction Temperature Temperature Temperature->Reaction Solvent Solvent Solvent->Reaction StericHindrance Steric Hindrance StericHindrance->Reaction Solubility Solubility Solubility->Reaction

References

Technical Support Center: Improving the In-Vivo Stability of TCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO) linkers. The focus is on addressing common challenges related to in-vivo stability and providing actionable solutions to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of TCO linker instability in vivo?

The principal cause of TCO linker instability in vivo is the isomerization of the reactive trans-cyclooctene to its unreactive cis-cyclooctene (CCO) isomer.[1][2][3] This structural change eliminates the ring strain necessary for the rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine, rendering the linker ineffective for bioorthogonal applications.[3] This isomerization can be catalyzed by endogenous molecules, with studies suggesting that copper-containing proteins may play a role in this deactivation process.[1][2][4][5]

Q2: My TCO-conjugated antibody shows significantly lower reactivity than expected. What are the potential causes?

Beyond in-vivo isomerization, low reactivity can stem from the TCO moiety becoming inaccessible to its tetrazine partner. TCO is hydrophobic and can become "buried" within the hydrophobic pockets of the antibody it is conjugated to.[6][7][8] This masking effect sterically hinders the TCO, preventing the tetrazine from approaching and reacting. This issue is particularly relevant when using standard amine-coupling procedures for conjugation.[7]

Q3: Why do my in-vitro stability results in cell culture media not reflect my in-vivo findings?

Discrepancies often arise because standard cell culture media can create an artificially harsh environment for TCO linkers. Thiamine present in many common media formulations, such as DMEM, can degrade and catalyze the isomerization of TCO to CCO.[9] This leads to a rapid loss of reactivity in vitro that is not representative of the linker's actual stability in vivo, potentially causing researchers to prematurely discard viable TCO compounds.[9]

Q4: What is the direct impact of TCO instability on a pretargeted imaging or therapy experiment?

TCO instability directly compromises the efficacy of pretargeting strategies. As the TCO-conjugated targeting vector (e.g., an antibody) circulates in the body, a portion of the TCO groups may isomerize and become inactive. When the tetrazine-labeled imaging agent or therapeutic is administered, there are fewer available reactive sites at the target. This leads to a weaker signal, resulting in poor tumor uptake, low target-to-background ratios for imaging, and reduced delivery of the therapeutic payload.[1][4]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving TCO linkers and provides recommended solutions.

Problem: Low Yield or Poor Signal in TCO-Tetrazine Ligation In Vivo

Possible Cause 1: TCO Isomerization and Degradation The TCO linker is isomerizing to its inactive cis-form after administration, reducing the number of available reaction sites for the subsequently injected tetrazine probe.

  • Solution: Employ a TCO derivative with enhanced structural stability. Modern TCO designs incorporate features to resist isomerization. Strategies include:

    • Increasing Steric Hindrance: Adding bulky groups to the TCO structure can physically impede the transition to the cis-isomer.[1][2][5]

    • Introducing Conformational Strain: Fusing a second ring to the TCO core, such as in dioxolane-fused TCO (d-TCO), increases both reactivity and stability.[10][11] Axially-linked TCOs have also been shown to be more reactive than their equatorial counterparts.[4]

  • Verification: Perform an in-vivo stability study by injecting the TCO-conjugated molecule into mice, collecting blood samples at various time points, and analyzing the integrity of the TCO linker.[12]

Possible Cause 2: Poor Accessibility of the TCO Moiety The hydrophobic TCO linker is sequestered within the conjugated biomolecule (e.g., an antibody), preventing the tetrazine from accessing it.

  • Solution: Incorporate a hydrophilic spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the biomolecule and the TCO tag.[3][6][13] A PEG linker increases the hydrophilicity of the construct, preventing the TCO from burying itself and ensuring it remains exposed to the aqueous environment and accessible for reaction.[6][7]

  • Verification: Compare the in-vitro reactivity of an antibody directly conjugated to TCO versus one conjugated via a TCO-PEG linker. This can be quantified by reacting the conjugates with a fluorescent tetrazine and measuring the signal.

Problem: In-Vitro Assays Show High TCO Instability, Contradicting In-Vivo Potential

Possible Cause: Artifacts from Cell Culture Media Components Thiamine and its degradation products in cell culture media are known to accelerate the isomerization of TCO to CCO, providing a misleading assessment of the linker's stability.[9]

  • Solution: Modify the in-vitro experimental conditions to better mimic the in-vivo environment.

    • Use fresh plasma or serum for stability assays instead of "aged" plasma or cell culture media.[9]

    • If using cell culture media is necessary, consider custom formulations that are free of thiamine.[9]

    • For DMPK (drug metabolism and pharmacokinetics) studies, the use of CCO surrogates or specific TCO trapping agents can help prevent non-representative isomerization during sample analysis.[9]

  • Verification: Run parallel stability experiments comparing the TCO linker's half-life in standard thiamine-containing media versus thiamine-free media or fresh mouse serum.

Data Presentation and Experimental Protocols

Quantitative Data Summary

Table 1: Comparison of TCO Derivatives: Reactivity and Stability

TCO Derivative Key Structural Feature Second-Order Rate Constant (k₂) with Tetrazine In Vivo Half-Life Reference(s)
Parent TCO Standard trans-cyclooctene ~13,090 M⁻¹s⁻¹ (in PBS) 2.6 days [4][14]
Axially-linked sTCO Increased strain and axial linkage 2.7 x 10⁵ M⁻¹s⁻¹ 6.2 days [1][4]
d-TCO Dioxolane-fused ring 3.66 x 10⁵ M⁻¹s⁻¹ (in water) Stable in blood serum [10][11]

| Highly Reactive sTCO | Strained, optimized for release | 5-fold higher reactivity than parent TCO | Same as parent TCO |[12][15] |

Table 2: Impact of PEG Linkers on TCO-Antibody Conjugate Reactivity

Conjugation Strategy Linker Result Reference(s)
Direct Amine Coupling NHS-TCO A majority of conjugated TCOs were found to be non-reactive. [7]

| Two-Step Bioorthogonal Coupling | Azide-modified antibody + DBCO-PEG-TCO | The hydrophilic PEG linker fully preserved TCO reactivity. |[6][7] |

Key Experimental Protocols

Protocol 1: General Method for Assessing In-Vivo TCO Stability This is a generalized protocol and should be adapted for specific experimental needs.

  • Preparation: Synthesize the TCO-conjugated molecule of interest (e.g., an antibody). If required for tracking, radiolabel the molecule with a long-lived isotope (e.g., Iodine-125).[12]

  • Administration: Administer a defined dose of the TCO-conjugate to a cohort of mice (n=3-5) via intravenous injection.

  • Sample Collection: At designated time points (e.g., 1h, 6h, 24h, 48h, 72h), collect blood samples from the mice.

  • Sample Processing: Process the blood to isolate plasma or serum.

  • Analysis: Analyze the samples using techniques like LC-MS to quantify the amount of intact TCO-conjugate versus isomerized or degraded forms. For radiolabeled conjugates, measure the radioactivity in the blood over time to determine pharmacokinetic parameters and biological half-life.[12]

  • Ex-Vivo Reactivity Check: Brains or other tissues can be harvested, sectioned, and incubated with a radiolabeled tetrazine to autoradiographically confirm that the TCO which has reached the tissue remains reactive.[3]

Protocol 2: General Method for Measuring TCO-Tetrazine Reaction Kinetics This protocol is intended for determining second-order rate constants (k₂).

  • Reagent Preparation: Prepare stock solutions of the TCO derivative and a tetrazine probe (often one with a strong UV-Vis absorbance) in a suitable solvent (e.g., PBS, acetonitrile/water).[16]

  • Instrumentation: Use a stopped-flow spectrophotometer to rapidly mix the two reagents and monitor the reaction.

  • Measurement: Mix equal volumes of the TCO and tetrazine solutions in the stopped-flow instrument. Monitor the decay of the tetrazine's characteristic absorbance (e.g., ~520 nm) over time.[16]

  • Data Analysis: The reaction is monitored under pseudo-first-order conditions (with one reactant in significant excess). By measuring the observed rate constant (k_obs) at several different concentrations of the excess reactant, the second-order rate constant (k₂) can be determined from the slope of the plot of k_obs versus concentration.

Visual Guides and Workflows

TCO Instability Pathway TCO trans-Cyclooctene (TCO) (Reactive) CCO cis-Cyclooctene (CCO) (Unreactive) TCO->CCO Isomerization (e.g., via Cu-proteins in vivo) (e.g., via Thiamine in media)

Caption: Primary degradation pathway for TCO linkers in biological systems.

Workflow for In-Vivo Pretargeting A 1. Inject TCO-Antibody Conjugate B 2. Allow Target Accumulation & Blood Clearance A->B C 3. Inject Radiolabeled Tetrazine B->C D 4. In-Vivo Bioorthogonal Reaction (Click) C->D E 5. Non-invasive Imaging (PET/SPECT) D->E

Caption: Standard experimental workflow for a pretargeted in-vivo imaging study.

Troubleshooting Logic for Low TCO Reactivity Problem Low In-Vivo Reactivity Cause1 Chemical Instability (Isomerization) Problem->Cause1 Cause2 Poor Accessibility (Hydrophobic Masking) Problem->Cause2 Solution1 Solution: Use Structurally Stabilized TCO (e.g., d-TCO, sTCO) Cause1->Solution1 Solution2 Solution: Incorporate Hydrophilic Linker (e.g., PEG spacer) Cause2->Solution2

Caption: Decision tree for diagnosing and solving low TCO reactivity in vivo.

References

TCO-PEG8-TCO light sensitivity and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of TCO-PEG8-TCO, a bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a homobifunctional crosslinking reagent. It consists of two trans-cyclooctene (B1233481) (TCO) groups joined by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. TCO groups are highly reactive towards tetrazine-functionalized molecules via a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1] This reagent is primarily used for intramolecular or intermolecular crosslinking of biomolecules that have been labeled with tetrazines, enabling studies of protein conformation, protein-protein interactions, and the creation of stable bioconjugates.[1]

Q2: What are the main advantages of using TCO-tetrazine chemistry for crosslinking?

A2: The key advantages of TCO-tetrazine ligation include:

  • Exceptional Speed: It is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[2][3]

  • High Specificity: The reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups, ensuring minimal off-target reactions in complex biological systems.[4]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 6-9, room temperature) without the need for potentially toxic catalysts like copper.[4]

  • Stability: The resulting dihydropyridazine (B8628806) bond is stable under physiological conditions.[5]

Q3: Is this compound light sensitive?

A3: While TCO itself is not a fluorescent molecule, it is recommended to protect TCO-containing reagents from light, especially during storage and handling. Some research has indicated that light can be used to induce reactions in certain TCO derivatives.[2] To ensure the stability and reactivity of this compound, it is best practice to store it in the dark and minimize exposure to light during experimental procedures.

Q4: How should I store and handle this compound?

A4: For optimal stability, this compound should be stored at -20°C in a dry, dark environment.[1][5] It is important to prevent moisture condensation by allowing the reagent to warm to room temperature before opening the vial. For experimental use, it is recommended to prepare fresh solutions in an appropriate anhydrous solvent like DMSO or DMF immediately before use, as the TCO moiety can lose reactivity over time.[5][6] Long-term storage of TCO compounds is generally not recommended due to the potential for isomerization to the less reactive cis-cyclooctene (CCO).[7]

Q5: What causes the degradation of this compound and how can I prevent it?

A5: The primary degradation pathway for TCO is isomerization to its less reactive cis-cyclooctene (CCO) form.[8] This isomerization can be catalyzed by substances such as thiols (e.g., DTT, β-mercaptoethanol) and certain components of cell culture media and serum.[8][9] To prevent degradation:

  • Avoid high concentrations of thiol-containing reagents in your reaction buffers.

  • Use fresh, high-quality solvents and buffers.

  • Store the reagent properly at -20°C, protected from light and moisture.[1]

  • Prepare solutions of this compound immediately before use and avoid long-term storage in solution.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no crosslinking observed Inactive this compoundUse a fresh aliquot of the reagent. Ensure it has been stored correctly at -20°C and protected from light and moisture.[1][5]
Inefficient tetrazine labeling of the target molecule(s)Confirm the successful incorporation of the tetrazine moiety using mass spectrometry or a colorimetric assay.[5]
Suboptimal reaction conditionsOptimize the molar ratio of this compound to the tetrazine-labeled molecule(s). For intramolecular crosslinking, use a low protein concentration (1-10 µM) to favor the reaction within a single molecule.[1] Increase the incubation time or temperature if necessary.[5]
Presence of interfering substancesEnsure that the reaction buffer is free from high concentrations of thiols, which can promote the isomerization of TCO to the inactive CCO form.[8]
Formation of high molecular weight aggregates or precipitate Intermolecular crosslinking is favored over intramolecular crosslinkingLower the concentration of the tetrazine-labeled protein to the low micromolar range (1-10 µM).[1] This will decrease the likelihood of collisions between different molecules.
Non-specific aggregation of the crosslinked productConsider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in your reaction and purification buffers to minimize non-specific interactions.[5]
Inconsistent or variable crosslinking results Degradation of this compound in solutionAlways prepare fresh solutions of the crosslinker immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variability in tetrazine labeling efficiencyEnsure consistent and complete labeling of your target molecule(s) with tetrazine before initiating the crosslinking reaction.

Quantitative Data

The stability of the TCO group is a critical factor for successful crosslinking experiments. The following table summarizes key quantitative data regarding the reactivity and stability of TCO compounds.

Parameter Value Notes
Second-Order Rate Constant (TCO-tetrazine ligation) 10³ - 10⁶ M⁻¹s⁻¹The reaction is extremely fast. The exact rate depends on the specific tetrazine and TCO structures and the solvent used.[2][3]
Half-life of TCO in the presence of thiols ~0.6 hoursIn the presence of 0.12 μM 3-mercapto-2-pentanone (B1362483) in phosphate (B84403) buffer.[8]
In vivo half-life of a TCO-conjugated antibody ~0.67 daysIsomerization to the cis-isomer was observed as the primary deactivation pathway.[2]
Stability in Serum ~75% of TCO remained reactive after 24 hours in vivo.Deactivation is primarily due to isomerization to the cis-form, which can be mediated by copper-containing serum proteins.[2]

Experimental Protocols

Protocol: Intramolecular Crosslinking of a Tetrazine-Labeled Protein with this compound

This protocol describes a general method for the intramolecular crosslinking of a protein that has been site-specifically labeled with two tetrazine moieties.

Materials:

  • Purified protein containing two tetrazine labels in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Quenching reagent (e.g., a small molecule containing a tetrazine).

  • SDS-PAGE analysis reagents.

  • Mass spectrometer for analysis.

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be used immediately.

  • Intramolecular Crosslinking Reaction:

    • Dilute the tetrazine-labeled protein to a final concentration of 1-10 µM in the reaction buffer. A low protein concentration is crucial to favor intramolecular crosslinking over intermolecular crosslinking.[1]

    • Add the this compound stock solution to the protein solution to achieve a desired molar ratio (e.g., 1:1, 1:1.5, or 1:2 protein to crosslinker). Optimization of this ratio may be required.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

  • Quenching the Reaction (Optional):

    • To consume any unreacted TCO groups, a small molecule containing a tetrazine can be added in excess. Incubate for an additional 30 minutes.

  • Analysis of Crosslinking:

    • SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE. Intramolecularly crosslinked proteins may exhibit a slightly faster migration compared to the non-crosslinked protein due to a more compact structure.

    • Mass Spectrometry Analysis: For detailed characterization, the crosslinked protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the crosslinked peptide fragments.

Visualizations

experimental_workflow Experimental Workflow for Intramolecular Crosslinking cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis protein_prep Prepare Tetrazine-Labeled Protein (1-10 µM) mix Mix Protein and this compound protein_prep->mix tco_prep Prepare Fresh this compound Stock Solution (10 mM in DMSO) tco_prep->mix incubate Incubate 1-2 hours at Room Temperature (Protect from Light) mix->incubate quench Optional: Quench with excess Tetrazine incubate->quench sds_page SDS-PAGE Analysis quench->sds_page ms_analysis Mass Spectrometry (LC-MS/MS) quench->ms_analysis troubleshooting_logic Troubleshooting Logic for Low Crosslinking cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_solutions Solutions start Low or No Crosslinking Product check_tco Is this compound fresh and stored properly? start->check_tco check_tetrazine Is Tetrazine labeling confirmed? start->check_tetrazine check_concentration Is protein concentration low enough (1-10 µM)? start->check_concentration check_ratio Is molar ratio optimized? start->check_ratio check_time_temp Is incubation time/ temperature sufficient? start->check_time_temp solution_tco Use fresh this compound check_tco->solution_tco No solution_tetrazine Verify tetrazine labeling via Mass Spec check_tetrazine->solution_tetrazine No solution_concentration Decrease protein concentration check_concentration->solution_concentration No solution_ratio Titrate molar ratio of crosslinker check_ratio->solution_ratio No solution_time_temp Increase incubation time or temperature check_time_temp->solution_time_temp No

References

Technical Support Center: Troubleshooting Premature TCO Linker Cleavage in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges with trans-cyclooctene (B1233481) (TCO) linker stability in plasma. This resource is designed for researchers, scientists, and drug development professionals encountering premature cleavage of TCO linkers in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the premature cleavage or deactivation of TCO linkers in plasma?

A1: Premature loss of TCO linker functionality in plasma is primarily due to two phenomena:

  • Isomerization: The highly reactive trans-conformation of the cyclooctene (B146475) ring can isomerize to the unreactive cis-isomer. This process is often catalyzed by components in plasma, such as thiols and copper-containing serum proteins.[1][2] This deactivation does not release the payload but renders the linker incapable of reacting with its tetrazine partner.

  • Enzymatic or Chemical Cleavage: The linker connecting the TCO moiety to the payload can be susceptible to hydrolysis by plasma enzymes, particularly esterases, or by chemical hydrolysis.[3][4][5] This results in the unintended release of the payload. The stability of the linker depends heavily on its chemical nature (e.g., ester, carbamate (B1207046), or ether).[3]

Q2: My TCO-conjugated molecule is losing its reactivity in plasma, but I am not detecting any released payload. What is the likely cause?

A2: The most probable cause is the isomerization of the TCO ring from its reactive trans-conformation to the non-reactive cis-conformation.[1][2] This can be particularly prevalent with highly strained and reactive TCO variants. Some studies have shown that within hours in mouse serum, TCO can almost completely convert to its cis-isomer.[1]

Q3: Are certain types of TCO linkers more prone to premature cleavage in plasma?

A3: Yes, the chemical bond used in the linker significantly impacts its stability. For instance:

  • Esters: TCO-ester linkers can be highly susceptible to rapid degradation by plasma esterases.[3]

  • Carbonates: These linkers also tend to show limited stability in serum.[3]

  • Carbamates: The stability of carbamate linkers can vary. While generally more stable than esters, some carbamate linkers can still be cleaved, particularly in murine plasma which has high carboxylesterase activity.[5][6]

  • Ethers: Ether linkages are generally more stable and less prone to enzymatic cleavage compared to esters and carbonates.[3]

Q4: How does steric hindrance affect the stability of my TCO linker?

A4: Increasing steric hindrance around the TCO ring or the cleavable bond can enhance stability. A more sterically hindered environment can protect the TCO from interactions with serum proteins that may catalyze isomerization.[7] Similarly, steric hindrance near an ester or carbamate bond can shield it from enzymatic cleavage.[3][8]

Troubleshooting Guides

Problem: Significant payload release is observed after incubating my TCO-linked conjugate in plasma.

Potential Cause Troubleshooting/Diagnostic Steps Recommended Solutions
Enzymatic Cleavage of the Linker 1. In Vitro Plasma Stability Assay: Incubate the conjugate in plasma from different species (e.g., human, mouse, rat) and quantify payload release over time using LC-MS.[4][5] 2. Enzyme Inhibition Assay: Perform the plasma stability assay in the presence of a broad-spectrum esterase inhibitor to see if cleavage is reduced.1. Linker Modification: Switch to a more stable linker chemistry, such as an ether-based linker. 2. Increase Steric Hindrance: Introduce bulky groups near the cleavage site to shield it from enzymes.[3][8] 3. Incorporate a PEG Spacer: Adding a hydrophilic PEG linker can sometimes shield the cleavable moiety.
Chemical Instability of the Linker 1. Buffer Stability Test: Incubate the conjugate in a buffer at physiological pH (7.4) and 37°C without plasma to assess for non-enzymatic hydrolysis.1. Redesign the Linker: Choose a linker with greater intrinsic chemical stability under physiological conditions.

Problem: The TCO-linked conjugate shows reduced or no reactivity with tetrazine after plasma incubation.

Potential Cause Troubleshooting/Diagnostic Steps Recommended Solutions
Isomerization of TCO to CCO 1. Ex Vivo Reactivity Assay: Incubate the TCO-conjugate in plasma for various durations. At each time point, add an excess of a tetrazine-fluorophore probe and quantify the resulting fluorescence to measure the amount of active TCO remaining. 2. NMR Analysis: For smaller molecule conjugates, it may be possible to incubate in plasma, extract the compound, and use NMR to detect the presence of the cis-isomer.1. Use a More Stable TCO Derivative: Consider using TCO derivatives designed for improved stability, such as those with increased steric shielding.[7] 2. Complexation: For storage and some applications, TCO reagents can be stabilized as silver(I) metal complexes.[1] 3. Radical Inhibitors: The inclusion of radical inhibitors like Trolox can sometimes suppress thiol-promoted isomerization.[1]
Hydrophobic Interactions/Masking 1. PEGylation: If the TCO is conjugated to a large biomolecule like an antibody, it may be masked through hydrophobic interactions.1. Introduce a Hydrophilic Linker: Conjugate the TCO moiety via a hydrophilic PEG linker to improve its solvent exposure and reactivity.[2]

Quantitative Data Summary

The stability of TCO linkers is often evaluated by their half-life (t½) in plasma or the percentage of intact conjugate remaining after a specific incubation period.

Table 1: Comparative Stability of Different Linker Chemistries in Plasma/Serum

Linker TypeModel SystemMediumIncubation TimeStability (% Intact or Observation)Reference
rTCO-Ester-Serum5 hours~4-13%[3]
rTCO-Carbonate-Serum5 hours0%[3]
TCO-Ester (Sterically Hindered)Ketoprofen Prodrug10% Plasma24 hours95%[3]
Silyl ether-based CarbamateMMAEHuman Plasma> 7 daysStable[5]
Hydrazine CarbamateMMAEHuman Plasma2 daysStable[5]
CarbonateMMAEHuman Plasma36 hourst½ = 36 hours[5]

Table 2: In Vivo Stability of TCO Moieties

TCO ConjugateAnimal ModelMeasurementIn Vivo Half-life of Active TCOReference
Antibody-sTCOMiceEx vivo reaction with radiolabeled tetrazine0.67 days[9]
Antibody-TCO (Shielded)MiceEx vivo reaction with radiolabeled tetrazine~5.5 days[7]
Antibody-sTCO (Shielded)MiceEx vivo reaction with radiolabeled tetrazine5.6 days[9]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment by LC-MS

Objective: To quantify the premature release of a payload from a TCO-linker conjugate in plasma.

Methodology:

  • Preparation: Prepare a stock solution of the TCO-conjugate (e.g., 1 mg/mL) in an appropriate buffer like PBS.

  • Incubation: Add the TCO-conjugate stock solution to fresh human or mouse plasma to a final concentration (e.g., 10-100 µg/mL).

  • Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Quenching & Protein Precipitation: Immediately add 3-4 volumes of cold acetonitrile (B52724) to the aliquot to stop enzymatic reactions and precipitate plasma proteins.

  • Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the released payload. The percentage of released payload can be calculated against the initial total amount of conjugated payload.[4]

Protocol 2: Assessing TCO Isomerization via a Tetrazine Reaction Assay

Objective: To determine the loss of TCO reactivity over time in plasma, indicative of isomerization.

Methodology:

  • Incubation: Incubate the TCO-conjugated molecule in plasma at 37°C as described in Protocol 1.

  • Sampling: At various time points, take aliquots of the plasma-conjugate mixture.

  • Ex Vivo Reaction: Add an excess of a tetrazine-functionalized reporter molecule (e.g., a fluorescent tetrazine) to each aliquot. Allow the reaction to proceed to completion (the time required will depend on the kinetics of your specific TCO-tetrazine pair).

  • Quantification: Measure the signal from the reporter (e.g., fluorescence). The signal intensity will be proportional to the amount of reactive trans-cyclooctene remaining at that time point.

  • Analysis: Plot the signal as a percentage of the signal at T=0 to determine the deactivation half-life of the TCO moiety.[7]

Visualizations

G cluster_0 Troubleshooting Premature Payload Release Start Premature Payload Release Observed in Plasma Q1 Is the release species-dependent (e.g., higher in mouse vs. human plasma)? Start->Q1 A1_Yes Likely Enzymatic Cleavage (Esterases) Q1->A1_Yes Yes A1_No Possible Chemical Hydrolysis Q1->A1_No No Sol1 Solution: - Use more stable linker (ether) - Increase steric hindrance A1_Yes->Sol1 Sol2 Solution: - Redesign linker for higher chemical stability A1_No->Sol2

Caption: Troubleshooting logic for premature payload release.

G cluster_1 TCO Instability Pathways in Plasma TCO_Payload Active TCO-Linker-Payload Isomerized Inactive cis-Isomer (No Payload Release) TCO_Payload->Isomerized Isomerization Cleaved Cleaved Linker + Free Payload TCO_Payload->Cleaved Enzymatic/Chemical Cleavage Plasma Plasma Components (Thiols, Copper Proteins, Esterases) Plasma->Isomerized Plasma->Cleaved

Caption: Major pathways of TCO linker instability in plasma.

G cluster_2 Experimental Workflow: Plasma Stability Assay Step1 1. Incubate TCO-conjugate in plasma at 37°C Step2 2. Withdraw aliquots at various time points Step1->Step2 Step3 3. Quench & Precipitate Proteins (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge to remove proteins Step3->Step4 Step5 5. Analyze Supernatant by LC-MS/MS Step4->Step5 Result Quantify Free Payload Step5->Result

Caption: Workflow for assessing linker stability in plasma.

References

Minimizing non-specific binding with TCO-PEG8-TCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding when using TCO-PEG8-TCO in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional crosslinker. It consists of two trans-cyclooctene (B1233481) (TCO) groups connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO groups are highly reactive towards tetrazine-modified molecules in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition.[1][2] This reaction is very fast and specific, allowing for the efficient conjugation of molecules in complex biological environments.[1] The PEG8 linker is hydrophilic and flexible, which helps to improve the solubility of the conjugate and reduce steric hindrance.[3][4]

Q2: Why is the PEG8 linker important for minimizing non-specific binding?

Polyethylene glycol (PEG) is well-known for its ability to reduce non-specific protein adsorption.[5][6] The PEG chain creates a hydrophilic cloud around the conjugated molecule, which can help to prevent it from sticking to surfaces and other proteins.[7] This "stealth" property is crucial for reducing background signal in sensitive assays.[8] The PEG8 length provides a good balance of hydrophilicity and size to effectively shield the conjugated molecule without being excessively large, which could potentially interfere with its function.

Q3: What are the main causes of non-specific binding in experiments using this compound?

Non-specific binding can arise from several factors:

  • Hydrophobic interactions: The conjugated molecule itself might have hydrophobic patches that can interact non-specifically with surfaces or other proteins.[9]

  • Electrostatic interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules.

  • Insufficient blocking: If the surfaces in your assay (e.g., microplate wells, beads) are not adequately blocked, the this compound conjugate can adhere to them.

  • Aggregation: The this compound conjugate or the target molecule may form aggregates, which can lead to high background signals.

  • Low purity of reagents: Impurities in the this compound or the conjugated molecule can contribute to non-specific binding.

Troubleshooting Guide: High Non-Specific Binding

This guide addresses common issues of high non-specific binding encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High background signal in all wells/samples Inadequate blocking of surfaces.Optimize blocking conditions. Try different blocking agents (e.g., Bovine Serum Albumin (BSA), casein, commercial blocking buffers). Increase the concentration of the blocking agent or the incubation time.
Non-specific binding of the this compound conjugate to the surface.Include a non-ionic detergent (e.g., 0.05% Tween-20) in your washing buffers to reduce hydrophobic interactions.[9]
Aggregation of the this compound conjugate.Centrifuge the conjugate solution before use to pellet any aggregates. Prepare fresh conjugate for each experiment.
High background in negative control samples The detection reagent is binding non-specifically.Ensure the detection reagent is specific for the target. Run a control with the detection reagent alone to check for non-specific binding.
Cross-reactivity of antibodies or other reagents.Use highly cross-adsorbed secondary antibodies. Validate the specificity of all reagents.
Inconsistent background signal across replicates Improper washing steps.Increase the number and rigor of washing steps. Ensure complete removal of wash buffer between steps.
Uneven coating of blocking agent.Ensure the entire surface is in contact with the blocking buffer during incubation.

Experimental Protocols

Protocol: Pre-targeting Assay with TCO-Modified Antibody and Tetrazine-Fluorophore

This protocol describes a typical pre-targeting workflow where minimizing non-specific binding is critical for achieving a high signal-to-noise ratio.

1. Preparation of TCO-Labeled Antibody:

  • Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10]

  • Prepare a 10-20 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[10]

  • Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[10]

  • Incubate for 30-60 minutes at room temperature.[10]

  • (Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM.[10]

  • Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column.[10]

2. Cell Labeling and Washing:

  • Incubate cells with the TCO-labeled antibody (e.g., 10-100 nM) for 30-60 minutes at 37°C.[10]

  • Wash the cells three times with pre-warmed imaging medium containing 0.05% Tween-20 to remove unbound antibody.

3. Ligation with Tetrazine-Fluorophore and Imaging:

  • Prepare a 1-5 µM solution of the tetrazine-fluorophore in imaging medium.

  • Add the tetrazine-fluorophore solution to the cells.

  • Immediately begin imaging using a fluorescence microscope with the appropriate filter set.[10]

Controls to Assess Non-Specific Binding:

  • Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the fluorescent probe.[10]

  • TCO-labeled Cells (no tetrazine-fluorophore): To determine the background fluorescence from the TCO-modified cells.[10]

  • Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[10]

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Pre-targeting cluster_step3 Step 3: Ligation & Detection Antibody Antibody TCO_Ab TCO-Labeled Antibody Antibody->TCO_Ab + TCO-PEG8-NHS Ester TCO_NHS TCO-PEG8-NHS Ester TCO_NHS->TCO_Ab Purification Purification TCO_Ab->Purification Cells Target Cells Purification->Cells Incubate Labeled_Cells TCO-Labeled Cells Cells->Labeled_Cells Wash1 Wash Labeled_Cells->Wash1 Final_Cells Labeled Cells for Imaging Wash1->Final_Cells + Tetrazine-Fluorophore Tetrazine Tetrazine-Fluorophore Tetrazine->Final_Cells Imaging Fluorescence Imaging Final_Cells->Imaging

Caption: Experimental workflow for a pre-targeting assay.

non_specific_binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding cluster_solution Minimizing Non-Specific Binding TCO_Ab TCO-Labeled Antibody Target Cell Surface Antigen TCO_Ab->Target Binds specifically TCO_Ab2 TCO-Labeled Antibody Surface Unblocked Surface TCO_Ab2->Surface Adheres non-specifically Other_Protein Other Cellular Protein TCO_Ab2->Other_Protein Binds non-specifically Blocked_Surface Blocked Surface TCO_Ab3 TCO-Labeled Antibody TCO_Ab3->Blocked_Surface Binding prevented

Caption: Specific vs. non-specific binding of a TCO-labeled antibody.

References

Technical Support Center: TCO-PEG8-TCO Conjugates LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-PEG8-TCO conjugates in LC-MS applications.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound conjugates.

Issue: No Peak or Very Low Signal Intensity

  • Question: I am not observing any peak for my this compound conjugate, or the signal is extremely weak. What are the possible causes and solutions?

  • Answer: The absence or weakness of a peak can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] A systematic approach is crucial for identifying the root cause.

    • Sample-Related Issues:

      • Low Concentration: The concentration of the conjugate may be below the instrument's limit of detection.[3][4]

        • Solution: Prepare a fresh, more concentrated sample.[3] If possible, perform a quick concentration check using a different method (e.g., UV-Vis if applicable).

      • Degradation: this compound conjugates can degrade, especially if not stored properly.

        • Solution: Prepare a fresh sample from a new stock of the conjugate.[4] Ensure proper storage conditions (e.g., -20°C, protected from light and moisture) for your reagents.[5]

      • Adsorption: The analyte might be adsorbing to the surfaces of vials or tubing.[3]

        • Solution: Use low-adsorption vials (e.g., silanized glass or polypropylene) and consider adding a small amount of an organic solvent to your sample diluent to reduce adsorption.

    • LC Method Issues:

      • Inappropriate Mobile Phase: The mobile phase composition may not be suitable for eluting the this compound conjugate.[1][3] PEGylated compounds can be challenging to retain on standard reversed-phase columns.

        • Solution: Try a different gradient with a higher organic solvent percentage. For highly polar compounds, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[3] Ensure mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are present to aid ionization.[6]

      • Incorrect Flow Rate: An improper flow rate can affect chromatography and detection.[1]

        • Solution: Verify that the flow rate is set correctly in your method and that the pump is delivering the expected flow.[1]

    • MS Detector Issues:

      • Incorrect Ionization Mode: The mass spectrometer might be set to the wrong polarity (positive vs. negative ion mode).[3]

        • Solution: this compound conjugates are typically analyzed in positive ion mode due to the formation of protonated molecules and adducts.[7] Verify your MS settings and try acquiring in both positive and negative modes if unsure.[3]

      • Source Contamination: A dirty ion source can significantly suppress the signal.[3]

        • Solution: Clean the ion source according to the manufacturer's recommendations.[3][8]

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram shows tailing, fronting, or split peaks for the this compound conjugate. How can I improve the peak shape?

  • Answer: Poor peak shape can be caused by a variety of chemical and physical factors within the LC system.[6][9]

    • Peak Tailing: This is often observed with polar or basic compounds and can be due to secondary interactions with the column material.[6]

      • Solution:

        • Acidify the Mobile Phase: Add a small amount of formic acid (e.g., 0.1%) to both mobile phases (A and B).[6] This can protonate residual silanols on the column, reducing secondary interactions.

        • Use a Buffer: Incorporate a buffer like ammonium formate into your mobile phases to maintain a consistent pH.[6]

        • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants.[6] If the problem persists, the column may need to be replaced.[9][10]

    • Peak Fronting: This can occur due to column overload or issues with sample solubility.[6]

      • Solution:

        • Dilute the Sample: Inject a lower concentration of your sample to avoid overloading the column.[6]

        • Ensure Sample Solubility: Make sure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase.[6][10] Injecting in a solvent much stronger than the mobile phase can cause peak distortion.[1]

    • Split or Shouldered Peaks: This may indicate a problem with the column or co-elution of different species.[2][6]

      • Solution:

        • Check for Column Voids: A void in the column packing can lead to a split peak.[6] This usually requires column replacement.

        • Investigate Co-elution: PEGylated compounds can be heterogeneous.[7][11] You might be observing different PEG chain lengths or isomers. Try optimizing your gradient for better separation.

        • Rule out System Issues: A partially blocked injector or tubing can also cause peak splitting.[10]

Issue: Unexpected Mass Observed

  • Question: I am observing a mass that does not correspond to the expected molecular weight of my this compound conjugate. What could be the reason?

  • Answer: It is common to observe masses other than the protonated molecule ([M+H]+) in electrospray ionization (ESI) mass spectrometry, especially with PEGylated compounds.[7][12][13]

    • Adduct Formation: PEGylated molecules readily form adducts with various ions present in the mobile phase or from the sample matrix.[12][13][14]

      • Common Adducts: Look for sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+) adducts.[4][13]

      • Solution: The presence of these adducts is often unavoidable. To promote the formation of the protonated molecule, you can add a source of protons, such as formic acid, to your mobile phase.[13] Using high-purity solvents and additives can minimize sodium and potassium adducts.[15]

    • Multiple Charging: Larger molecules like this compound conjugates can carry multiple charges (e.g., [M+2H]2+, [M+H+Na]2+). This will result in peaks at lower m/z values.

      • Solution: Deconvolution software can be used to determine the neutral mass from the multiply charged species.[7][16] Post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the mass spectrum by reducing the number of charge states.[7][17]

    • Fragmentation: The molecule might be fragmenting in the ion source.

      • Solution: Reduce the in-source fragmentation energy (e.g., fragmentor voltage, cone voltage) to minimize unwanted fragmentation.[11]

    • Impurities: The observed mass could be from an impurity in your sample.

      • Solution: Review the synthesis and purification of your conjugate. If possible, use a high-resolution mass spectrometer to obtain an accurate mass and predict the elemental composition of the unknown peak.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected mass of a this compound conjugate?

    • A1: The exact mass will depend on the specific TCO and PEG8 linkers used. It is crucial to calculate the theoretical monoisotopic mass of your specific conjugate to accurately identify it in the mass spectrum.

  • Q2: What type of LC column is best suited for this compound analysis?

    • A2: A C18 reversed-phase column is a good starting point. However, due to the polar nature of the PEG chain, you may need to use a gradient with a high percentage of organic solvent. For very polar conjugates, a HILIC column might provide better retention and separation.

  • Q3: What are the typical mobile phases and additives used for this analysis?

    • A3: A common mobile phase system is water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[6] Ammonium formate can also be used as a buffer.[6] These additives help to improve peak shape and ionization efficiency.

  • Q4: How can I confirm the identity of my this compound conjugate?

    • A4: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm its structure by analyzing the resulting fragment ions.[11]

  • Q5: My this compound is part of a larger bioconjugate. How does this affect the analysis?

    • A5: When conjugated to a larger molecule like a protein or antibody, the analysis becomes more complex due to the increased size and heterogeneity of the bioconjugate.[11][16][18] Intact mass analysis using deconvolution software is often required to determine the average number of conjugates per molecule.[16] Peptide mapping, where the bioconjugate is digested and the resulting peptides are analyzed, can be used to identify the specific sites of conjugation.[16]

Quantitative Data Summary

The following table summarizes common adducts observed in ESI-MS and their corresponding mass shifts, which can be helpful in identifying your this compound conjugate.

Adduct IonChargeMass Shift (Da)Common Sources
Proton ([M+H]+)+1+1.0073Mobile phase additives (e.g., formic acid)
Sodium ([M+Na]+)+1+22.9892Glassware, mobile phase impurities, sample matrix
Ammonium ([M+NH4]+)+1+18.0338Mobile phase additives (e.g., ammonium formate)
Potassium ([M+K]+)+1+38.9632Glassware, mobile phase impurities, sample matrix

Experimental Protocols

Protocol 1: General LC-MS Analysis of this compound Conjugate

  • Sample Preparation:

    • Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm filter if any particulates are visible.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Fragmentor Voltage: 150 V.

    • Scan Range: m/z 100 - 2000.

Note: These are starting conditions and may require optimization for your specific instrument and conjugate.

Visualizations

Troubleshooting_Workflow start Start: No/Low Peak check_sample Check Sample (Concentration, Degradation) start->check_sample sample_ok Sample OK? check_sample->sample_ok check_lc Check LC Method (Mobile Phase, Gradient) lc_ok LC Method OK? check_lc->lc_ok check_ms Check MS Settings (Ionization Mode, Source) ms_ok MS Settings OK? check_ms->ms_ok sample_ok->check_lc Yes prepare_new Prepare New Sample sample_ok->prepare_new No lc_ok->check_ms Yes optimize_lc Optimize LC Method lc_ok->optimize_lc No optimize_ms Optimize MS Settings ms_ok->optimize_ms No end_bad Consult Expert ms_ok->end_bad Yes, Still No Peak prepare_new->check_sample end_good Problem Solved optimize_lc->check_lc optimize_ms->check_ms

Caption: Troubleshooting workflow for no/low peak detection.

LCMS_Analysis_Workflow sample_prep Sample Preparation (Dissolve & Dilute) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS Detection (Scan m/z) esi_ionization->ms_detection data_analysis Data Analysis (Identify Adducts) ms_detection->data_analysis

References

Validation & Comparative

A Comparative Guide to the Validation of TCO-PEG8-TCO Conjugation by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient crosslinking of biomolecules is paramount for creating novel therapeutics, diagnostics, and research tools. The TCO-PEG8-TCO linker, which utilizes the rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), offers a powerful solution for these applications.[1][2] This guide provides a comprehensive comparison of TCO-tetrazine chemistry with other common bioconjugation methods and presents a detailed protocol for the validation of this compound conjugation using Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Bioconjugation Chemistries

The choice of conjugation chemistry is critical for the efficiency, specificity, and stability of the resulting bioconjugate. The TCO-tetrazine ligation stands out for its exceptionally fast reaction kinetics and its ability to proceed in complex biological media without the need for catalysts.[3][4] The following table provides a comparison of key performance metrics for common bioconjugation reactions.

Chemistry Reactive Groups Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Potential Limitations
TCO-Tetrazine (IEDDA) trans-cyclooctene + Tetrazine~10³ - 10⁶[5]Extremely fast, bioorthogonal, catalyst-free.[4]Requires pre-modification of molecules with TCO and tetrazine groups.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + Azide~10⁻¹ - 10¹Copper-free click chemistry, bioorthogonal.Slower reaction rates compared to TCO-tetrazine.
Maleimide-Thiol Maleimide + Thiol (e.g., Cysteine)~10² - 10³[6]High reactivity and specificity for thiols.Potential for retro-Michael addition (instability), reaction with other nucleophiles.[6][7]
NHS Ester-Amine N-hydroxysuccinimide Ester + Amine (e.g., Lysine)~10¹ - 10²[6]Well-established chemistry, reacts with primary amines.NHS esters can be susceptible to hydrolysis, potential for multiple conjugations on a single protein.

Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for validating a this compound crosslink and a comparison of different bioconjugation chemistries.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis LC-MS Analysis A Prepare Tetrazine-labeled Molecule A in PBS D Mix Molecules A, B, and this compound A->D B Prepare Tetrazine-labeled Molecule B in PBS B->D C Dissolve this compound in DMSO C->D E Incubate at Room Temp (30-60 min) D->E F Inject sample onto Reversed-Phase LC Column E->F G Separate Conjugate from Unreacted Species F->G H Analyze by ESI-MS G->H I Deconvolute Mass Spectrum H->I J Confirm Mass of Crosslinked Product I->J

Workflow for LC-MS validation of this compound conjugation.

comparison_diagram cluster_click Bioorthogonal Click Chemistry cluster_traditional Traditional Bioconjugation TCO TCO-Tetrazine (IEDDA) SPAAC SPAAC TCO->SPAAC Catalyst-Free Maleimide Maleimide-Thiol TCO->Maleimide Faster Kinetics TCO_adv Advantage: Very Fast Reaction TCO->TCO_adv NHS NHS Ester-Amine SPAAC->NHS More Specific SPAAC_adv Advantage: Copper-Free SPAAC->SPAAC_adv Maleimide->NHS Thiol-Specific Maleimide_lim Limitation: Potential Instability Maleimide->Maleimide_lim NHS_lim Limitation: Hydrolysis Risk NHS->NHS_lim

Comparison of bioconjugation chemistries.

Detailed Experimental Protocol: Validation of this compound Conjugation

This protocol provides a general guideline for the crosslinking of two tetrazine-functionalized proteins (Protein A and Protein B) with this compound and subsequent validation by LC-MS.

Materials:

  • Tetrazine-labeled Protein A (in PBS, pH 7.4)

  • Tetrazine-labeled Protein B (in PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • LC-MS system with a reversed-phase column (e.g., C4 or C8)

  • Deconvolution software for mass spectrometry data analysis

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Tetrazine-labeled Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine Tetrazine-labeled Protein A and Tetrazine-labeled Protein B in a 1:1 molar ratio.

    • Add the this compound stock solution to the protein mixture. A 1.5 to 2-fold molar excess of the this compound linker over the total protein amount is recommended to ensure efficient crosslinking.

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.[5]

  • Sample Preparation for LC-MS:

    • After incubation, the reaction mixture can be directly analyzed or purified to remove excess linker. For initial validation, direct analysis is often sufficient.

    • If necessary, dilute the sample with an appropriate buffer (e.g., 0.1% formic acid in water) to a final concentration suitable for your LC-MS system (typically 0.1-1 mg/mL).

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a reversed-phase column to separate the crosslinked product from unreacted proteins and excess linker.[7] A typical gradient might be from 95% Solvent A (e.g., water with 0.1% formic acid) to 95% Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid) over 20-30 minutes.

    • Acquire the mass spectrum of the eluting peaks using an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a deconvolution algorithm to convert the charge state distribution into a zero-charge mass spectrum.[8]

    • Identify the molecular weights of the species present in the sample.

    • A successful conjugation will be confirmed by the presence of a new peak with a molecular weight corresponding to the sum of Protein A, Protein B, and the this compound linker, minus the mass of N₂ released during the reaction.

Expected Outcome:

The deconvoluted mass spectrum should show a clear peak corresponding to the theoretical mass of the crosslinked product (MW of Protein A + MW of Protein B + MW of this compound - 28 Da). Peaks for any unreacted Protein A and Protein B may also be present. The relative abundance of the product peak can be used to estimate the conjugation efficiency. High-resolution mass spectrometry can provide definitive confirmation of the conjugated species.[7]

References

A Head-to-Head Comparison of TCO and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical determinant of experimental success. This guide provides a comprehensive, data-driven comparison of two leading classes of linkers employed in copper-free click chemistry: trans-cyclooctene (B1233481) (TCO) and dibenzocyclooctyne (DBCO) linkers, with a focus on PEGylated derivatives such as TCO-PEG8-TCO.

This guide will delve into the core aspects of jejich respective chemistries, reaction kinetics, stability, and hydrophilicity. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts, we aim to provide an objective resource to inform your selection of the optimal linker for your specific application, be it in live-cell imaging, antibody-drug conjugate (ADC) development, or proteomics.

At a Glance: Key Differences

FeatureTCO (trans-cyclooctene) LinkersDBCO (Dibenzocyclooctyne) Linkers
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.Strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide (B81097) partner.
Reaction Speed Exceptionally fast, with second-order rate constants typically in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][2]Fast, but generally slower than TCO-tetrazine reactions, with second-order rate constants typically in the range of 0.1 to 1.0 M⁻¹s⁻¹.
Reaction Partners TetrazinesAzides
Stability Can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, a process that can be influenced by factors like exposure to light and the presence of thiols.[3][4]The bulky, aromatic structure can contribute to higher lipophilicity, which may lead to aggregation. Some studies suggest lower stability in the presence of thiols like glutathione (B108866) (GSH) compared to other linkers like BCN.[3][5]
Hydrophilicity The inherent hydrophobicity of the TCO group can be mitigated by the incorporation of hydrophilic linkers like polyethylene (B3416737) glycol (PEG).[6][7]The DBCO core is hydrophobic. PEGylation is commonly used to increase aqueous solubility and reduce aggregation.[8][9]

Deeper Dive: A Quantitative and Qualitative Comparison

Reaction Chemistry and Kinetics

The fundamental difference between TCO and DBCO linkers lies in their bioorthogonal reaction partners and the underlying cycloaddition chemistry. TCO linkers react with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction, which is renowned for its extraordinary speed.[2][10] This reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[10]

DBCO linkers, on the other hand, react with azides through a strain-promoted alkyne-azide cycloaddition (SPAAC). While still a highly efficient and bioorthogonal reaction, the kinetics of SPAAC are generally slower than the TCO-tetrazine ligation.[3]

The practical implication of this difference in reaction speed is significant. The extremely fast kinetics of the TCO-tetrazine reaction allow for efficient conjugation at very low concentrations of reactants, which is particularly advantageous for in vivo applications or when dealing with precious biomolecules.[1][10]

Table 1: Comparative Reaction Kinetics

ReactionSecond-Order Rate Constant (k₂)Conditions
TCO-tetrazine ligation10³ - 10⁶ M⁻¹s⁻¹[1][2]Aqueous buffer (e.g., PBS), room temperature or 37°C[10][11]
DBCO-azide (SPAAC)~0.1 - 2.1 M⁻¹s⁻¹[11]Aqueous buffer (e.g., PBS), room temperature or 37°C[11]
TCO-azide (cross-reactivity)~0.006 M⁻¹s⁻¹[11]PBS, pH 7.4, 37°C[11]

As the data in Table 1 clearly indicates, the TCO-tetrazine reaction is several orders of magnitude faster than the DBCO-azide reaction. Notably, the cross-reactivity between TCO and azides is extremely slow, highlighting the mutual orthogonality of these two click chemistry systems when used in the same biological environment.[11]

cluster_0 TCO-Tetrazine Ligation (iEDDA) cluster_1 DBCO-Azide Ligation (SPAAC) TCO TCO-Biomolecule TCO_Tetrazine_Product Stable Conjugate (Dihydropyridazine) TCO->TCO_Tetrazine_Product k ~10³-10⁶ M⁻¹s⁻¹ Tetrazine Tetrazine-Probe Tetrazine->TCO_Tetrazine_Product N2 + N₂ DBCO DBCO-Biomolecule DBCO_Azide_Product Stable Conjugate (Triazole) DBCO->DBCO_Azide_Product k ~0.1-2.1 M⁻¹s⁻¹ Azide Azide-Probe Azide->DBCO_Azide_Product start Start: Antibody in Storage Buffer buffer_exchange Buffer Exchange (e.g., into PBS pH 7.4-8.5) start->buffer_exchange adjust_conc Adjust Antibody Concentration (1-10 mg/mL) buffer_exchange->adjust_conc add_linker Add TCO-PEG8-NHS or DBCO-PEG8-NHS Ester adjust_conc->add_linker incubate_activation Incubate (30-60 min, RT) add_linker->incubate_activation purify_activated_ab Purify Activated Antibody (e.g., Desalting Column) incubate_activation->purify_activated_ab add_partner Add Reaction Partner (Tetrazine for TCO, Azide for DBCO) purify_activated_ab->add_partner incubate_conjugation Incubate (minutes to hours) add_partner->incubate_conjugation purify_conjugate Purify Final Conjugate (e.g., SEC) incubate_conjugation->purify_conjugate end End: Purified Bioconjugate purify_conjugate->end

References

A Head-to-Head Comparison of TCO-PEG8-TCO and Other Click Chemistry Linkers for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker for in vivo applications is critical to the success of their studies. The ideal linker must be biocompatible, stable in complex biological environments, and exhibit rapid and specific reactivity. This guide provides a comprehensive comparison of TCO-PEG8-TCO with other prominent click chemistry linkers, supported by experimental data, to facilitate informed decisions in the design of in vivo experiments.

Click chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient coupling of molecules in living systems.[1] Among the most powerful bioorthogonal reactions are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC). This compound, which participates in the iEDDA reaction, and linkers such as DBCO and BCN, used in SPAAC, are at the forefront of this technology. This guide will delve into a comparative analysis of their performance in in vivo settings.

Performance Deep Dive: A Quantitative Comparison

The efficacy of a click chemistry linker in vivo is determined by a combination of factors, including its reaction kinetics, stability, and the influence of any spacers on its pharmacokinetic properties.

FeatureThis compoundDBCO-based LinkersBCN-based Linkers
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA) with tetrazinesStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azidesStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azides
Reaction Speed (Second-Order Rate Constant) Exceptionally fast (up to 106 M-1s-1)[2]Fast (e.g., ADIBO with benzyl (B1604629) azide: 0.31 M-1s-1)Slower than DBCO (e.g., BCN with benzyl azide: 0.03 M-1s-1)
In Vivo Stability Generally stable, though some isomerization to the less reactive cis-cyclooctene (CCO) can occur.[3][4] The PEG linker can enhance stability.Less stable in the presence of thiols (e.g., glutathione)[5]More stable in the presence of thiols compared to DBCO[5][6]
PEG8 Linker Advantage The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments, reduces aggregation, minimizes steric hindrance, and can improve pharmacokinetic properties by prolonging circulation time.[7][8]Often incorporates PEG linkers for similar advantages.Often incorporates PEG linkers for similar advantages.
Biocompatibility High, as it does not require a cytotoxic copper catalyst.[9]High, as it is a copper-free click reaction.[10]High, as it is a copper-free click reaction.
Primary Application Pretargeted imaging and therapy, antibody-drug conjugates (ADCs).[11][12]Live-cell imaging, bioconjugation.[9]Long-term intracellular studies, applications requiring high stability.[6]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducible in vivo research. Below are representative protocols for key experiments utilizing these linkers.

Protocol 1: In Vivo Pretargeted Radioimmunotherapy (PRIT) using TCO-Linker

This protocol describes a two-step pretargeting approach where an antibody-TCO conjugate is administered first, followed by a radiolabeled tetrazine.

Materials:

  • Antibody-TCO conjugate (e.g., 5B1-TCO)

  • Radiolabeled tetrazine (e.g., 177Lu-DOTA-Tz)

  • Tumor-bearing animal model (e.g., mice with xenografts)

  • Vehicle (e.g., sterile saline)

  • Instrumentation for injection and imaging (e.g., SPECT/CT scanner)

Procedure:

  • Antibody-TCO Administration: Administer the antibody-TCO conjugate to the tumor-bearing mice via intravenous injection. A typical dose might be around 1.3 nmol.[13]

  • Accumulation and Clearance: Allow a sufficient period (e.g., 72 hours) for the antibody-TCO conjugate to accumulate at the tumor site and for unbound conjugate to clear from circulation.[13]

  • Radiolabeled Tetrazine Administration: Inject the radiolabeled tetrazine (e.g., 400-1200 µCi of 177Lu-DOTA-Tz) intravenously.[13]

  • In Vivo Click Reaction and Imaging: The tetrazine will rapidly react with the TCO-tagged antibody at the tumor site via the iEDDA reaction.

  • Biodistribution and Therapeutic Efficacy Assessment: At various time points post-injection (e.g., 4 to 120 hours), perform imaging to assess the biodistribution of the radiolabel.[13] Monitor tumor growth and animal survival to evaluate therapeutic efficacy.

Protocol 2: Antibody Activation with DBCO-NHS Ester for Bioconjugation

This protocol outlines the initial step of functionalizing an antibody with a DBCO linker for subsequent reaction with an azide-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Purification column (e.g., desalting column)

Procedure:

  • Reagent Preparation: Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM.

  • Antibody Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the appropriate buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the DBCO (at 309 nm). The DBCO-activated antibody is now ready for conjugation with an azide-functionalized molecule.

Visualizing the Workflow

To better understand the practical application of these linkers, the following diagrams illustrate a typical experimental workflow for pretargeted imaging.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Accumulation and Clearance cluster_step3 Step 3: Administration of Imaging Probe cluster_step4 Step 4: In Vivo Click Reaction and Imaging Antibody_TCO Antibody-TCO Conjugate Tumor Tumor Site Antibody_TCO->Tumor Accumulation at Target Circulation Systemic Circulation Antibody_TCO->Circulation Initial Distribution Tetrazine_Probe Radiolabeled Tetrazine Tumor->Tetrazine_Probe Pre-targeting Interval Imaging PET/SPECT Imaging Tumor->Imaging Signal Generation Tetrazine_Probe->Tumor Rapid Ligation at Tumor

Caption: A generalized workflow for in vivo pretargeted imaging using TCO-tetrazine ligation.

Click_Chemistry_Comparison cluster_iedda iEDDA Reaction cluster_spaac SPAAC Reaction cluster_properties Key In Vivo Properties TCO This compound Tetrazine Tetrazine TCO->Tetrazine Extremely Fast (up to 10^6 M-1s-1) Stability Stability TCO->Stability Good Solubility Solubility (with PEG) TCO->Solubility Biocompatibility Biocompatibility TCO->Biocompatibility DBCO DBCO Linker Azide Azide DBCO->Azide Fast (~0.3 M-1s-1) DBCO->Stability Moderate (Thiol sensitive) DBCO->Solubility DBCO->Biocompatibility BCN BCN Linker BCN->Azide Slower (~0.03 M-1s-1) BCN->Stability High (Thiol resistant) BCN->Solubility BCN->Biocompatibility

References

A Comparative Guide to the Characterization of TCO-Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient labeling of proteins and antibodies is fundamental to a wide range of applications, from basic research to the development of targeted therapeutics like antibody-drug conjugates (ADCs). The choice of conjugation chemistry is a critical determinant of the final product's performance, influencing its stability, homogeneity, and functionality. This guide provides an objective comparison of trans-cyclooctene (B1233481) (TCO)-labeling, a prominent bioorthogonal chemistry, with other leading alternatives. Supported by experimental data, this document aims to equip researchers with the necessary information to select the most suitable labeling strategy for their specific needs.

Introduction to TCO-Labeling

TCO-labeling utilizes the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry," where a TCO moiety reacts with a tetrazine (Tz) partner. This reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for cytotoxic catalysts.[1][2][3] These characteristics make it an ideal choice for labeling sensitive biomolecules in complex biological systems.

Performance Comparison of Labeling Chemistries

The selection of a bioconjugation strategy should be based on a thorough evaluation of several key parameters. The following table summarizes the performance of TCO-labeling in comparison to other widely used methods: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Thiol-Maleimide Chemistry, Staudinger Ligation, and Sortase-Mediated Ligation.

FeatureTCO-Labeling (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Thiol-Maleimide ChemistryStaudinger LigationSortase-Mediated Ligation
Reaction Rate Very Fast (10³ - 10⁶ M⁻¹s⁻¹)[1][2]Moderate to Fast (10⁻¹ - 10¹ M⁻¹s⁻¹)FastSlowSlow (Enzymatic)
Specificity High (Bioorthogonal)[1]High (Bioorthogonal)Moderate (Reacts with thiols, potential for off-target reactions with amines at higher pH)[4][5]High (Bioorthogonal)Very High (Site-specific enzymatic reaction)[6][7]
Reaction Conditions Physiological pH, temperaturePhysiological pH, temperaturepH 6.5-7.5 for thiol specificity[4][5]Physiological pH, temperatureSpecific buffer with Ca²⁺, physiological temperature[6]
Stability of Linkage Stable dihydropyridazineStable triazoleSusceptible to retro-Michael addition (thiol exchange) in vivo[4]Stable amide bondStable amide bond
Site-Specificity Can be site-specific with genetic encoding of unnatural amino acidsCan be site-specific with genetic encoding of unnatural amino acids[8][9]Generally not site-specific (targets native cysteines or introduced thiols)Can be site-specific with genetic encoding of unnatural amino acidsHighly site-specific (requires recognition motif)[6][7]
Key Advantages Extremely fast kinetics, excellent for in vivo applicationsWell-established, good balance of speed and stabilityUtilizes readily available cysteine residuesForms a native amide bondPrecise control over conjugation site and stoichiometry
Key Disadvantages TCO can isomerize to a less reactive formSlower kinetics than IEDDALinkage instability in vivo, potential for side reactions (e.g., thiazine (B8601807) formation)[4][5][10]Slow reaction ratesRequires protein engineering, enzyme can be difficult to produce and has its own stability limitations[6][7]

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful labeling and characterization of proteins and antibodies. Below are methodologies for TCO-labeling and its alternatives.

Protocol 1: TCO-Labeling of Antibodies via NHS Ester

This protocol describes the random labeling of lysine (B10760008) residues on an antibody with a TCO-NHS ester, followed by conjugation to a tetrazine-functionalized molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous DMSO

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in amine-free buffer.

  • TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess TCO-NHS ester and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Tetrazine Ligation: Add a 1.5-5 fold molar excess of the tetrazine-functionalized molecule to the purified TCO-labeled antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Final Purification: Purify the final conjugate using a desalting column or other appropriate chromatography method to remove unreacted tetrazine.

Protocol 2: Site-Specific Antibody Labeling using SPAAC

This protocol outlines the site-specific labeling of an antibody containing a genetically encoded azide-bearing unnatural amino acid with a cyclooctyne-functionalized molecule.[8][9]

Materials:

  • Antibody with a genetically incorporated azide-containing amino acid (e.g., p-azidophenylalanine) in PBS, pH 7.4

  • DBCO-functionalized molecule (e.g., DBCO-PEG-fluorophore)

  • DMSO

  • Desalting column

Procedure:

  • Antibody Preparation: Purify the azide-containing antibody and exchange it into PBS, pH 7.4.[9]

  • DBCO-Reagent Solution: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the DBCO-reagent to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess DBCO-reagent by a desalting column or size-exclusion chromatography.[11]

Protocol 3: Antibody Labeling via Thiol-Maleimide Chemistry

This protocol describes the labeling of an antibody through the reaction of a maleimide-functionalized molecule with native or reduced cysteine residues.[12]

Materials:

  • Antibody in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

  • Maleimide-functionalized molecule

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent, e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Desalting column

Procedure:

  • Antibody Preparation: Dissolve the antibody in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.

  • (Optional) Reduction of Disulfides: To label cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Maleimide (B117702) Solution: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of the maleimide solution to the antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted maleimide reagent using a desalting column.

Protocol 4: Site-Specific Antibody Labeling via Sortase-Mediated Ligation

This protocol details the site-specific conjugation of a payload to an antibody engineered to contain a Sortase A recognition motif (e.g., LPETG).[13][14][15]

Materials:

  • Antibody containing a C-terminal LPETG motif

  • Sortase A enzyme

  • Payload functionalized with an N-terminal oligo-glycine (e.g., GGG) motif

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)

  • Purification system (e.g., Ni-NTA for His-tagged Sortase A)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the LPETG-tagged antibody, the oligo-glycine functionalized payload, and Sortase A enzyme in the sortase reaction buffer. Typical molar ratios are 1:5:0.5 (Antibody:Payload:Sortase A).

  • Incubation: Incubate the reaction mixture for 2-4 hours at 37°C.

  • Enzyme Removal: If using a His-tagged Sortase A, add Ni-NTA resin to the reaction mixture and incubate for 30-60 minutes at 4°C to capture the enzyme.

  • Purification: Centrifuge the mixture and collect the supernatant containing the antibody-payload conjugate. Further purify the conjugate from the excess payload using size-exclusion chromatography or other appropriate methods.[14]

Characterization of Labeled Proteins and Antibodies

Thorough characterization is essential to ensure the quality and consistency of the final conjugate.

Table of Characterization Techniques:

TechniquePurposeInformation Obtained
UV-Vis Spectroscopy Determine Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR)Average number of molecules conjugated per protein/antibody.
SDS-PAGE Confirm conjugation and assess purityShift in molecular weight upon conjugation, presence of unconjugated protein or free payload.
Mass Spectrometry (MS) Determine precise mass and distribution of conjugated speciesAccurate DOL/DAR, identification of different conjugated species, confirmation of conjugation site (with peptide mapping).
Size-Exclusion Chromatography (SEC-HPLC) Assess aggregation and fragmentationQuantify high molecular weight aggregates and low molecular weight fragments.
Hydrophobic Interaction Chromatography (HIC) Determine drug load distributionSeparate species with different numbers of conjugated molecules.
Reversed-Phase HPLC (RP-HPLC) Analyze purity and drug load on antibody subunitsSeparate light and heavy chains to determine payload distribution.
Surface Plasmon Resonance (SPR) Evaluate binding affinityDetermine if the conjugation has affected the protein's/antibody's binding to its target.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows.

TCO_Labeling_Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Characterization Antibody Antibody TCO_Antibody TCO-Labeled Antibody Antibody->TCO_Antibody Amine Reaction TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Final_Conjugate Final Conjugate TCO_Antibody->Final_Conjugate IEDDA Reaction Tetrazine_Payload Tetrazine-Payload Tetrazine_Payload->Final_Conjugate Analysis UV-Vis, MS, HPLC, SPR Final_Conjugate->Analysis

TCO-Labeling and Characterization Workflow.

Bioconjugation_Comparison cluster_methods Labeling Chemistries Protein Protein/Antibody TCO TCO-Labeling (IEDDA) Protein->TCO SPAAC SPAAC Protein->SPAAC Thiol Thiol-Maleimide Protein->Thiol Staudinger Staudinger Ligation Protein->Staudinger Sortase Sortase Ligation Protein->Sortase Labeled_Protein Labeled Protein/Antibody TCO->Labeled_Protein Fastest Kinetics SPAAC->Labeled_Protein Good Balance Thiol->Labeled_Protein Targets Cysteines Staudinger->Labeled_Protein Native Amide Bond Sortase->Labeled_Protein Site- Specific

Comparison of Bioconjugation Methods.

Conclusion

The characterization of labeled proteins and antibodies is a multifaceted process that is critically dependent on the chosen conjugation chemistry. TCO-labeling, with its exceptional speed and specificity, offers a powerful tool for a wide range of applications, particularly in complex biological systems and for in vivo studies. However, the optimal choice of labeling strategy is contingent on the specific experimental goals. For applications demanding absolute site-specificity and homogeneity, enzymatic methods like Sortase-mediated ligation are unparalleled, albeit with the requirement of protein engineering. SPAAC provides a robust and well-established alternative to TCO-labeling with a good balance of reactivity and stability. Thiol-maleimide chemistry remains a workhorse in the field, leveraging the presence of cysteine residues, though concerns about linkage stability persist. The Staudinger ligation, while slower, is valuable for its ability to form a native amide bond.

By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to select the most appropriate labeling methodology, ensuring the generation of high-quality, well-characterized protein and antibody conjugates for their research and development endeavors.

References

A Comparative Guide to the In Vivo Stability of TCO-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and pre-targeted imaging systems. The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation, a cornerstone of bioorthogonal chemistry, offers exceptionally fast kinetics. However, the stability of the TCO moiety in a biological environment is a key consideration. This guide provides an objective comparison of the in vivo stability of various TCO-PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your research and development needs.

Factors Influencing In Vivo Stability

The inherent reactivity of the TCO group, which is essential for its rapid ligation with tetrazines, also makes it susceptible to isomerization to the unreactive cis-cyclooctene (CCO) isomer. This process can be accelerated in vivo, potentially by interactions with biomolecules such as copper-containing serum proteins. The design of the TCO-PEG linker, including the structure of the TCO core and the length of the polyethylene (B3416737) glycol (PEG) spacer, plays a crucial role in mitigating this instability and modulating the pharmacokinetic profile of the bioconjugate.

Quantitative Data Comparison

Linker TypeKey Structural FeatureIn Vivo Stability ProfileKey Findings & Citations
Standard TCO Unsubstituted trans-cycloocteneModerateSusceptible to isomerization in vivo. Shorter PEG linkers may offer some shielding and improve stability. Biological half-lives of up to 6 days have been demonstrated when attached in close proximity to the targeting vector.[1]
Strained TCO (sTCO) Conformationally strained ring systemMaintained in vivo stability compared to parent TCOExhibits significantly higher reactivity with tetrazines. Despite the increased strain, it has shown comparable in vivo stability to standard TCO when used as an antibody linker in mice.[2]
Dioxolane-fused TCO (d-TCO) cis-dioxolane fused to the TCO ringEnhanced stabilityDesigned for a balance of high reactivity and improved stability. Stable in aqueous solution and blood serum.[3]
Axial vs. Equatorial TCO Stereochemistry of the linker attachment pointEquatorial isomers may offer greater stabilityAxial isomers are generally more reactive. The choice between axial and equatorial attachment represents a trade-off between reaction kinetics and in vivo stability.
TCO with Short PEG Linker (e.g., PEG4) Fewer ethylene (B1197577) glycol repeating unitsPotentially improved stability and faster clearanceShorter PEG chains can lead to more rapid clearance of unbound bioconjugates. The proximity of the larger biomolecule may shield the TCO group.
TCO with Long PEG Linker (e.g., PEG11, PEG24) More ethylene glycol repeating unitsSlower clearance, potentially reduced TCO stabilityLonger PEG chains increase the hydrodynamic radius, leading to longer circulation times. However, this may also increase the exposure of the TCO moiety to factors that promote isomerization. A TCO connected to an antibody via a PEG10 chain had a half-life approximately two times shorter than one with a shorter linker.[1]

Experimental Protocols

The in vivo stability of TCO-PEG linkers is typically assessed through pharmacokinetic studies in animal models, most commonly mice. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study of a TCO-Conjugated Antibody

This protocol outlines the assessment of the stability of a TCO-PEG linker conjugated to an antibody by monitoring its concentration in the blood over time.

Methodology:

  • ** Radiolabeling:** The TCO-conjugated antibody is labeled with a suitable radioisotope (e.g., Iodine-125, Zirconium-89) to enable sensitive detection.

  • Animal Model: The radiolabeled TCO-antibody conjugate is administered intravenously (i.v.) to a cohort of mice (e.g., nude mice).

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1, 4, 24, 48, 72, and 144 hours).

  • Radioactivity Measurement: The radioactivity in each blood sample is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of blood (%ID/g) is calculated for each time point. The data is then fitted to a pharmacokinetic model to determine the biological half-life of the conjugate. A decrease in the half-life compared to the unconjugated antibody may indicate linker instability.

Pre-targeted In Vivo Imaging to Assess TCO Reactivity Over Time

This experiment evaluates the ability of the TCO group to remain reactive for in vivo ligation after being in circulation for a period.

Methodology:

  • Antibody Administration: A non-radiolabeled TCO-conjugated antibody is administered i.v. to tumor-bearing mice.

  • Circulation and Accumulation: The antibody is allowed to circulate and accumulate at the tumor site for a specific period (e.g., 24, 48, or 72 hours).

  • Radiolabeled Tetrazine Administration: A radiolabeled tetrazine probe (e.g., with Fluorine-18 or Lutetium-177) is administered i.v.

  • In Vivo Ligation and Imaging: The tetrazine reacts with the TCO-conjugated antibody at the tumor site. The animal is then imaged at various time points using an appropriate imaging modality (e.g., PET or SPECT).

  • Biodistribution Analysis: After the final imaging session, tissues are harvested to quantify the radioactivity distribution. High tumor uptake of the radiolabeled tetrazine indicates that the TCO linker remained stable and reactive in vivo.

Metabolite Analysis

This protocol is designed to identify and quantify the parent TCO-containing compound and any potential metabolites or isomers in biological samples.

Methodology:

  • Compound Administration: The TCO-PEG linker-containing molecule is administered to the animal model.

  • Sample Collection: Blood and/or tissue samples are collected at various time points.

  • Sample Preparation: Plasma is separated from blood, and tissues are homogenized. Proteins are precipitated, and the supernatant is collected.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the parent compound and any related species, such as the CCO isomer or other degradation products.

  • Quantification: The relative amounts of the parent compound and its metabolites are quantified to assess the rate and pathways of in vivo degradation or isomerization.

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for assessing the in vivo stability of TCO-PEG linkers.

InVivoPharmacokineticStudy cluster_protocol In Vivo Pharmacokinetic Study Workflow radiolabeling Radiolabel TCO-Antibody administration Administer i.v. to Mice radiolabeling->administration blood_sampling Collect Blood Samples (Multiple Time Points) administration->blood_sampling measurement Measure Radioactivity (Gamma Counter) blood_sampling->measurement analysis Calculate %ID/g and Determine Half-Life measurement->analysis

In Vivo Pharmacokinetic Study Workflow

PretargetedImagingWorkflow cluster_protocol Pre-targeted In Vivo Imaging Workflow ab_admin Administer TCO-Antibody to Tumor-Bearing Mice circulation Allow for Circulation and Tumor Accumulation ab_admin->circulation tz_admin Administer Radiolabeled Tetrazine circulation->tz_admin imaging Perform In Vivo Imaging (PET/SPECT) tz_admin->imaging biodistribution Conduct Biodistribution Analysis imaging->biodistribution

Pre-targeted In Vivo Imaging Workflow

MetaboliteAnalysisWorkflow cluster_protocol Metabolite Analysis Workflow compound_admin Administer TCO-PEG Compound sample_collection Collect Blood/Tissue Samples compound_admin->sample_collection sample_prep Prepare Samples (Plasma Separation, Homogenization) sample_collection->sample_prep lcms_analysis Analyze by LC-MS/MS sample_prep->lcms_analysis quantification Quantify Parent Compound and Metabolites/Isomers lcms_analysis->quantification

Metabolite Analysis Workflow

Conclusion

The selection of a TCO-PEG linker requires a careful balance between reactivity and stability. While highly strained TCOs offer the advantage of faster kinetics, their in vivo stability must be thoroughly evaluated for a given application. The length of the PEG linker also plays a critical role in modulating the pharmacokinetic properties and can influence the stability of the TCO moiety. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different TCO-PEG linkers, enabling researchers to make informed decisions in the design of novel bioconjugates for therapeutic and diagnostic applications.

References

TCO-PEG8-TCO: A Performance Benchmark in Diverse Bioconjugation Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of the efficacy, safety, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), radiopharmaceuticals, and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linker technologies, the trans-cyclooctene-polyethylene glycol(8)-trans-cyclooctene (TCO-PEG8-TCO) linker has emerged as a versatile and powerful tool. This guide provides an objective comparison of this compound's performance against other common alternatives in various applications, supported by experimental data and detailed methodologies.

The Advantage of this compound: A Fusion of Bioorthogonality and Optimized Pharmacokinetics

The this compound linker's utility stems from the combination of two key features: the TCO moiety and the PEG8 spacer. The trans-cyclooctene (B1233481) (TCO) group is a highly reactive dienophile that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[1] This "click chemistry" reaction is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes.[2]

The polyethylene (B3416737) glycol (PEG) spacer, specifically the eight-unit version (PEG8), imparts favorable physicochemical properties to the conjugate. The hydrophilic nature of the PEG chain can enhance the solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic payloads.[3] Furthermore, the PEG8 linker has been shown to be an optimal length for improving the pharmacokinetic properties of antibody-drug conjugates, leading to increased exposure and improved tolerability.[4][5]

Performance in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the linker plays a pivotal role in the therapeutic's success by ensuring stability in circulation and enabling efficient payload release at the target site. The this compound linker, often incorporated in a heterobifunctional format (e.g., TCO-PEG8-payload), offers a distinct advantage in the precise construction of ADCs.

Comparative Performance of PEG Linkers in ADCs

Studies have demonstrated a strong correlation between the length of the PEG linker and the pharmacokinetic profile of an ADC. A systematic evaluation of PEG linkers of varying lengths on ADCs with a drug-to-antibody ratio (DAR) of 8 revealed that increasing the PEG length leads to decreased systemic clearance and consequently, increased exposure. This beneficial effect plateaus at the PEG8 length, suggesting it provides an optimal balance for improving ADC pharmacokinetics.[3]

LinkerClearance (mL/day/kg)Reference
No PEG~15[3]
PEG2~10[3]
PEG4~7[3]
PEG8 ~5 [3]
PEG12~5[3]
PEG24~5[3]

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Data indicates that clearance rates decrease with increasing PEG length, reaching a plateau at PEG8.

Application in Pretargeted Imaging and Radioimmunotherapy

Pretargeted strategies separate the delivery of a targeting moiety (e.g., an antibody) from the administration of a diagnostic or therapeutic agent (e.g., a radionuclide). This approach can significantly improve the target-to-background ratio and reduce radiation exposure to non-target tissues.[7] The fast and bioorthogonal nature of the TCO-tetrazine ligation makes this compound an ideal linker for this application.[8][9]

In a typical pretargeted imaging workflow, an antibody functionalized with a TCO-PEG8-linker is administered first. After allowing for tumor accumulation and clearance of the unbound antibody from circulation, a radiolabeled tetrazine is injected, which rapidly "clicks" with the TCO-modified antibody at the tumor site.[2]

Studies have shown that this pretargeting approach can lead to high tumor uptake of the radiolabel with minimal accumulation in other tissues. For instance, pretargeted radioimmunotherapy using a TCO-modified antibody and a 177Lu-labeled tetrazine demonstrated significant tumor accumulation and a dose-dependent therapeutic response in preclinical models of pancreatic and colorectal cancer.[8][9][10] While direct quantitative comparisons with other pretargeting linker systems are application-dependent, the rapid kinetics of the TCO-tetrazine reaction is a key advantage for efficient in vivo ligation.[11]

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[12][13] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[14][15]

The this compound linker can be employed in "clickable" PROTACs, where the final molecule is assembled in situ.[16] While direct comparative studies of this compound with other linkers in PROTACs are limited, research on the impact of PEG linker length on PROTAC performance has shown that an optimal linker length is crucial for potent protein degradation. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to inefficient ubiquitination.[4][17] Studies on Bruton's tyrosine kinase (BTK) degraders have indicated that PROTACs with longer PEG linkers (≥ 4 units) exhibit more potent degradation.[14] This suggests that the PEG8 linker within this compound could offer a favorable length for facilitating the formation of a productive ternary complex in many PROTAC systems.

Experimental Protocols

Protocol 1: Conjugation of a TCO-PEG8-NHS Ester to an Antibody

This protocol describes the modification of an antibody with a TCO moiety using an N-hydroxysuccinimide (NHS) ester for subsequent bioorthogonal reactions.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEG8-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-PEG8-NHS Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the TCO-PEG8-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined using mass spectrometry. Store the mAb-TCO at 4°C.[18]

Protocol 2: In Vivo Pretargeted Imaging using a TCO-Modified Antibody

This protocol outlines a general procedure for a pretargeted imaging study in a tumor-bearing mouse model.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-functionalized imaging probe (e.g., radiolabeled or fluorescent)

  • Tumor-bearing mice

  • Sterile PBS

  • In vivo imaging system (e.g., PET/SPECT or fluorescence imaging)

Procedure:

  • Administration of TCO-Antibody: Administer the TCO-conjugated antibody to the mice via an appropriate route (e.g., intravenous injection). The dose will depend on the antibody and target, but is typically in the range of 1-10 mg/kg.

  • Antibody Circulation and Clearance: Allow the antibody to circulate and accumulate at the target site for a predetermined period (e.g., 24-72 hours). This allows for the clearance of unbound antibody, reducing background signal.

  • Administration of Tetrazine Probe: Administer the tetrazine-functionalized imaging probe.

  • Image Acquisition: At various time points after the administration of the tetrazine probe, acquire images using the appropriate in vivo imaging system.[16]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further illustrate the applications of this compound, the following diagrams, generated using Graphviz (DOT language), depict relevant signaling pathways and experimental workflows.

ADC_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS EGFR EGFR/HER3/HER4 EGFR->PI3K Dimerization EGFR->RAS ADC TCO-ADC ADC->HER2 Binding Payload_Release Payload Release Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Mechanism of action of a HER2-targeting ADC with a TCO-based linker.[19][20]

Pretargeted_Imaging_Workflow TCO_mAb 1. Administer TCO-modified Antibody Circulation 2. Antibody Circulation, Tumor Accumulation & Blood Clearance TCO_mAb->Circulation Tz_Probe 3. Administer Tetrazine-labeled Probe Circulation->Tz_Probe Click_Reaction 4. In Vivo Bioorthogonal Click Reaction at Tumor Tz_Probe->Click_Reaction Imaging 5. Imaging (PET/SPECT/Fluorescence) Click_Reaction->Imaging

Caption: Experimental workflow for pretargeted in vivo imaging.[2]

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (TCO-PEG8 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling PROTAC & E3 Ligase Recycling Degradation->Recycling

Caption: Mechanism of action of a PROTAC utilizing a TCO-PEG8 based linker.[12][13]

Conclusion

The this compound linker and its derivatives represent a significant advancement in the field of bioconjugation. The combination of rapid, bioorthogonal click chemistry with an optimized PEG spacer provides a powerful tool for the construction of sophisticated biologics with enhanced performance characteristics. In antibody-drug conjugates, the PEG8 component contributes to an improved pharmacokinetic profile, while the TCO moiety allows for precise, site-specific conjugation. For pretargeted imaging and therapy, the fast kinetics of the TCO-tetrazine ligation are paramount for efficient in vivo applications. In the burgeoning field of PROTACs, the TCO-PEG8 linker offers a versatile platform for creating "clickable" degraders with potentially optimal linkerology for potent protein degradation. As research in these areas continues to evolve, the rational design and application of advanced linkers like this compound will be instrumental in developing the next generation of targeted therapeutics.

References

Navigating the Click Chemistry Frontier: A Comparative Guide to HPLC Analysis for TCO-PEG8-TCO Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of bioorthogonal chemistry, the precise monitoring of conjugation reactions is paramount. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of this field, prized for its exceptional speed and specificity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for assessing the completion of reactions involving the bifunctional linker, TCO-PEG8-TCO, with alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for optimizing and validating your bioconjugation strategies.

The this compound linker is a valuable tool for creating complex bioconjugates, enabling the connection of two separate tetrazine-functionalized molecules. Verifying the complete consumption of the starting materials and the formation of the desired product is a critical step in any conjugation workflow. HPLC, with its high resolving power, has emerged as a gold-standard technique for this purpose.

Performance Comparison of Analytical Methods

While HPLC is a powerful tool, a comprehensive understanding of its performance in relation to other analytical methods allows for the selection of the most appropriate technique for a given experimental need. The following table summarizes the key performance characteristics of HPLC compared to other common methods for monitoring TCO-tetrazine ligations.

FeatureHPLC (UV-Vis Detection)LC-MSNMR SpectroscopyUV-Vis SpectroscopySize-Exclusion Chromatography (SEC)
Primary Use Quantification of reactants and products, purity assessment.Identification and quantification of reactants and products.Structural confirmation and quantification.Rapid reaction kinetics monitoring.Purification and analysis of large biomolecules.
Sensitivity Moderate to HighVery HighLow to ModerateModerateLow to Moderate
Quantitative Accuracy HighHighHigh (with internal standard)ModerateModerate
Throughput ModerateModerateLowHighHigh
Expertise Required ModerateHighHighLowModerate
Information Provided Retention time, peak area (concentration)Retention time, mass-to-charge ratio (identity), peak areaChemical shift, integration (structure, concentration)Absorbance change over time (reaction rate)Hydrodynamic volume (size)
Strengths Robust, reproducible, widely available.[1][2]Provides molecular weight confirmation.[2][3]Provides detailed structural information.[4][5][6]Simple, real-time monitoring of tetrazine consumption.[3][7]Effective for purifying large conjugates.[8]
Limitations Requires chromophores for UV detection.More complex instrumentation and data analysis.[2]Lower sensitivity, can be time-consuming.Indirectly monitors product formation.Poor resolution for small molecules.

Visualizing the this compound Reaction Workflow

To effectively monitor the reaction, it is crucial to understand the transformation of reactants into products. The following diagram illustrates a typical workflow for a this compound conjugation reaction followed by HPLC analysis.

TCO_PEG8_TCO Reaction Workflow cluster_reaction Reaction cluster_analysis HPLC Analysis Reactant1 This compound Product A-Tetrazine-TCO-PEG8-TCO-Tetrazine-B Reactant1->Product + Reactant2 Tetrazine-Molecule A Reactant2->Product Reactant3 Tetrazine-Molecule B Reactant3->Product HPLC HPLC System Product->HPLC Inject Sample Chromatogram Chromatogram HPLC->Chromatogram Data_Analysis Quantification of Reactants & Product Chromatogram->Data_Analysis Peak Integration iEDDA Reaction TCO This compound Intermediate Cycloaddition Intermediate TCO->Intermediate Tetrazine 2x Tetrazine-Molecule Tetrazine->Intermediate Product Dihydropyridazine Product + N2 Intermediate->Product Retro-Diels-Alder

References

The Impact of PEG Spacer Length on TCO Linker Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of bioconjugation strategies is paramount for the successful development of targeted therapeutics and diagnostic agents. The bioorthogonal reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has emerged as a powerful tool due to its exceptional speed and specificity. The incorporation of polyethylene (B3416737) glycol (PEG) spacers into TCO linkers is a common strategy to enhance their physicochemical properties. This guide provides a comparative analysis of different PEG spacer lengths in TCO linkers, offering insights into their effects on reaction kinetics, stability, and solubility, supported by experimental data.

Impact of PEG Spacer Length on Key Bioconjugate Properties

The length of the PEG spacer in a TCO linker can significantly influence the performance of the resulting bioconjugate. A longer PEG chain generally increases the hydrophilicity of the linker, which can improve the solubility of the conjugate and reduce non-specific binding.[1] Furthermore, the PEG spacer can provide steric hindrance, which can protect the conjugate from enzymatic degradation and reduce immunogenicity.[1] However, an excessively long PEG spacer may also introduce steric hindrance that can slightly reduce the reaction kinetics of the TCO-tetrazine ligation.[2] The choice of an optimal PEG spacer length is, therefore, a balance between these factors to achieve the desired therapeutic or diagnostic window.

Data Presentation

The following tables summarize quantitative data from various studies to highlight the impact of PEG spacer length on key performance indicators.

Table 1: Influence of PEG Spacer Length on Reaction Kinetics of TCO-Tetrazine Ligation

TCO LinkerTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
TCOMethyl-substituted tetrazine~1000 - 2000Aqueous media / 9:1 methanol/water
rTCO-PEG4Tetrazine 1-6Varies (specific data not available for all)PBS, 37°C
TCO-OH5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine210PBS, pH 7.4, 37°C[3]

Table 2: Effect of PEG Spacer Length on Lipophilicity and Serum Stability of Bioconjugates

PEG Spacer LengthLipophilicity (logD)Serum Stability (Half-life, T½)
PEG2-1.95246 ± 4 min
PEG6Not Available584 ± 20 min
PEG11/PEG12-2.22Stability tended to reverse with PEG12

Data adapted from a study on bombesin-based radiolabeled antagonists, which demonstrates the general trend of how PEG length can affect these properties.[4]

Table 3: General Trends of PEG Spacer Length on TCO Linker Properties

PropertyShort PEG Spacer (e.g., PEG4)Long PEG Spacer (e.g., PEG8, PEG12)Rationale
Solubility Moderate IncreaseSignificant IncreaseThe hydrophilic nature of the PEG chain enhances aqueous solubility.[5]
Stability IncreasedFurther IncreasedThe PEG chain can provide a protective hydrophilic shell, reducing enzymatic degradation.[4]
Reactivity HighPotentially Slightly ReducedWhile generally high, very long PEG chains may cause some steric hindrance.[2]
In Vivo Circulation LongerLongestIncreased hydrodynamic radius and "stealth" effect reduce renal clearance.[2]
Immunogenicity ReducedFurther ReducedPEGylation can mask epitopes on the bioconjugate, reducing immune recognition.[1]

Mandatory Visualization

General Structure of a TCO-PEGn-Biomolecule Conjugate cluster_Linker TCO-PEGn-Linker TCO TCO PEG PEGn Spacer (n = 4, 8, 12, etc.) TCO->PEG FuncGroup Functional Group (e.g., NHS ester) PEG->FuncGroup Biomolecule Biomolecule (e.g., Antibody, Protein) FuncGroup->Biomolecule Conjugation

A TCO-PEGn-Linker attached to a biomolecule.

Experimental Workflow for Comparing TCO-PEGn Linkers cluster_synthesis Synthesis & Conjugation cluster_analysis Comparative Analysis cluster_evaluation Functional Evaluation start Synthesize TCO-PEGn-NHS esters (n=4, 8, 12) conjugation Conjugate to Biomolecule (e.g., Antibody) start->conjugation purification Purify Conjugates (e.g., SEC) conjugation->purification kinetics Reaction Kinetics (Stopped-flow spectroscopy) purification->kinetics stability Stability Assay (e.g., Plasma incubation) purification->stability solubility Solubility Assessment purification->solubility dar DAR Measurement (HIC/MS) kinetics->dar invivo In Vivo Studies (Pharmacokinetics) stability->invivo solubility->dar

Workflow for TCO-PEGn linker comparison.

Relationship Between PEG Spacer Length and Linker Properties PEG_Length Increasing PEG Spacer Length Solubility Increases Solubility PEG_Length->Solubility Stability Increases Stability PEG_Length->Stability Circulation Increases In Vivo Circulation PEG_Length->Circulation Reactivity May Slightly Decrease Reactivity (Steric Hindrance) PEG_Length->Reactivity

PEG spacer length affects linker properties.

Experimental Protocols

The following are representative protocols for the key experiments cited in the comparison of different PEG spacer lengths in TCO linkers.

Protocol 1: Conjugation of TCO-PEGn-NHS Ester to an Antibody

This protocol describes the conjugation of a TCO-PEGn-NHS ester to an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • TCO-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-5 mg/mL in PBS.

  • NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEGn-NHS ester to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against PBS.

Protocol 2: Determination of Second-Order Reaction Kinetics by Stopped-Flow UV-Vis Spectrophotometry

This protocol outlines the determination of the second-order rate constant for the reaction between a TCO-PEGn-functionalized biomolecule and a tetrazine derivative.[3]

Materials:

  • TCO-PEGn-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Tetrazine derivative in the same buffer.

  • Stopped-flow spectrophotometer.

Procedure:

  • Prepare Reactant Solutions: Prepare solutions of the TCO-PEGn-biomolecule and the tetrazine derivative at known concentrations. The tetrazine solution should be in at least 10-fold molar excess.

  • Instrument Setup: Set the stopped-flow spectrophotometer to monitor the disappearance of the tetrazine's characteristic absorbance (typically around 520 nm) over time.

  • Reaction Initiation: Rapidly mix the two reactant solutions in the stopped-flow instrument to initiate the reaction.

  • Data Acquisition: Record the change in absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).

  • Calculate Second-Order Rate Constant (k₂): Calculate k₂ by dividing k_obs by the concentration of the reactant in excess (the tetrazine derivative). Repeat the experiment with different concentrations of the excess reactant to ensure linearity.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the bioconjugate in plasma over time.

Materials:

  • Purified TCO-PEGn-biomolecule conjugate.

  • Freshly prepared human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method to detect the intact conjugate (e.g., ELISA, HPLC, or SDS-PAGE).

Procedure:

  • Incubation: Add the TCO-PEGn-biomolecule conjugate to the plasma at a final concentration of approximately 1 mg/mL.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma sample.

  • Analysis: Analyze the aliquots using a suitable analytical method to quantify the amount of intact conjugate remaining.

  • Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and half-life of the conjugate in plasma.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The average number of linker-payload molecules conjugated to each antibody can be determined by several methods.

Hydrophobic Interaction Chromatography (HIC):

  • Column Equilibration: Equilibrate an HIC column with a high-salt mobile phase.

  • Sample Injection: Inject the purified antibody-drug conjugate (ADC) sample onto the column.

  • Elution: Elute the different ADC species using a decreasing salt gradient. Species with higher DAR are more hydrophobic and will elute later.

  • DAR Calculation: The average DAR can be calculated from the peak areas of the different species, weighted by their respective DAR values.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare the ADC sample for analysis by LC-MS. This may involve deglycosylation to simplify the mass spectrum.

  • Data Acquisition: Acquire the mass spectrum of the intact or reduced (heavy and light chain) ADC.

  • DAR Calculation: The mass difference between the unconjugated and conjugated antibody/chains corresponds to the mass of the attached linker-payloads. The average DAR can be calculated from the relative abundance of each species observed in the mass spectrum.

References

A Head-to-Head Battle of Bioorthogonal Titans: TCO vs. SPAAC Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, two catalyst-free "click chemistry" reactions have emerged as indispensable tools for researchers, scientists, and drug development professionals: the Trans-Cyclooctene (B1233481) (TCO) ligation and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Both offer the ability to create specific, stable covalent bonds in complex biological environments. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in the selection of the optimal chemistry for your specific application.

At a Glance: TCO and SPAAC

At its core, TCO ligation involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is exceptionally fast and forms a stable dihydropyridazine (B8628806) bond.[3][4] In contrast, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide, forming a stable triazole linkage.[5][6] The driving force for SPAAC is the high ring strain of the cyclooctyne, which lowers the activation energy for the reaction.[5][7]

Quantitative Performance Metrics: A Side-by-Side Comparison

The choice between TCO ligation and SPAAC often comes down to the specific requirements of the experiment, with reaction kinetics being a primary consideration. The following tables summarize key quantitative data for these two powerful bioorthogonal reactions.

Table 1: Reaction Kinetics

FeatureTCO Ligation (TCO-Tetrazine)SPAAC (Cyclooctyne-Azide)
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[3][8][9]Typically 10⁻³ to 1 M⁻¹s⁻¹
Typical Reaction Time Minutes to a few hours[10]Hours to days[7]
Reactant Concentration Effective at low concentrations (nanomolar to micromolar)[4]Generally requires higher concentrations than TCO ligation[11]

Table 2: Stability and Biocompatibility

FeatureTCO Ligation (TCO-Tetrazine)SPAAC (Cyclooctyne-Azide)
Biocompatibility Excellent; catalyst-free.[1][4]Excellent; catalyst-free.[5][6][12]
Stability of Reactants TCO can be susceptible to isomerization and degradation, especially in the presence of thiols.[13] Tetrazines have varying stability.[11]Cyclooctynes and azides are generally stable in aqueous buffers and biological media.[7][]
Bioorthogonality High; TCO and tetrazine are highly specific for each other.[1]High; cyclooctynes and azides show minimal cross-reactivity with native functional groups.[5][15]

Reaction Mechanisms Visualized

To better understand the underlying chemistry, the following diagrams illustrate the reaction pathways for TCO ligation and SPAAC.

TCO_Ligation cluster_reactants Reactants cluster_products Products TCO Trans-Cyclooctene (TCO) Dihydropyridazine Dihydropyridazine Adduct TCO->Dihydropyridazine [4+2] Cycloaddition Tetrazine Tetrazine (Tz) Tetrazine->Dihydropyridazine N2 N₂ (gas) Dihydropyridazine->N2 Retro-Diels-Alder SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Triazole Adduct Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole Experimental_Workflow cluster_tco TCO Ligation Workflow cluster_spaac SPAAC Workflow TCO_POI 1a. Prepare TCO-functionalized Protein of Interest (POI-TCO) TCO_Mix 3a. Mix POI-TCO and Dye-Tz TCO_POI->TCO_Mix Tz_Dye 2a. Prepare Tetrazine-functionalized Dye (Dye-Tz) Tz_Dye->TCO_Mix TCO_Incubate 4a. Incubate (minutes to hours) TCO_Mix->TCO_Incubate TCO_Purify 5a. Purify Labeled Protein TCO_Incubate->TCO_Purify SPAAC_POI 1b. Prepare Azide-functionalized Protein of Interest (POI-N₃) SPAAC_Mix 3b. Mix POI-N₃ and Dye-Cyclooctyne SPAAC_POI->SPAAC_Mix Cyclooctyne_Dye 2b. Prepare Cyclooctyne-functionalized Dye (Dye-Cyclooctyne) Cyclooctyne_Dye->SPAAC_Mix SPAAC_Incubate 4b. Incubate (hours to days) SPAAC_Mix->SPAAC_Incubate SPAAC_Purify 5b. Purify Labeled Protein SPAAC_Incubate->SPAAC_Purify

References

Unraveling the Reactivity of TCO-PEG8-TCO Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to harness the power of bioorthogonal chemistry, the choice of a crosslinking reagent is paramount. This guide provides an in-depth comparison of the reactivity of TCO-PEG8-TCO, a bifunctional crosslinker, with other common bioorthogonal reagents. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most suitable tool for specific research and development applications.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a frontrunner in the field of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and biocompatibility.[1][2] The this compound conjugate, featuring two reactive TCO moieties connected by a hydrophilic polyethylene (B3416737) glycol (PEG) linker, is designed for efficient crosslinking of biomolecules in aqueous environments. The PEG8 linker not only enhances solubility but also provides spatial separation, minimizing steric hindrance during conjugation.[3][4]

Comparative Reactivity Analysis

The efficacy of a bioorthogonal reaction is best quantified by its second-order rate constant (k₂). The TCO-tetrazine ligation boasts remarkably high rate constants, significantly surpassing those of other popular click chemistry reactions.[5][6][7] This rapid reactivity allows for efficient conjugation even at the low concentrations typically encountered in biological systems.[8]

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Catalyst Required
IEDDA TCO + 3,6-di-(2-pyridyl)-s-tetrazine ~2,000 - 150,000 [8][9]No
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Dibenzocyclooctyne (DBCO) + Azide~1 - 2[9]No
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Oxa-dibenzocyclooctyne (ODIBO) + Azide~45[9]No
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Cyclooctyne + NitroneCan be significantly slower than IEDDA[6][9]No
Staudinger LigationAzide + PhosphineSlow, often requiring hours to days[6][9]No
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + AzideVariesYes (Copper)

Table 1: Comparison of Second-Order Rate Constants for Common Bioorthogonal Reactions. The TCO-tetrazine reaction exhibits significantly faster kinetics compared to other catalyst-free click chemistry reactions. The rate for TCO-tetrazine ligation can vary depending on the specific structures of the TCO and tetrazine derivatives.[5][9]

The reactivity of TCO derivatives can be further tuned by modifying their structure. For instance, the axial-5-hydroxy-trans-cyclooctene (a-TCO) exhibits a significantly higher reaction rate due to steric effects.[8] The choice of tetrazine also plays a crucial role, with electron-withdrawing groups on the tetrazine ring generally leading to faster reaction rates.[6]

Experimental Protocols for Determining Reactivity

Accurate measurement of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal tools. The following are standard protocols for determining the reaction rates of TCO-tetrazine ligations.

Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

This method is ideal for tracking the rapid progress of the TCO-tetrazine reaction by monitoring the disappearance of the characteristic absorbance of the tetrazine.[3][10]

Materials:

  • This compound conjugate

  • Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)[9][10]

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the tetrazine derivative in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[3][7]

  • Reaction Setup: In a cuvette, dilute the this compound stock solution into the reaction buffer.

  • Initiate Reaction: Start the spectrophotometer measurement and rapidly add the tetrazine stock solution to the cuvette, ensuring thorough mixing.

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[3]

  • Data Analysis: Calculate the observed rate constant (k_obs) by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation. The second-order rate constant (k₂) can then be determined from k_obs and the known reactant concentrations.[9]

Protocol 2: Analysis of Reaction Kinetics by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive method for monitoring the consumption of reactants and the formation of the product over time.[3]

Materials:

  • This compound conjugate

  • Tetrazine derivative

  • Reaction buffer

  • Quenching solution (e.g., a scavenger for one of the reactants or rapid dilution with a suitable solvent)

  • LC-MS system

Procedure:

  • Reaction Setup: Initiate the reaction by mixing known concentrations of this compound and the tetrazine derivative in the reaction buffer at a controlled temperature.

  • Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution.[3]

  • LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the newly formed conjugate.

  • Data Analysis: Plot the concentration of reactants or product as a function of time to determine the reaction rate constant.

Visualizing the Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the TCO-tetrazine ligation mechanism and a typical experimental workflow.

TCO_Tetrazine_Ligation Mechanism of TCO-Tetrazine Ligation TCO This compound Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine Derivative Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine.

Experimental_Workflow Workflow for Determining Reaction Kinetics cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Stock_TCO Prepare this compound Stock Solution Mix Mix Reactants in Buffer Stock_TCO->Mix Stock_Tetrazine Prepare Tetrazine Stock Solution Stock_Tetrazine->Mix Monitor Monitor Reaction Progress (UV-Vis or LC-MS) Mix->Monitor Plot Plot Data (Absorbance/Concentration vs. Time) Monitor->Plot Calculate Calculate Rate Constants (k_obs, k₂) Plot->Calculate

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Conclusion

The this compound conjugate, leveraging the exceptionally rapid and bioorthogonal TCO-tetrazine ligation, stands out as a superior crosslinking agent for many applications in drug development and biological research. Its high reactivity, coupled with the enhanced solubility and flexibility afforded by the PEG8 linker, enables efficient conjugation in complex biological milieu without the need for cytotoxic catalysts. By understanding the comparative kinetics and employing robust experimental protocols, researchers can confidently select and utilize this compound to advance their scientific endeavors.

References

A Comparative Guide to the Cross-Reactivity of TCO-PEG8-TCO in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO) moiety, particularly when incorporated into bifunctional linkers like TCO-PEG8-TCO, is a cornerstone of modern bioorthogonal chemistry. Its exceptionally fast reaction kinetics with tetrazine partners via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition has propelled its use in live-cell imaging, drug delivery, and proteomics. However, a thorough understanding of its potential for off-target reactions is critical for the design of robust and reliable bioconjugation strategies. This guide provides a comparative analysis of this compound's reactivity profile, supported by available experimental data, and contrasts it with common alternatives.

This compound: Reactivity and Stability Profile

This compound is a homobifunctional linker featuring two TCO groups connected by an eight-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances aqueous solubility and minimizes steric hindrance, crucial for reactions involving large biomolecules. The primary reaction of the TCO group is its highly specific and rapid ligation with a tetrazine.[1]

The main off-target reaction of concern for TCO moieties is not cross-reactivity with other biological functional groups in the traditional sense, but rather its isomerization to the much less reactive cis-cyclooctene (CCO) isomer. This isomerization represents a loss of function and is a critical parameter to consider in experimental design.

Factors Influencing TCO Isomerization:

  • Thiols: TCOs are susceptible to thiol-promoted isomerization. For instance, some highly reactive TCO derivatives can isomerize in the presence of high thiol concentrations (e.g., 30 mM).[1] The presence of cysteine in cell culture media has also been shown to contribute to TCO isomerization.[2]

  • Serum: Incubation in human or mouse serum can lead to the deactivation of TCO moieties, with one study noting a 25% loss of reactivity for a TCO-conjugated antibody after 24 hours in vivo.[3] This is partly attributed to the presence of copper-containing proteins in serum.[3] However, some more stable TCO derivatives have shown high stability in serum for several days.[1]

  • TCO Structure: The reactivity of a TCO derivative is often inversely correlated with its stability. More strained, and thus more reactive, TCOs tend to be less stable.[4]

It is important to note that the primary mechanism of TCO deactivation is isomerization, which reduces labeling efficiency but does not typically result in non-selective off-target labeling of other biomolecules.[5]

Comparative Analysis of Bioorthogonal Reactions

FeatureTCO-Tetrazine LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactive Partners trans-cyclooctene (TCO) + TetrazineCyclooctyne (e.g., DBCO, BCN) + AzidePhosphine + Azide
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[6][7]~10⁻³ - 1[7][8]~10⁻³[7][9]
Biocompatibility Excellent (catalyst-free)[6]Excellent (catalyst-free)[8]Good, but phosphines can be prone to oxidation[9]
Known Off-Target Reactivity / Instability Isomerization to less reactive cis-isomer, promoted by thiols and serum.[1][3]Some cyclooctynes can react with thiols.[10]Phosphines can be oxidized.[9]
Orthogonality High. Does not cross-react with most biological functional groups.[11] Mutually orthogonal with azide-DBCO reactions.[12]High. Azides are generally bioinert.[8]High. Azides and phosphines are largely abiotic.[13]

Experimental Protocols

While specific cross-reactivity study protocols for this compound are not available, the following general protocols are used to assess the stability and reactivity of TCO-containing molecules.

Protocol 1: Assessment of TCO Stability in Serum

Objective: To determine the rate of TCO isomerization in the presence of serum.

Methodology:

  • Preparation of TCO-conjugate: A TCO-conjugated molecule (e.g., an antibody modified with TCO-PEG-NHS ester) is prepared and purified.

  • Incubation: The TCO-conjugate is incubated in fresh human or mouse serum at 37°C. Aliquots are taken at various time points (e.g., 0, 1, 6, 12, 24 hours).

  • Quenching and Labeling: The reaction is quenched, and the remaining active TCO is labeled with a molar excess of a tetrazine-fluorophore conjugate.

  • Analysis: The degree of labeling is quantified using techniques such as fluorescence spectroscopy, flow cytometry (for cell-surface conjugates), or mass spectrometry. The decrease in labeling over time corresponds to the rate of TCO inactivation.[3]

Protocol 2: Evaluation of Thiol-Induced Isomerization

Objective: To assess the stability of a TCO-containing molecule in the presence of thiols.

Methodology:

  • Sample Preparation: The TCO-containing molecule is dissolved in a buffered solution (e.g., PBS, pH 7.4).

  • Thiol Addition: A solution of a thiol, such as glutathione (B108866) or cysteine, is added to the TCO solution to a final concentration relevant to biological conditions (e.g., 1-10 mM).

  • Time-course Analysis: The reaction mixture is incubated at a controlled temperature (e.g., 37°C), and the concentration of the TCO isomer is monitored over time using ¹H NMR spectroscopy or HPLC. The disappearance of the trans-isomer and the appearance of the cis-isomer are quantified.[1]

Visualizing the Bioorthogonal Landscape

The choice of a bioorthogonal reaction depends on the specific experimental requirements, including the need for rapid kinetics, high stability, and orthogonality.

cluster_reactions Bioorthogonal Reactions cluster_properties Key Properties TCO_Tetrazine TCO-Tetrazine (IEDDA) Kinetics Reaction Kinetics TCO_Tetrazine->Kinetics Very Fast Stability Stability / Off-Target Reactivity TCO_Tetrazine->Stability Isomerization (Thiols, Serum) Orthogonality Orthogonality TCO_Tetrazine->Orthogonality High SPAAC SPAAC (e.g., DBCO-Azide) SPAAC->Kinetics Moderate SPAAC->Stability Generally High (Some thiol reactivity) SPAAC->Orthogonality High Staudinger Staudinger Ligation Staudinger->Kinetics Slow Staudinger->Stability Good (Phosphine oxidation) Staudinger->Orthogonality High start Start: this compound conjugate Conjugate to Biomolecule A start->conjugate purify1 Purify A-TCO-PEG8-TCO-A or A-TCO-PEG8-TCO conjugate->purify1 incubate Incubate under Test Conditions (e.g., Serum, Thiols) purify1->incubate react React with Tetrazine-Fluorophore incubate->react analyze Analyze Fluorescence (Quantify active TCO) react->analyze end End: Determine TCO Stability analyze->end

References

The Nexus of Speed and Selectivity: A Comparative Review of TCO and Other Bioorthogonal Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of bioorthogonal chemistry, the choice of a labeling strategy is paramount. The ideal reagent must offer rapid, specific, and biocompatible conjugation without perturbing the native biological system. In this comprehensive guide, we delve into a comparative analysis of trans-cyclooctene (B1233481) (TCO) and its performance against other leading bioorthogonal reagents, supported by quantitative data and detailed experimental methodologies.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine stands out for its exceptionally fast kinetics, making it a cornerstone of modern bioorthogonal chemistry.[1][2] This reaction's speed is a significant advantage in applications where low reactant concentrations are necessary or when high temporal resolution is critical, such as in live-cell imaging and in vivo pre-targeting strategies.[1] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, effectively driving the reaction to completion.[1]

Quantitative Performance Metrics: A Head-to-Head Comparison

The efficacy of a bioorthogonal reaction is often distilled down to its second-order rate constant (k₂), a direct measure of its speed. The TCO-tetrazine ligation boasts rate constants that are orders of magnitude higher than many other bioorthogonal chemistries.[1] This exceptional speed, coupled with its biocompatibility due to the absence of a metal catalyst, makes it a powerful tool for a wide array of applications in chemical biology, drug delivery, and molecular imaging.[1][3]

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷[2], typically 800 - 30,000[2][3]10 - 10⁴[2]~1[2]~0.003[4]
Biocompatibility Excellent (copper-free)[2][3]Limited in vivo due to copper cytotoxicity[2][]Excellent (copper-free)[6]Good[7]
Reaction Conditions Aqueous media, room temperature, physiological pH[2]Requires copper(I) catalyst, ligands, and reducing agents[2][]Aqueous media, physiological conditions[8]Aqueous media, physiological conditions[7]
Reaction Partners Tetrazine and trans-cyclooctene[2]Azide and terminal alkyneAzide and strained alkyne (e.g., DBCO, BCN)[9]Azide and phosphine[10]

Table 1: Comparison of Key Performance Metrics for Prominent Bioorthogonal Reactions. This table summarizes the key quantitative performance metrics for several leading bioorthogonal labeling reactions, highlighting the significant kinetic advantage of the tetrazine-TCO ligation.

The family of trans-cyclooctenes is diverse, offering a range of options with varying degrees of reactivity and stability.[11] Highly strained derivatives like s-TCO exhibit faster reaction kinetics, which can be advantageous for short-term experiments.[11] For longer-term studies where stability is paramount, less reactive but more robust analogues such as the parent TCO or d-TCO are more suitable choices.[11]

TCO DerivativeSecond-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹)Key Characteristics
trans-Cyclooctene (TCO)~2,000[11][12]The foundational TCO; a benchmark for comparison. Relatively stable but can isomerize in the presence of thiols and copper-containing proteins.[11]
axial-5-hydroxy-trans-cyclooctene (a-TCO)~150,000[12]Increased reactivity due to steric effects.[12] Predicted to have improved hydrophilicity.[13]
d-TCO-Improved hydrophilicity and stability.[14] Remained as a trans-isomer (>97%) after four days in human serum at room temperature.[14]
s-TCO-Highly strained, leading to a 160-fold increase in reactivity with 3,6-diphenyl-s-tetrazine compared to TCO.[14] More prone to deactivation upon long-term storage.[15]
oxoTCO-A reactive TCO derivative.[15]

Table 2: Performance of Common TCO Derivatives. This table provides a summary of common TCO derivatives and their reported second-order rate constants and key features.

Stability and Biocompatibility Considerations

A critical aspect of any bioorthogonal reagent is its stability under physiological conditions. While highly reactive TCOs are desirable for rapid labeling, this increased reactivity can sometimes correlate with decreased stability.[16] A known deactivation pathway for TCOs is isomerization to their unreactive cis-cyclooctene counterparts.[17] This isomerization can be promoted by thiols and copper-containing serum proteins.[11][16][17] For instance, it has been observed that TCO can almost completely convert to its cis-isomer in 50% fresh mouse serum at 37°C within 7 hours.[16]

To address these stability challenges, several strategies have been developed. Increasing the steric hindrance on the TCO tag can impede the isomerization process.[17] Furthermore, the shelf-life of highly reactive TCOs can be significantly extended by protecting them as stable silver(I) metal complexes.[15][16] These complexes are readily dissociated upon the addition of NaCl, which is present in high concentrations in cell media.[15]

Experimental Methodologies

Accurate and reproducible kinetic data are essential for comparing the performance of different bioorthogonal reagents. The following are outlines of common experimental protocols for determining reaction kinetics and performing bioorthogonal labeling.

Protocol 1: Determination of Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This method is suitable for measuring the rates of rapid reactions.

Objective: To quantify the second-order rate constant (k₂) of a bioorthogonal reaction.

Materials:

  • Reactant 1 (e.g., TCO derivative) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reactant 2 (e.g., Tetrazine derivative) in the same buffer

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare stock solutions of both reactants at known concentrations.

  • Load the reactant solutions into separate syringes of the stopped-flow instrument.

  • Rapidly mix the two solutions in the instrument's mixing chamber to initiate the reaction.

  • Monitor the change in absorbance at a wavelength where either a reactant or product has a distinct spectral signature.

  • Record the absorbance data as a function of time.

Data Analysis:

  • Fit the kinetic trace to an appropriate rate equation (e.g., second-order) to extract the observed rate constant.

  • By performing the experiment at varying concentrations of one reactant while keeping the other in excess (pseudo-first-order conditions), the second-order rate constant (k₂) can be determined from the slope of a plot of the observed rate constant versus the concentration of the excess reactant.

Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins

This protocol describes the conjugation of a TCO-modified antibody to a tetrazine-functionalized probe on the cell surface.

Objective: To specifically label a target protein on the surface of live cells.

Materials:

  • Cells expressing the target protein

  • TCO-modified antibody specific for the target protein

  • Tetrazine-functionalized fluorescent probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Incubate the cells with the TCO-modified antibody in cell culture medium for a specified time (e.g., 1 hour) at 37°C to allow for binding to the target protein.

  • Wash the cells three times with PBS to remove any unbound antibody.

  • Add the tetrazine-functionalized fluorescent probe to the cells in fresh medium.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for the bioorthogonal reaction to occur.

  • Wash the cells three times with PBS to remove the unbound probe.

  • The labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizing the Chemistry: Workflows and Mechanisms

To further elucidate the principles and applications of TCO-based bioorthogonal chemistry, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_reaction IEDDA Reaction cluster_product Product TCO trans-Cyclooctene (TCO) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine (Tz) Tetrazine->Cycloaddition Retro_DA Retro-Diels-Alder (N₂ release) Cycloaddition->Retro_DA Product Stable Dihydropyridazine Conjugate Retro_DA->Product

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

G A Administer TCO-modified Targeting Molecule (e.g., Antibody) B Allow Accumulation at Target Site & Clearance of Unbound Antibody A->B C Administer Tetrazine-functionalized Payload (e.g., Imaging Agent, Drug) B->C D Rapid Bioorthogonal Reaction at Target Site C->D E Imaging or Therapeutic Effect D->E

Caption: Pre-targeting workflow using TCO-tetrazine ligation.

References

Safety Operating Guide

Proper Disposal of TCO-PEG8-TCO: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of TCO-PEG8-TCO, a bifunctional crosslinker increasingly utilized in bioconjugation and related fields. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Handling Precautions:

  • Avoid inhalation of any dust or aerosols. Handle in a well-ventilated area, preferably within a fume hood.

  • Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Keep the compound away from sources of ignition.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₆H₆₄N₂O₁₂
Molecular Weight 716.9 g/mol
CAS Number 2353409-67-1
Appearance Varies (often a solid or oil)
Solubility Soluble in DMSO, DCM, DMF
Storage -20°C, protected from light

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure to ensure the highest level of safety and compliance. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Protocol for Waste Neutralization (if applicable and permissible by institutional guidelines):

In specific, controlled laboratory settings and with the approval of your institution's Environmental Health and Safety (EHS) office, the reactive trans-cyclooctene (B1233481) (TCO) moiety can be "quenched" to reduce its reactivity before disposal. This is an optional step and should only be performed by trained personnel.

  • Reagent Preparation: Prepare a solution of a tetrazine-containing compound in a compatible solvent (e.g., DMSO). The molar equivalent should be at least equal to the amount of this compound to be neutralized.

  • Reaction: In a designated chemical fume hood, slowly add the tetrazine solution to the this compound waste. The reaction is typically rapid.

  • Confirmation: If possible and necessary, use an appropriate analytical method (e.g., TLC, LC-MS) to confirm the consumption of the TCO starting material.

  • Disposal of Neutralized Waste: The resulting dihydropyridazine (B8628806) product should still be disposed of as chemical waste following the steps outlined below.

General Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and reaction byproducts, in a dedicated and clearly labeled hazardous waste container.

  • Container Selection: Use a container that is chemically compatible with this compound and its solvents. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice.

  • Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in the waste mixture.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible chemicals.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated assess_neutralization Assess Need for Neutralization (Consult EHS) start->assess_neutralization neutralize Perform Neutralization Protocol (Optional, with EHS approval) assess_neutralization->neutralize Yes segregate Segregate Waste assess_neutralization->segregate No neutralize->segregate containerize Select & Use Compatible Container segregate->containerize label Label Container as Hazardous Waste (List all contents) containerize->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

By following these guidelines, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.